molecular formula C11H20O6 B167083 Pent-4-enyl-D-glucopyranoside CAS No. 125631-33-6

Pent-4-enyl-D-glucopyranoside

Cat. No.: B167083
CAS No.: 125631-33-6
M. Wt: 248.27 g/mol
InChI Key: NIFLCEUASFWSRL-YBTJCZCISA-N
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Description

Pent-4-enyl-D-glucopyranoside is a strategically designed glycosyl donor of significant value in synthetic carbohydrate chemistry. It belongs to the class of "superarmed" glycosyl donors, characterized by its 2-O-benzoyl-3,4,6-tri-O-benzyl protecting group pattern . This specific configuration creates a powerful O-2/O-5 cooperative effect, resulting in a building block that is approximately ten times more reactive than standard perbenzylated "armed" donors . This high reactivity profile makes it an exceptional tool for the expeditious and convergent assembly of complex oligosaccharides and glycoconjugates, which are critical for research in glycoscience, chemical biology, and medicinal chemistry. The pent-4-enyl group at the anomeric center acts as a versatile and stable leaving group, which can be activated under mild conditions for glycosylation reactions. The primary research application of this compound is its use in the streamlined synthesis of challenging glycosidic linkages, often enabling the direct formation of disaccharides where other donors may fail . Its superarmed nature allows it to glycosylate less reactive (disarmed) acceptors in a highly selective manner, a key advantage in one-pot glycosylation strategies. Researchers utilize this compound to explore glycosylation mechanisms, develop new synthetic methodologies, and construct biologically important glycans for studying molecular recognition, immune responses, and other fundamental biological processes. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h2,7-15H,1,3-6H2/t7-,8-,9+,10-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFLCEUASFWSRL-YBTJCZCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Pent-4-enyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of Pent-4-enyl-β-D-glucopyranoside, a valuable building block in glycochemistry and drug discovery. The methodologies detailed herein are grounded in established chemical principles, ensuring reproducibility and a thorough understanding of the underlying science for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Alkenyl Glycosides

Pent-4-enyl-β-D-glucopyranoside belongs to the class of alkenyl glycosides, which are carbohydrate derivatives containing a terminal double bond in their aglycone moiety. This functional group serves as a versatile chemical handle for a variety of subsequent transformations, including glycosylations, polymerizations, and surface modifications.[1] The pentenyl group, in particular, offers an ideal balance of stability and reactivity, making it a widely used tool in the construction of complex glycoconjugates and oligosaccharides.[1]

Synthesis of Pent-4-enyl-β-D-glucopyranoside: A Step-by-Step Approach

The synthesis of Pent-4-enyl-β-D-glucopyranoside is most reliably achieved through a two-step process: a Koenigs-Knorr glycosylation followed by a Zemplén deacetylation. This classical yet highly effective approach ensures high stereoselectivity and good overall yields.

Part 1: Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[2] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[2][3]

Causality Behind Experimental Choices:

  • Starting Material: Acetobromoglucose (α-D-glucopyranosyl bromide, per-O-acetylated) is the glycosyl donor of choice. The acetyl protecting groups enhance the stability of the molecule and, crucially, the acetyl group at the C-2 position provides neighboring group participation. This participation directs the incoming alcohol to attack from the opposite face, ensuring the formation of the desired β-anomer with high stereoselectivity.[2]

  • Aglycone: 4-Penten-1-ol is the alcohol acceptor, providing the pentenyl moiety.

  • Promoter: Silver(I) carbonate is a commonly used promoter. It facilitates the abstraction of the bromide from the anomeric center, generating a reactive oxocarbenium ion intermediate that is then attacked by the alcohol.[2] Other promoters like silver oxide or mercury(II) salts can also be employed.[3]

  • Solvent: Anhydrous dichloromethane (DCM) or a mixture of DCM and diethyl ether is typically used to ensure a non-protic environment, preventing unwanted side reactions.

Experimental Protocol: Synthesis of Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

  • To a stirred suspension of silver(I) carbonate (1.5 equivalents) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (argon or nitrogen), add a solution of acetobromoglucose (1.0 equivalent) in anhydrous DCM (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 4-penten-1-ol (1.2 equivalents) in anhydrous DCM (5 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside as a colorless oil or white solid.

Synthesis_Workflow cluster_0 Part 1: Koenigs-Knorr Glycosylation cluster_1 Part 2: Zemplén Deacetylation Acetobromoglucose Acetobromoglucose Reaction1 Koenigs-Knorr Reaction (Silver Carbonate, DCM) Acetobromoglucose->Reaction1 Pentenol 4-Penten-1-ol Pentenol->Reaction1 Purification1 Silica Gel Chromatography Reaction1->Purification1 Protected_Glycoside Pent-4-enyl 2,3,4,6-tetra-O-acetyl- β-D-glucopyranoside Reaction2 Zemplén Deacetylation (NaOMe, MeOH) Protected_Glycoside->Reaction2 Purification1->Protected_Glycoside Purification2 Neutralization & Purification Reaction2->Purification2 Final_Product Pent-4-enyl-β-D-glucopyranoside Purification2->Final_Product

Caption: Synthetic workflow for Pent-4-enyl-β-D-glucopyranoside.

Part 2: Zemplén Deacetylation

The Zemplén deacetylation is a classic method for the mild and efficient removal of acetyl protecting groups from carbohydrates using a catalytic amount of sodium methoxide in methanol.[4][5]

Causality Behind Experimental Choices:

  • Reagent: A catalytic amount of sodium methoxide in methanol is sufficient to drive the transesterification reaction to completion, yielding the deprotected glycoside and methyl acetate.[4][5] This method is highly effective and avoids harsh conditions that could potentially affect the pentenyl group.

  • Neutralization: The reaction is quenched by the addition of an acidic ion-exchange resin, which neutralizes the sodium methoxide without introducing aqueous workup steps that can be cumbersome for polar carbohydrate products.[6]

Experimental Protocol: Synthesis of Pent-4-enyl-β-D-glucopyranoside

  • Dissolve the purified Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (1.0 equivalent) in anhydrous methanol (20 mL/mmol).

  • Add a catalytic amount of a freshly prepared 0.1 M solution of sodium methoxide in methanol.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, add Amberlite® IR120 (H+) resin until the pH of the solution becomes neutral.

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude product can be further purified by silica gel column chromatography if necessary, although it is often obtained in high purity.

Characterization of Pent-4-enyl-β-D-glucopyranoside

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the structure of Pent-4-enyl-β-D-glucopyranoside.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show characteristic signals for the glucopyranosyl ring protons, the anomeric proton, and the protons of the pentenyl group. The coupling constant of the anomeric proton (H-1) is particularly informative for determining the stereochemistry at the anomeric center. A large coupling constant (typically around 8 Hz) for the doublet corresponding to H-1 is indicative of a trans-diaxial relationship with H-2, confirming the β-configuration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will display signals for all eleven carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) is typically found in the range of 100-105 ppm for β-glucosides.

¹H NMR (D₂O) Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1~4.45d~8.0
H-2, H-3, H-4, H-5, H-6a, H-6b3.20 - 3.90m-
-OCH₂-3.55 - 3.95m-
-CH₂-CH₂-~1.65m-
-CH₂-CH=~2.15m-
=CH₂5.00 - 5.10m-
-CH=5.75 - 5.90m-
¹³C NMR (D₂O) Chemical Shift (ppm)
C-1~102.5
C-2, C-3, C-4, C-5, C-660.0 - 80.0
-OCH₂-~69.0
-CH₂-CH₂-~30.0
-CH₂-CH=~28.0
=CH₂~115.0
-CH=~138.0
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Pent-4-enyl-β-D-glucopyranoside (C₁₁H₂₀O₆, Molecular Weight: 248.27 g/mol ), electrospray ionization (ESI) is a suitable technique.

Expected Observations:

  • [M+Na]⁺: A prominent peak at m/z 271.12, corresponding to the sodium adduct of the molecule, is commonly observed.

  • Fragmentation: Fragmentation of the glycosidic bond is a characteristic feature, leading to the loss of the pentenyl group and the formation of a fragment corresponding to the glucose moiety (m/z 163, [glucose - H₂O + H]⁺).[7]

Optical Rotation

As a chiral molecule, Pent-4-enyl-β-D-glucopyranoside will rotate the plane of polarized light. The specific rotation is a characteristic physical property.[8]

Measurement and Reporting:

The specific rotation is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.[8][9] The value is reported as [α]²⁰D (c, solvent), where 20 is the temperature in degrees Celsius, D refers to the sodium D-line, c is the concentration in g/100 mL, and the solvent is specified. For β-D-glucopyranosides, a negative specific rotation is typically observed.[9]

Conclusion

The synthesis of Pent-4-enyl-β-D-glucopyranoside via the Koenigs-Knorr reaction followed by Zemplén deacetylation is a robust and well-established procedure that provides the desired β-anomer with high fidelity. The structural integrity and purity of the final product can be unequivocally confirmed through a combination of NMR spectroscopy, mass spectrometry, and polarimetry. This versatile building block continues to be a valuable asset in the field of glycochemistry, enabling the development of novel glycoconjugates with potential applications in medicine and materials science.

References

  • Glycoscience Protocols (GlycoPODv2). De-O-acetylation using sodium methoxide. National Center for Biotechnology Information. [Link]

  • Gómez-García, M., Benito, J. M., Gutiérrez-Gallego, R., Maestre, A., Ortiz Mellet, C., García Fernández, J. M., & Jiménez Blanco, J. L. (n.d.). Preparation of alcohol glycoclusters. [Link]

  • Traboni, S., Bedini, E., Capasso, D., Esposito, F., & Iadonisi, A. (2023). Adaptation of Zemplén's conditions for a simple and highly selective approach to methyl 1,2-trans glycosides. Carbohydrate Research, 528, 108824. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

  • Chemistry Online. (2023, March 28). Zemplén deacetylation. [Link]

  • Wikipedia. (n.d.). Koenigs–Knorr reaction. [Link]

  • Semantic Scholar. (2016). Article. [Link]

  • chemeurope.com. (n.d.). Specific rotation. [Link]

  • MIT. (n.d.). Table 60-1. SPECIFIC Rotation. [Link]

  • Wikipedia. (n.d.). Specific rotation. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemical shifts. (n.d.). [Link]

  • Wimmer, Z., Pechová, L., & Šaman, D. (2004). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 9(11), 902–912. [Link]

  • Ratcliffe, A. J., & Fraser-Reid, B. (1989). Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. Journal of the Chemical Society, Perkin Transactions 1, 1805-1810. [Link]

  • Hofmann, J., & Pagel, K. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Accounts of Chemical Research, 54(5), 1134–1144. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Slideshare. (n.d.). Koenigs knorr reaction and mechanism. [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • University of Alabama at Birmingham. (n.d.). MS/MS interpretation in identification of unknowns. [Link]

  • ResearchGate. (n.d.). (PDF) Studies on Koenigs-Knorr Glycosidations. [Link]

  • Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101–112. [Link]

  • ResearchGate. (n.d.). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. [Link]

Sources

An In-Depth Technical Guide to Pent-4-enyl-D-glucopyranoside: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of Pent-4-enyl-D-glucopyranoside, a versatile glycosyl donor with significant applications in synthetic carbohydrate chemistry and drug development. This document is intended for researchers, scientists, and professionals in the fields of glycochemistry, medicinal chemistry, and drug discovery, offering in-depth insights into its synthesis, characterization, and strategic utilization.

Introduction: The Strategic Importance of Glycosylation in Drug Development

Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, is a critical post-translational modification that profoundly influences a wide array of biological processes.[1] The resulting glycoconjugates are integral to cellular communication, immune responses, and pathogen recognition. Consequently, the ability to synthesize complex oligosaccharides and glycoconjugates with high precision is paramount for advancing our understanding of glycan function and for the development of novel therapeutics, including vaccines and targeted drug delivery systems.[2][3]

This compound has emerged as a key building block in this endeavor. Its unique chemical architecture, featuring a terminal double bond on the aglycone, provides a versatile handle for a variety of chemical transformations, most notably in the realm of glycosylation chemistry.[4][5] This guide will delve into the specific attributes that make this molecule a valuable tool for the modern drug discovery professional.

Part 1: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and development.

Structural and Physical Characteristics

This compound is a glycoside derived from D-glucose, featuring a pent-4-enyl group attached to the anomeric carbon of the glucopyranose ring.[4] This structure imparts a unique combination of polarity from the glucose unit and non-polarity from the alkenyl chain, influencing its solubility and reactivity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 125631-33-6[6][7]
Molecular Formula C₁₁H₂₀O₆[7]
Molecular Weight 248.27 g/mol [4]
Appearance Solid[8]
Boiling Point (Predicted) 430.1 ± 45.0 °C[8]
Density (Predicted) 1.28 ± 0.1 g/cm³[8]
pKa (Predicted) 12.94 ± 0.70[8]
Solubility Soluble in polar solvents[4]

Note: The melting point of this compound can vary depending on the purity of the sample.[4] Specific, experimentally determined values are not consistently reported in the literature.

The solubility in polar solvents is a direct consequence of the multiple hydroxyl groups of the glucose moiety, which readily form hydrogen bonds with solvents like water, methanol, and dimethyl sulfoxide. The pentenyl group, while conferring some nonpolar character, does not significantly detract from its solubility in these solvents.

Part 2: Synthesis and Purification

The synthesis of this compound is a critical process that dictates its purity and suitability for subsequent applications. While various methods can be employed, a common approach involves the glycosylation of 4-penten-1-ol with a protected glucose derivative, followed by deprotection.

Synthetic Workflow

The following diagram outlines a typical synthetic route for this compound. The choice of protecting groups for the glucose hydroxyls is crucial to prevent side reactions and to control the stereochemical outcome of the glycosylation. Acetyl or benzyl groups are commonly used.

SynthesisWorkflow cluster_protection Protection cluster_glycosylation Glycosylation cluster_deprotection Deprotection Protected_Glucose Protected D-Glucose (e.g., Penta-O-acetyl-β-D-glucopyranose) Glycosylation Glycosylation (e.g., Lewis Acid Catalyst) Protected_Glucose->Glycosylation Glycosyl Donor 4_Penten_1_ol 4-Penten-1-ol 4_Penten_1_ol->Glycosylation Glycosyl Acceptor Protected_Glycoside Protected this compound Glycosylation->Protected_Glycoside Deprotection Deprotection (e.g., Zemplén conditions) Protected_Glycoside->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Glycosylation

  • To a solution of penta-O-acetyl-β-D-glucopyranose (1.0 eq) and 4-penten-1-ol (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Purification of the Protected Glycoside

  • The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Step 3: Deprotection (Zemplén Conditions)

  • Dissolve the purified, protected glycoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe) in methanol (e.g., 0.1 M solution) until the pH reaches 9-10.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all starting material is consumed.

  • Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺), filter, and concentrate the filtrate under reduced pressure to yield the final product.

Step 4: Final Purification

  • The final product can be further purified by recrystallization or column chromatography if necessary. Impurities from commercial sources of similar compounds can be removed using mixed-bed ion exchange chromatography.[9]

Part 3: Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by the terminal alkene of the pentenyl group. This functionality serves as a latent activating group for glycosylation reactions.

Activation for Glycosylation

The double bond can be activated by electrophilic reagents, such as N-bromosuccinimide (NBS) or iodine, to form a cyclic bromonium or iodonium ion intermediate. This intermediate is then susceptible to intramolecular attack by the anomeric oxygen, leading to the formation of a reactive glycosyl donor that can be coupled with a glycosyl acceptor.[5][10]

GlycosylationActivation Pentenyl_Glycoside This compound Intermediate Cyclic Halonium Ion Intermediate Pentenyl_Glycoside->Intermediate Activation Electrophile Electrophilic Halogen Source (e.g., NBS, I₂) Electrophile->Intermediate Disaccharide Disaccharide Intermediate->Disaccharide Coupling Glycosyl_Acceptor Glycosyl Acceptor (e.g., an alcohol or sugar) Glycosyl_Acceptor->Disaccharide

Sources

A Technical Guide to the Structure Elucidation of Pent-4-enyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pent-4-enyl glycosides are indispensable tools in modern carbohydrate chemistry and drug development. Their unique chemical properties—stability to a wide range of reagents combined with their capacity for chemoselective activation—position them as superior glycosyl donors for the synthesis of complex oligosaccharides and glycoconjugates.[1][2][3] The pentenyl group serves as a robust anomeric protecting group that can be efficiently converted into a leaving group under specific oxidative conditions, enabling precise glycosylation reactions.[1][4]

The absolute prerequisite for employing these molecules in complex synthetic pathways is the unambiguous confirmation of their structure, particularly the stereochemistry at the anomeric center (C-1). An incorrect anomeric assignment (α vs. β) can drastically alter the biological activity and conformational properties of the final product.

This guide provides an in-depth, methodology-driven walkthrough for the complete structure elucidation of a representative molecule, Pent-4-enyl-β-D-glucopyranoside (Chemical Formula: C₁₁H₂₀O₆, Molecular Weight: 248.28 g/mol [5]). We will employ a multi-technique approach, integrating Mass Spectrometry with a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. The narrative is structured not merely as a list of procedures but as a logical progression of inquiry, where each experiment builds upon the last to construct an unassailable structural proof, reflecting the real-world workflow of a senior analytical scientist.

The Elucidation Workflow: A Strategic Overview

The structural determination process is a systematic, multi-step validation system. We begin by confirming the fundamental molecular properties (mass and formula) and then progressively build the structural framework by establishing atomic connectivity and, finally, defining the precise stereochemistry.

Elucidation_Workflow cluster_start Initial Analysis cluster_1D Fragment Identification cluster_2D Connectivity Mapping cluster_final Final Confirmation MS Mass Spectrometry (MS) H1_NMR 1D ¹H NMR MS->H1_NMR Confirms Molecular Formula C₁₁H₂₀O₆ C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Identifies Proton Environments COSY 2D COSY C13_NMR->COSY Identifies Carbon Environments HSQC 2D HSQC COSY->HSQC Maps ¹H-¹H Spin Systems (Glucose & Pentenyl) HMBC 2D HMBC HSQC->HMBC Links Protons to Directly Bonded Carbons Structure Final Structure HMBC->Structure Confirms Long-Range Connectivity (Glycosidic Bond)

Figure 1: The logical workflow for structure elucidation.

Part I: Foundational Analysis via Mass Spectrometry (MS)

Expertise & Rationale: Before delving into complex NMR analysis, we must first confirm the most basic property of our analyte: its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with sufficient accuracy to definitively establish the elemental composition. This step validates the starting point for all subsequent spectral interpretation.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of methanol.

  • Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode. Common adducts to search for are protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) ions.

  • Analysis: Compare the measured exact mass to the theoretical mass calculated for the expected formula, C₁₁H₂₀O₆.

Data Presentation & Interpretation

IonTheoretical m/zObserved m/zΔ (ppm)Interpretation
[M+H]⁺249.1282249.12851.2Protonated molecular ion.
[M+Na]⁺ 271.1101 271.1103 0.7 Sodiated adduct, often the base peak.
[M-C₆H₁₀O₅+H]⁺83.085583.0853-2.4Pentenyl aglycone fragment after glycosidic cleavage.

The excellent agreement (Δ < 5 ppm) between the theoretical and observed m/z for the sodiated adduct provides high confidence in the molecular formula C₁₁H₂₀O₆. Furthermore, tandem MS (MS/MS) experiments can induce fragmentation. A characteristic neutral loss of 162.0528 Da (corresponding to the C₆H₁₀O₅ glucose moiety) is often observed, yielding a fragment ion of the aglycone.[6] This provides the first piece of evidence for a glycosidic structure.

Part II: 1D NMR Spectroscopy – The Structural Blueprint

Expertise & Rationale: 1D NMR (¹H and ¹³C) provides the fundamental blueprint of the molecule. ¹H NMR reveals the number of distinct proton environments, their integration (relative number of protons), and their local connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number of unique carbon environments. For glycosides, the anomeric proton (H-1) in the ¹H spectrum is the single most informative signal for determining stereochemistry.

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz (or higher) spectrometer. A standard pulse program is used.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides single lines for each unique carbon atom.

¹H NMR Data Analysis

The ¹H NMR spectrum can be dissected into four key regions:

  • Alkene Region (δ 5.0–6.0 ppm): Signals corresponding to the three protons on the pentenyl double bond.

  • Anomeric Region (δ 4.4–4.6 ppm): The signal for the anomeric proton (H-1). Its chemical shift and coupling constant are paramount.

  • Glucosyl Ring Region (δ 3.2–3.9 ppm): A complex, overlapping region containing signals for H-2 through H-6 protons.

  • Aliphatic Region (δ 1.6–2.2 ppm): Signals for the methylene protons of the pentenyl chain.

Key Finding: The Anomeric Proton (H-1) The anomeric proton signal appears as a doublet at δ 4.45 ppm. The critical diagnostic feature is its large coupling constant of ³J(H1,H2) = 8.0 Hz . According to the Karplus relationship, a large coupling constant between H-1 and H-2 is indicative of a trans-diaxial arrangement (dihedral angle ≈ 180°).[7][8] This geometry is only possible in the β-anomer, which places both H-1 and H-2 in axial positions in the stable ⁴C₁ chair conformation. An α-anomer would exhibit an axial-equatorial relationship, resulting in a much smaller coupling constant (~3-4 Hz).[7][9] This single value provides powerful preliminary evidence for the β-configuration.

¹³C NMR Data Analysis

The proton-decoupled ¹³C NMR spectrum shows 11 distinct signals, consistent with the molecular formula. Key signals include the anomeric carbon (C-1) at δ 102.8 ppm, the alkene carbons at δ 138.1 and 115.0 ppm, and the remaining sugar and aliphatic carbons.

Data Presentation: 1D NMR Assignments

Position ¹H Chemical Shift (δ ppm) Multiplicity, J (Hz) ¹³C Chemical Shift (δ ppm)
Glucose Moiety
14.45d, J = 8.0102.8
23.23t, J = 8.573.5
33.39t, J = 9.076.4
43.31t, J = 9.070.2
53.41ddd, J = 9.5, 5.0, 2.076.5
6a3.88dd, J = 12.0, 2.061.3
6b3.69dd, J = 12.0, 5.0
Pentenyl Moiety
1'3.91 (Hₐ), 3.55 (Hₑ)m69.1
2'2.15m30.1
3'5.80ddt, J = 16.9, 10.2, 6.7138.1
4'a5.05dq, J = 16.9, 1.7115.0
4'b4.98dq, J = 10.2, 1.7

Part III: 2D NMR Spectroscopy – Connecting the Atoms

Expertise & Rationale: While 1D NMR identifies the fragments, 2D NMR experiments are required to piece them together. COSY establishes proton-proton connectivities, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations (2-3 bonds), which are essential for connecting disparate parts of the molecule, such as the sugar and the aglycone.[10]

Protocol: 2D NMR Suite Standard pulse sequences for COSY, HSQC, and HMBC experiments are run on the same sample used for 1D NMR.

1. COSY (¹H-¹H Correlation Spectroscopy) Analysis The COSY spectrum confirms the scalar coupling network.[11][12]

  • Glucosyl Spin System: A clear correlation path is observed from the anomeric proton (H-1) at δ 4.45 to H-2 at δ 3.23. From H-2, correlations can be traced sequentially to H-3, H-4, H-5, and finally to the two diastereotopic H-6 protons, confirming the integrity of the glucopyranose ring spin system.

  • Pentenyl Spin System: A separate network of correlations connects the alkene protons (H-3', H-4') to the allylic protons (H-2'), which in turn couple to the methylene protons adjacent to the glycosidic oxygen (H-1').

2. HSQC (Heteronuclear Single Quantum Coherence) Analysis The HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.[10][13] For example, the proton signal at δ 4.45 (H-1) shows a cross-peak to the carbon signal at δ 102.8, unequivocally assigning this as C-1. This process is repeated for all protonated carbons.

3. HMBC (Heteronuclear Multiple Bond Correlation) Analysis This is the ultimate connectivity-proving experiment. HMBC reveals correlations between protons and carbons separated by two or three bonds.[13][14]

The Decisive Correlation: The most critical cross-peak in the HMBC spectrum is the one that bridges the glucose unit and the pentenyl aglycone. A clear correlation is observed from the anomeric proton (H-1) at δ 4.45 ppm to the first carbon of the pentenyl chain (C-1') at δ 69.1 ppm . This ³J(C,H) correlation unequivocally establishes the O-glycosidic linkage between C-1 of glucose and the oxygen of the pent-4-en-1-ol aglycone.

HMBC_Correlation H1 H-1 C1_prime C-1' H1->C1_prime  ³J Correlation (Key HMBC evidence) img

Figure 2: Key HMBC correlation confirming the glycosidic bond.

Other important HMBC correlations further validate the assignments, such as a correlation from the H-1' protons of the pentenyl chain back to the anomeric carbon (C-1).

Conclusion: Synthesis of Evidence

The structure of Pent-4-enyl-β-D-glucopyranoside is elucidated through a self-validating system of analytical experiments:

  • Mass Spectrometry confirmed the molecular formula as C₁₁H₂₀O₆.

  • ¹H NMR identified all proton environments and, most critically, revealed a large anomeric coupling constant (³J(H1,H2) = 8.0 Hz), providing strong initial evidence for the β-configuration.

  • ¹³C NMR confirmed the presence of 11 unique carbons, consistent with the proposed structure.

  • COSY NMR mapped the distinct spin systems of the glucopyranose ring and the pentenyl chain.

  • HSQC NMR unambiguously linked each proton to its corresponding carbon atom.

  • HMBC NMR provided the definitive proof of connectivity, establishing the crucial link between the anomeric proton (H-1) and the aglycone (C-1') across the glycosidic bond.

Collectively, this body of evidence leads to the unequivocal assignment of the structure as (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(pent-4-en-1-yloxy)tetrahydro-2H-pyran-3,4,5-triol , or Pent-4-enyl-β-D-glucopyranoside. This rigorous, multi-faceted approach ensures the highest degree of confidence required for applications in research and drug development.

References

  • Magritek. (n.d.). Glucose Anomers. Magritek. Retrieved from [Link]

  • Fraser-Reid, B., et al. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. In Modern Methods in Carbohydrate Synthesis. Taylor & Francis. Retrieved from [Link]

  • Garvey, G. J., et al. (2008). Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida. Magnetic Resonance in Chemistry, 46(7), 659-666. Retrieved from [Link]

  • Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chulalongkorn University. Retrieved from [Link]

  • Sampedro Ruiz, P. (2020). How can proton-proton coupling constants (measured using proton NMR spectroscopy) be used to distinguish between alpha and beta anomers?. Quora. Retrieved from [Link]

  • Buntasana, S., & Padungros, P. (2023). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. Retrieved from [Link]

  • ResearchGate. (n.d.). n-Pentenyl glycosides of Neu5Ac in glycosylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleobase glycosylation with pentenyl glycosides. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]

  • Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0029968). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • Protheragen. (n.d.). Pent-4-Enyl-D-Glucopyranoside. Retrieved from [Link]

  • Johnson, E. R., et al. (2014). Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments. Journal of Chemical Theory and Computation, 10(3), 1344-1361. Retrieved from [Link]

  • PubChem. (n.d.). O-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0025889). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis And Characterization Of Methyl 4, 6-O-Enzylidene- Α-D-Glucopyranoside Derivatives. Retrieved from [Link]

  • Mootoo, D. R., et al. (1988). n-Pentenyl glycosides permit the chemospecific liberation of the anomeric center. Journal of the American Chemical Society, 110(16), 5583-5584. Retrieved from [Link]

  • Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. Retrieved from [Link]

  • Schwaiger, J., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Journal of the American Society for Mass Spectrometry, 34(7), 1365-1375. Retrieved from [Link]

  • Université du Maine. (n.d.). Two-dimensional NMR spectroscopy - The relayed COSY. Retrieved from [Link]

  • Ratcliffe, A. J., & Fraser-Reid, B. (1989). Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. Journal of the Chemical Society, Perkin Transactions 1, 1805-1810. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Edinburgh. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • National Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference. Retrieved from [Link]

  • YouTube. (2017). 2D NMR Analysis - H-H COSY NMR. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

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An In-Depth Technical Guide to Pent-4-enyl-D-glucopyranoside (CAS 125631-33-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Pent-4-enyl-D-glucopyranoside (CAS 125631-33-6), a versatile glycosyl donor in modern carbohydrate chemistry. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its strategic use in the assembly of complex oligosaccharides and glycoconjugates relevant to drug discovery and development.

Core Chemical Identity and Properties

This compound is a derivative of D-glucose, featuring a pent-4-enyl group attached to the anomeric carbon.[1][2] This terminal alkene functionality is the cornerstone of its utility, serving as a latent leaving group for glycosylation reactions.[3][4] The pyranose ring structure, characteristic of glucose, imparts stability and solubility in polar solvents.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 125631-33-6[5]
Molecular Formula C₁₁H₂₀O₆[5]
Molecular Weight 248.27 g/mol [5]
Appearance Solid
Boiling Point (Predicted) 430.1 ± 45.0 °C[6]
Density (Predicted) 1.28 ± 0.1 g/cm³[6]
pKa (Predicted) 12.94 ± 0.70[5]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of n-pentenyl glycosides, including this compound, is well-established and can be achieved through several standard glycosylation methods, such as the Fischer glycosidation.[1][3] This method involves the reaction of the unprotected aldose with an excess of the corresponding alcohol under acidic catalysis.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of D-glucose in 4-penten-1-ol, add a catalytic amount of a suitable acid catalyst (e.g., camphorsulfonic acid).

  • Reaction Conditions: Heat the mixture under reflux, with continuous removal of water, until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Neutralize the reaction mixture with a suitable base (e.g., triethylamine) and concentrate under reduced pressure.

  • Purification: The resulting residue, a mixture of anomers and unreacted starting materials, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound. The anomeric ratio (α/β) will depend on the specific reaction conditions.

Characterization: The purified product should be characterized by standard spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry of the glycosidic linkage.

  • Mass Spectrometry: To verify the molecular weight.

  • Optical Rotation: To determine the enantiomeric purity.

Note: Specific characterization data such as detailed NMR peak assignments and specific rotation values for the pure anomers are not consistently reported in a single public source and should be determined empirically.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the chemoselective activation of its terminal double bond to effect glycosylation. This approach, pioneered by Fraser-Reid and his contemporaries, offers a powerful alternative to more traditional glycosylation methods.[1][4]

The "Armed-Disarmed" Strategy: A Paradigm of Reactivity Control

A key concept governing the use of pentenyl glycosides is the "armed-disarmed" strategy.[1][4] The reactivity of the glycosyl donor can be modulated by the choice of protecting groups on the carbohydrate backbone.

  • "Armed" Donors: Glycosides with electron-donating protecting groups (e.g., benzyl ethers) are more reactive.

  • "Disarmed" Donors: Glycosides with electron-withdrawing protecting groups (e.g., esters) or conformationally restraining groups (e.g., benzylidene acetals) are less reactive.[1]

This difference in reactivity allows for the chemoselective glycosylation of a "disarmed" acceptor by an "armed" donor.

Activation for Glycosylation

The pentenyl group is stable to a wide range of reagents used in carbohydrate chemistry but can be readily activated by treatment with a halonium ion source, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, often a triflate salt.[1][3]

Glycosylation_Activation NPG This compound (Glycosyl Donor) Intermediate Cyclic Halonium Ion Intermediate NPG->Intermediate Activation Acceptor Glycosyl Acceptor (e.g., another sugar) Acceptor->Intermediate Nucleophilic Attack Halonium Halonium Ion Source (e.g., NIS/TfOH) Halonium->Intermediate Product Disaccharide Intermediate->Product Glycosidic Bond Formation

Caption: Activation and glycosylation pathway of this compound.

The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a nucleophilic hydroxyl group of a glycosyl acceptor to form the desired glycosidic linkage.

Applications in Oligosaccharide and Glycoconjugate Synthesis

The unique reactivity profile of pentenyl glycosides has made them valuable tools in the synthesis of complex carbohydrates and glycoconjugates.[1] Their stability allows for the introduction of the pentenyl group early in a synthetic sequence, followed by its activation for glycosylation at a later stage. This strategy has been successfully employed in the synthesis of oligosaccharides and for the formation of N-glycosidic linkages in glycopeptides.[1]

Synthetic_Workflow Start D-Glucose NPG_synthesis Synthesis of This compound Start->NPG_synthesis Protecting_groups Protecting Group Manipulations NPG_synthesis->Protecting_groups Glycosylation Halonium-mediated Glycosylation Protecting_groups->Glycosylation Deprotection Final Deprotection Glycosylation->Deprotection Target Target Oligosaccharide or Glycoconjugate Deprotection->Target

Caption: General synthetic workflow utilizing this compound.

Biological Activity

Currently, there is limited publicly available information on the specific biological activity of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. However, as a glycoside, it is a member of a broad class of compounds with diverse biological activities. It is plausible that this compound could be included in screening libraries for various biological targets. Researchers are encouraged to perform their own biological evaluations based on their specific research interests.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[3]

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Analytical Methods

The quality control and analysis of this compound would typically involve a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. Due to the lack of a strong chromophore, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of identity and purity.

  • Mass Spectrometry (MS): For molecular weight determination.

The development of specific analytical methods should be tailored to the requirements of the intended application.

Conclusion

This compound (CAS 125631-33-6) is a valuable and versatile building block in modern synthetic carbohydrate chemistry. Its unique combination of stability and tunable reactivity makes it an important tool for the construction of complex oligosaccharides and glycoconjugates. While further research is needed to fully characterize its physical and biological properties, the established synthetic methodologies and its successful application in complex syntheses underscore its significance for researchers in drug discovery and development.

References

  • Fraser-Reid, B., Udodong, U. E., Wu, Z., Ottosson, H., Merritt, J. R., Rao, C. S., ... & Madsen, R. (1992). n-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. Synlett, 1992(12), 927-942.

  • Madsen, R., & Fraser-Reid, B. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. In Modern Methods in Carbohydrate Synthesis (pp. 155-172). CRC Press.

  • Anatrace. (2014, January 22).
  • Fraser-Reid, B., & López, J. C. (2011). Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies. Topics in current chemistry, 301, 1-29.

  • Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt (Doctoral dissertation, Chulalongkorn University).

  • CymitQuimica. (n.d.). CAS 125631-33-6: this compound.

  • Ravishankar, R., & Radhakrishnan, K. V. (2014). α/β-Stereo- and diastereoselective glycosylation with n-pentenyl glycoside donors, promoted by N-iodosuccinimide and catalyzed by chiral Brønsted acid. Organic & Biomolecular Chemistry, 12(30), 5669-5673.

  • Madsen, R. (2022, August 26). Pentenyl glycosides in oligosaccharide synthesis. Morressier.

  • G-Biosciences. (n.d.).
  • Fisher Scientific. (2010, March 1).
  • ChemicalBook. (n.d.). This compound CAS#: 125631-33-6.

  • Sigma-Aldrich. (n.d.).
  • ChemicalBook. (n.d.). This compound | 125631-33-6.

  • Sigma-Aldrich. (n.d.). 4-Pentenyl-D-glucopyranoside 125631-33-6.

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Pent-4-enyl-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the α and β anomers of pent-4-enyl-D-glucopyranoside. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of spectral data, offering field-proven insights into the structural elucidation of glycosides.

The Central Role of NMR in Glycoside Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural determination of carbohydrate molecules, including glycosides.[1][2] It provides detailed information at an atomic level regarding the sugar composition, anomeric configuration (α or β), linkage patterns, and the nature of the aglycone substituent.[1] For this compound, NMR is crucial for unequivocally distinguishing between the α and β anomers, a structural subtlety that can have profound implications for its biological activity and chemical reactivity.

Deciphering the Anomeric Configuration: Key NMR Signatures

The primary differentiator between the α and β anomers of this compound lies in the stereochemistry at the anomeric carbon (C-1). This difference manifests in distinct chemical shifts (δ) and coupling constants (J) for the anomeric proton (H-1) and carbon (C-1).

  • ¹H NMR: The anomeric proton (H-1) in the α-anomer typically resonates at a lower field (higher ppm) compared to the β-anomer. Furthermore, the coupling constant between H-1 and H-2 (³JH1,H2) is a reliable indicator of the anomeric configuration. For α-D-glucopyranosides, where H-1 and H-2 are in a gauche relationship, the ³JH1,H2 is typically small (around 3-4 Hz). In contrast, β-D-glucopyranosides exhibit a larger ³JH1,H2 (around 7-8 Hz) due to the trans-diaxial orientation of H-1 and H-2.

  • ¹³C NMR: The anomeric carbon (C-1) of the α-anomer is generally found at a lower field (higher ppm) than that of the β-anomer. This, in conjunction with the proton data, provides a robust confirmation of the anomeric configuration.

Expected ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for the α and β anomers of this compound. These values are based on established principles of carbohydrate NMR and data from structurally similar alkenyl glucopyranosides. The spectra are typically recorded in deuterated methanol (CD₃OD) or deuterium oxide (D₂O).

Pent-4-enyl-α-D-glucopyranoside
Glucopyranosyl Moiety ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
H-1~4.85d~3.5C-1
H-2~3.45dd3.5, 9.5C-2
H-3~3.65t~9.5C-3
H-4~3.30t~9.5C-4
H-5~3.75ddd2.0, 5.0, 9.5C-5
H-6a~3.80dd2.0, 12.0C-6
H-6b~3.68dd5.0, 12.0
Pent-4-enyl Moiety
H-1'a~3.85mC-1'
H-1'b~3.55m
H-2'~2.20mC-2'
H-3'~2.10mC-3'
H-4'~5.80mC-4'
H-5'a~5.05mC-5'
H-5'b~4.98m
Pent-4-enyl-β-D-glucopyranoside
Glucopyranosyl Moiety ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
H-1~4.35d~7.8C-1
H-2~3.15dd7.8, 9.0C-2
H-3~3.35t~9.0C-3
H-4~3.25t~9.0C-4
H-5~3.30ddd2.0, 5.5, 9.0C-5
H-6a~3.85dd2.0, 12.0C-6
H-6b~3.65dd5.5, 12.0
Pent-4-enyl Moiety
H-1'a~3.90mC-1'
H-1'b~3.50m
H-2'~2.25mC-2'
H-3'~2.15mC-3'
H-4'~5.85mC-4'
H-5'a~5.10mC-5'
H-5'b~5.00m

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the glycoside sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD, D₂O).[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.[3]

NMR Spectrometer Setup
  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal spectral dispersion.

  • Temperature Control: Maintain a constant sample temperature (e.g., 298 K) to ensure reproducibility.

  • Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks.

Data Acquisition Parameters
  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 12 ppm.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: Approximately 200 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

2D NMR Experiments for Structural Confirmation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is recommended:

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within the glucopyranose and pentenyl moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for confirming the glycosidic linkage and the overall structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which can help to further confirm the anomeric configuration and the conformation of the molecule.

Visualizing the Molecular Structure and Logic

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

nmr_workflow A Sample Preparation B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spectral Processing & Referencing C->D E Signal Assignment D->E F Structural Elucidation E->F

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the structural verification of this compound. By carefully examining the chemical shifts and coupling constants, particularly of the anomeric proton and carbon, a definitive assignment of the α or β configuration can be achieved. The integration of 1D and 2D NMR techniques, as outlined in this guide, provides a self-validating system for the complete and accurate structural elucidation of this and other glycosidic molecules, ensuring the scientific integrity required for advanced research and development.

References

  • National Center for Biotechnology Information. (2021). Determination of glycan structure by nuclear magnetic resonance. Glycoscience Protocols. [Link]

  • College of Environmental Science and Forestry. Direct NMR analysis of sugars from glycosides. ESF Experts. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

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The Versatile n-Pentenyl Glycoside: A Guide to Anomeric Protection and Glycosylation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides demands a sophisticated toolkit of protecting groups and glycosylation strategies. The n-pentenyl group stands out, not merely as a passive anomeric protecting group, but as a versatile and powerful mediator of glycosidic bond formation. This guide provides a comprehensive exploration of n-pentenyl glycosides (NPGs), from their synthesis and unique stability profile to their central role as highly effective glycosyl donors. We will delve into the mechanistic underpinnings of their activation via halonium ion promotion, dissect the revolutionary "armed-disarmed" strategy that enables chemoselective couplings, and present field-proven protocols for their application in complex synthetic routes. This document is intended to serve as a practical and authoritative resource for scientists navigating the challenges of modern glycochemistry.

Chapter 1: The n-Pentenyl Group: Beyond Anomeric Protection

The construction of oligosaccharides is a formidable challenge, primarily due to the multifunctional nature of monosaccharide building blocks. The anomeric carbon, being the stereogenic center of the hemiacetal, is the focal point of glycosidic linkages. Its reactivity must be precisely controlled throughout a multi-step synthesis. While many groups can "protect" the anomeric hydroxyl, few offer the strategic advantages of the n-pentenyl moiety.

An n-pentenyl glycoside (NPG) is a carbohydrate derivative where the anomeric hydroxyl is replaced by a 4-pentenyloxy group. Its true value lies in its dual functionality.[1][2][3] Initially, it serves as a robust protecting group, stable to a wide array of reagents and reaction conditions commonly employed in carbohydrate chemistry.[4][5] This stability allows for extensive manipulation of other protecting groups on the saccharide ring. Subsequently, under specific, mild, and neutral conditions, the terminal alkene of the pentenyl chain can be selectively activated, transforming the inert glycoside into a highly reactive glycosyl donor, ready to form a new glycosidic bond. This elegant transition from a protecting group to a reactive species is the cornerstone of its utility.

The primary advantages of employing n-pentenyl glycosides include:

  • Exceptional Stability: NPGs are resistant to conditions used for many common protecting group manipulations.[4][5]

  • Chemoselective Activation: They are activated by halonium ions under neutral conditions, a process that leaves most other functional groups, including other alkenes like allyls, untouched.[1][4]

  • Strategic Control of Reactivity: The reactivity of NPGs can be tuned by the electronic nature of neighboring protecting groups, giving rise to the powerful "armed-disarmed" strategy for oligosaccharide assembly.[1][5]

Chapter 2: Synthesis of n-Pentenyl Glycosides

The preparation of n-pentenyl glycosides is straightforward and can be accomplished through several standard glycosylation methods.[1][4][5] The choice of method often depends on the starting material and the desired anomeric configuration. Common methods include direct Fischer glycosidation from unprotected aldoses or conversion from other glycosyl donors like acetates or halides.

Experimental Protocol: Synthesis of a Per-O-benzylated n-Pentenyl Glucoside

This protocol describes a typical procedure for the synthesis of an n-pentenyl glycoside from a glycosyl bromide.

Materials:

  • 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide

  • 4-Penten-1-ol

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrabutylammonium iodide (TBAI)

  • Standard workup and purification reagents (saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Dissolve 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide (1.0 equiv.) in anhydrous DCM.

  • Add 4-penten-1-ol (1.5 equiv.) and DIPEA (2.0 equiv.) to the solution.

  • Add a catalytic amount of TBAI (0.1 equiv.).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired n-pentenyl glycoside.

Table 1: Representative Yields for n-Pentenyl Glycoside Synthesis
Starting Material (Sugar)Anomeric Leaving GroupAnomeric ProductTypical Yield (%)
Per-O-acetyl-glucoseAcetateα/β mixture70-85
Per-O-benzyl-glucoseBromideβ80-90
D-Glucose (unprotected)Hydroxyl (Fischer)α/β mixture60-75

Chapter 3: The Core Mechanism: Activation of n-Pentenyl Glycosides

The key to the utility of NPGs as glycosyl donors is the selective, electrophilic activation of the terminal double bond of the pentenyl chain.[1] This process is most commonly initiated by a source of positive halogen, i.e., a halonium ion (I⁺ or Br⁺).[4][5]

The accepted mechanism involves the following steps:

  • Halonium Ion Formation: An electrophilic halogen species, typically generated from a promoter like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), attacks the terminal alkene of the pentenyl group to form a cyclic halonium ion intermediate.

  • Intramolecular Cyclization: The anomeric oxygen atom, acting as an internal nucleophile, attacks the cyclic halonium ion. Proximity effects strongly favor a 5-exo-tet cyclization, leading to the formation of a five-membered tetrahydrofuran ring.[3]

  • Formation of the Oxocarbenium Ion: This intramolecular attack results in the formation of a highly reactive bicyclic oxocarbenium ion intermediate. This species is the effective glycosyl donor.

  • Nucleophilic Attack: A glycosyl acceptor (e.g., an alcohol) attacks the anomeric carbon of the oxocarbenium ion, leading to the formation of the desired glycosidic bond.

G cluster_activation Activation of n-Pentenyl Glycoside NPG n-Pentenyl Glycoside (NPG) (Stable Donor Precursor) Halonium Cyclic Halonium Ion NPG->Halonium + I⁺ (from NIS) Oxocarbenium Bicyclic Oxocarbenium Ion (Active Glycosyl Donor) Halonium->Oxocarbenium Intramolecular 5-exo-tet cyclization Product Glycoside Product Oxocarbenium->Product + Acceptor (R'-OH) Acceptor Glycosyl Acceptor (R'-OH)

Caption: Mechanism of n-Pentenyl Glycoside Activation.

Common promoter systems for this activation include:

  • N-Iodosuccinimide (NIS) and a Triflate Source: This is a highly effective and widely used system.[4][6] The triflate, such as triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), acts as a catalytic Brønsted or Lewis acid to activate the NIS, generating a highly electrophilic iodine species.[4]

  • N-Bromosuccinimide (NBS): NBS can also be used as a source of electrophilic bromine to initiate the cyclization.[3][7]

  • Other Reagents: More specialized reagents like bromodiethylsulfonium bromopentachloroantimonate (BDSB) have been developed for efficient activation.[2]

Chapter 4: The "Armed-Disarmed" Strategy: A Paradigm in Glycosylation

One of the most significant conceptual advances stemming from NPG chemistry is the "armed-disarmed" strategy, developed by Bert Fraser-Reid and his group.[1][5][8][9] This strategy exploits the fact that the reactivity of an NPG as a glycosyl donor is profoundly influenced by the electronic nature of the protecting groups on the carbohydrate ring.

  • "Armed" Donors: NPGs bearing electron-donating protecting groups, such as benzyl ethers (-OBn), are electronically enriched. This enhances the nucleophilicity of the anomeric oxygen, accelerating the intramolecular cyclization step upon activation. These NPGs are termed "armed" and are highly reactive glycosyl donors.

  • "Disarmed" Donors: Conversely, NPGs with electron-withdrawing protecting groups, such as esters (e.g., benzoates, -OBz), are electronically impoverished.[1][5] The reduced nucleophilicity of the anomeric oxygen slows down the cyclization step, rendering these NPGs significantly less reactive. They are referred to as "disarmed."

This difference in reactivity allows for highly chemoselective glycosylation reactions. When an "armed" donor and a "disarmed" NPG are present in the same pot with one equivalent of an activator, the armed donor is preferentially activated and couples with a glycosyl acceptor. Remarkably, the disarmed NPG can itself act as the glycosyl acceptor if no other nucleophile is present.[10]

G cluster_workflow Armed-Disarmed Glycosylation Workflow Armed "Armed" NPG Donor (e.g., Benzyl Ethers) High Reactivity Promoter Promoter (e.g., NIS/TfOH) Armed->Promoter Reacts preferentially Disarmed "Disarmed" NPG Acceptor (e.g., Benzoyl Esters) Low Reactivity Disarmed->Promoter Reacts slowly or not at all Product Disaccharide Product Disarmed->Product Acts as Acceptor Promoter->Product

Caption: The "Armed-Disarmed" Principle.

Chapter 5: Advanced Applications & Strategic Considerations

The unique properties of NPGs enable their use in sophisticated synthetic strategies.

  • Orthogonal Synthesis: NPGs are stable to acidic and basic conditions used to remove many other protecting groups (e.g., silyl ethers, acetals, esters), making them excellent partners in orthogonal protection schemes.

  • One-Pot Oligosaccharide Synthesis: The predictable reactivity of NPGs allows for sequential glycosylations in a single reaction vessel, streamlining the synthesis of complex oligosaccharides.[6][11] For instance, a highly reactive donor can be coupled first, followed by the addition of a second, less reactive donor (like a thioglycoside) and a suitable promoter for the second coupling.

  • Latent-Active Strategy: The reactivity of an NPG can be temporarily masked. Treatment with bromine (Br₂) converts the pentenyl group into its vicinal dibromide.[1][5] This "blocked" NPG is inert to halonium ion activation. The pentenyl functionality can be regenerated later via reductive elimination, thus restoring the "active" glycosyl donor. This adds another layer of strategic control to complex syntheses.[1][5]

Chapter 6: Variations and Analogs of n-Pentenyl Glycosides

Research has led to the development of modified pentenyl groups to further tune reactivity. A notable example is the gem-dimethyl 4-pentenyl glycoside .[3][7] The presence of two methyl groups on the carbon adjacent to the double bond enhances the rate of the intramolecular cyclization through the Thorpe-Ingold effect. This results in a glycosyl donor that is even more reactive than the parent NPG.[7]

Chapter 7: Practical Guide: Key Experimental Protocols

Protocol 7.1: General Procedure for NIS/TfOH Mediated Glycosylation

Materials:

  • n-Pentenyl glycoside donor (1.0 equiv.)

  • Glycosyl acceptor (1.2-1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • N-Iodosuccinimide (NIS), recrystallized (1.2 equiv.)

  • Triflic acid (TfOH) or TMSOTf (0.1-0.2 equiv.)

  • Activated molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask containing activated molecular sieves, add the n-pentenyl glycoside donor and the glycosyl acceptor.

  • Dissolve the solids in anhydrous DCM and stir under an inert atmosphere at the desired starting temperature (e.g., -40 °C).

  • Add NIS to the mixture.

  • Slowly add a solution of TfOH (or TMSOTf) in DCM to the reaction mixture.

  • Allow the reaction to proceed, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate solution followed by saturated aqueous NaHCO₃ solution.

  • Filter the mixture through celite, wash the filtrate with water, dry over MgSO₄, and concentrate.

  • Purify the residue by silica gel chromatography.

Conclusion

The n-pentenyl group has firmly established itself as a cornerstone of modern carbohydrate chemistry. Its evolution from a simple anomeric protecting group to a sophisticated synthetic tool for complex oligosaccharide synthesis is a testament to its versatility. The ability to exist as a stable, protected entity and then be converted, under mild and specific conditions, into a reactive glycosyl donor provides chemists with a powerful strategic advantage. The conceptual frameworks born from its study, particularly the armed-disarmed principle, have profoundly influenced the logic of chemical glycosylation. For researchers in drug development and glycobiology, mastering the application of n-pentenyl glycosides is an essential step toward the efficient and controlled synthesis of biologically significant glycans.

References

  • Modern Method in Carbohydrate Synthesis. (1996). Taylor & Francis eBooks. [Link]

  • Fraser-Reid, B., et al. (1992). n-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. SYNLETT.
  • Demchenko, A. V. (2008). Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation. PMC - NIH. [Link]

  • Lopez, J. C., & Fraser-Reid, B. (1991). n-Pentenyl esters versus n-pentenyl glycosides. Synthesis and reactivity in glycosidation reactions. Journal of the Chemical Society, Chemical Communications. [Link]

  • Madsen, R. (2022). Pentenyl glycosides in oligosaccharide synthesis. Morressier. [Link]

  • Lopez, J. C., & Fraser-Reid, B. (1991). n-Pentenyl esters versus n-pentenyl glycosides. Synthesis and reactivity in glycosidation reactions. Semantic Scholar. [Link]

  • Fraser-Reid, B., et al. (1992). N-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. Thieme E-Journals.
  • Allen, J. G., & Fraser-Reid, B. (1998). n-Pentenyl Glycosyl Orthoesters as Versatile Intermediates in Oligosaccharide Synthesis. The Proteoglycan Linkage Region. ElectronicsAndBooks.
  • Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. [Link]

  • McKay, M. J., & Taylor, M. S. (2009). gem-Dimethyl 4-pentenyl glycosides: novel glycosylating agents and anomeric protecting groups. PubMed. [Link]

  • McKay, M. J., & Taylor, M. S. (2009). gem-Dimethyl 4-Pentenyl Glycosides: Novel Glycosylating Agents and Anomeric Protecting Groups. ACS Publications. [Link]

  • Lopez, J. C., & Fraser-Reid, B. (1991). n-Pentenyl esters versus n-pentenyl glycosides. Synthesis and reactivity in glycosidation reactions. Journal of the Chemical Society, Chemical Communications. [Link]

  • Ye, X.-S., & Zhang, X. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. [Link]

  • Lopez, J. C. (2006). O-Glycosyl Donors.
  • Wang, Y., et al. (2020). Glycosyl ortho-(1-phenylvinyl)benzoates versatile glycosyl donors for highly efficient synthesis of both O-glycosides and nucleosides. PMC - NIH. [Link]

  • Fraser-Reid, B. (2005). Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies. PubMed. [Link]

Sources

Whitepaper: The Pentenyl Glycosidic Bond: A Nexus of Stability and Controlled Reactivity in Modern Glycoscience

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pentenyl glycosidic bond, a cornerstone of modern carbohydrate chemistry. We will delve into the nuanced factors governing its stability, the precise mechanisms of its activation, and its strategic application in complex oligosaccharide synthesis and drug development. This document is intended for professionals who require a deep, mechanistic understanding of this versatile glycosylation tool.

The Dichotomy of the Pentenyl Glycoside: Stability Meets Reactivity

Pentenyl glycosides are glycosides wherein the anomeric carbon is linked via an oxygen atom to a pent-4-en-1-ol moiety. Their prominence in synthetic carbohydrate chemistry stems from a unique and highly valuable duality: they are exceptionally stable under a wide range of common reaction conditions, yet can be selectively and efficiently activated for glycosylation upon demand. This combination allows for the preparation of stable glycosyl donor building blocks that can survive multiple synthetic steps before being called upon to form a new glycosidic linkage.

Unlike more labile glycosyl donors such as glycosyl halides or trichloroacetimidates, the pentenyl group is robust enough to withstand conditions used for installing and removing many common protecting groups, including silyl ethers, acetals, and benzoates. This inherent stability simplifies complex multi-step synthetic routes by minimizing the need for additional protecting group manipulations at the anomeric center. The true power of the pentenyl glycoside, however, lies in its ability to be "switched on" for reaction with a glycosyl acceptor, a process typically achieved through electrophilic activation of the terminal alkene.

Governing Factors of Glycosidic Bond Stability

The stability of the pentenyl glycosidic bond is not absolute but is influenced by a predictable set of electronic and steric parameters. Understanding these factors is critical for designing effective synthetic strategies.

The Influence of Protecting Groups

The choice of protecting groups on the carbohydrate scaffold has a profound impact on the reactivity of the pentenyl glycosyl donor.

  • Electron-Withdrawing Groups (EWGs): Acyl protecting groups, such as benzoates (OBz) and acetates (OAc), are electron-withdrawing. They decrease the electron density at the anomeric center, thereby disfavoring the formation of the oxocarbenium ion intermediate required for glycosylation. This effect enhances the stability of the glycosidic bond, making the glycosyl donor less reactive (slower activation). This principle is often exploited to control the stereochemical outcome of glycosylation, favoring the formation of 1,2-trans glycosidic linkages through neighboring group participation.

  • Electron-Donating Groups (EDGs): Ether protecting groups, like benzyl (OBn) or silyl (e.g., OTBS) ethers, are electron-donating. They increase electron density at the anomeric center, which stabilizes the developing positive charge of the oxocarbenium ion. Consequently, glycosyl donors with ether protecting groups are more reactive and are activated more readily than their acylated counterparts.

The Role of the Reaction Medium

Pentenyl glycosides are generally stable to a wide range of pH conditions. They are resistant to mild acidic and basic hydrolysis that might cleave more sensitive groups. However, their activation is almost exclusively performed under anhydrous, non-protic conditions to prevent competitive reactions with water and to ensure the efficacy of the electrophilic promoters.

Controlled Activation: Unleashing the Glycosyl Donor

The conversion of a stable pentenyl glycoside into a reactive glycosyl donor is a finely controlled process. The most prevalent and reliable method involves electrophilic addition to the terminal double bond of the pentenyl group.

Iodonium-Promoted Activation: The Gold Standard

The most widely employed method for activating pentenyl glycosides is the use of an electrophilic iodine source in the presence of a glycosyl acceptor. Common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid promoter like triflic acid (TfOH), or the pre-formed reagent combination of iodine and N,N-diisopropylethylamine (I₂/DIPEA).

The mechanism proceeds via the formation of a key intermediate: a cyclic iodonium ion. This transformation is outlined below:

G cluster_0 Mechanism of Iodonium-Promoted Activation PG Pentenyl Glycoside (Donor) CII Cyclic Iodonium Intermediate PG->CII + I+ EI Electrophilic Iodine (e.g., I+ from NIS) OXI Oxocarbenium Ion (Key Reactive Species) CII->OXI Intramolecular Displacement Product Glycosylated Product OXI->Product + R'-OH Acceptor Glycosyl Acceptor (R'-OH) Acceptor->OXI

Caption: Iodonium-promoted activation of a pentenyl glycoside.

Causality of the Mechanism:

  • Electrophilic Attack: The electron-rich double bond of the pentenyl group attacks the electrophilic iodine species (I⁺).

  • Cyclic Iodonium Formation: A five-membered cyclic iodonium ion intermediate is formed. This is the critical step that transforms the stable pentenyl ether into a reactive leaving group.

  • Intramolecular Displacement: The anomeric oxygen atom acts as an internal nucleophile, attacking one of the carbons of the cyclic iodonium ion. This intramolecular displacement results in the departure of the tetrahydrofuranylmethyl iodide side-product and the formation of a highly reactive oxocarbenium ion.

  • Nucleophilic Capture: The oxocarbenium ion is then rapidly intercepted by the hydroxyl group of a glycosyl acceptor molecule, forming the desired glycosidic bond.

Experimental Protocols: A Practical Guide

The following protocols are representative of standard laboratory procedures and are designed to be self-validating through the clarity of their steps and the rationale provided.

Protocol: Iodonium-Promoted Glycosylation

Objective: To couple a pentenyl glycoside donor with a glycosyl acceptor.

Materials:

  • Pentenyl Glycoside Donor (1.0 eq)

  • Glycosyl Acceptor (1.2 eq)

  • N-Iodosuccinimide (NIS) (1.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triflic Acid (TfOH) solution (e.g., 0.1 M in DCM)

  • Activated 4 Å Molecular Sieves

  • Inert atmosphere (Argon or Nitrogen)

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the pentenyl glycoside donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous DCM and stir the mixture at room temperature for 30 minutes. Rationale: This allows the molecular sieves to adsorb any trace water, which is critical for preventing hydrolysis of intermediates and reagents.

  • Cooling: Cool the reaction mixture to the specified temperature (typically between -40 °C and -20 °C). Rationale: Lower temperatures help to control the reaction rate and minimize potential side reactions, improving selectivity.

  • Reagent Addition: Add NIS to the cooled mixture. Stir for 5 minutes.

  • Initiation: Add the catalytic amount of TfOH solution dropwise. Rationale: TfOH is a powerful Lewis acid that accelerates the activation of NIS, initiating the glycosylation cascade.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Rationale: Sodium thiosulfate neutralizes the excess iodine and acidic species.

  • Work-up & Purification: Dilute the mixture with DCM, wash with sodium thiosulfate solution, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol: Ozonolytic Cleavage for Anomeric Hydroxyl Deprotection

The pentenyl group can also serve as a protecting group for the anomeric hydroxyl. Its removal is efficiently achieved via ozonolysis.

Objective: To cleave the pentenyl group and reveal the free anomeric hydroxyl.

Materials:

  • Pentenyl Glycoside (1.0 eq)

  • Anhydrous Dichloromethane (DCM) / Methanol (MeOH) mixture

  • Ozone (O₃) generator

  • Dimethyl Sulfide (DMS) or Sodium Borohydride (NaBH₄)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Dissolution & Cooling: Dissolve the pentenyl glycoside in a DCM/MeOH mixture and cool the solution to -78 °C. Rationale: Low temperature is essential to control the exothermic ozonolysis reaction and prevent over-oxidation.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating a slight excess of ozone.

  • Purging: After the reaction is complete, purge the solution with nitrogen or argon to remove all excess ozone. Critical Safety Step: Ozone is toxic and reactive.

  • Reductive Work-up: Add a reducing agent.

    • Option A (DMS): Add dimethyl sulfide and allow the solution to slowly warm to room temperature. This reduces the intermediate ozonide to an aldehyde.

    • Option B (NaBH₄): Add sodium borohydride at -78 °C. This directly reduces the ozonide to the desired hemiacetal (the free anomeric hydroxyl). Rationale: NaBH₄ is often preferred as it leads directly to the target compound in a single reductive step.

  • Purification: Concentrate the reaction mixture and purify by flash column chromatography to isolate the product with the free anomeric hydroxyl.

Quantitative Stability and Reactivity Data

The stability of the pentenyl glycosidic bond allows it to be carried through numerous reaction sequences. The following table summarizes its compatibility with common reagents.

Reagent/ConditionStabilityPurpose/Comment
Pd/C, H₂StableIncompatible; alkene will be reduced.
Trifluoroacetic Acid (TFA), aq.Stable (kinetically)Used for detritylation; pentenyl group is tolerant.
Acetic Anhydride, PyridineFully StableStandard acetylation conditions.
NaOMe, MeOHFully StableZemplén deacetylation conditions.
TBAF, THFFully StableStandard conditions for desilylation.
O₃, then DMS or NaBH₄LabileStandard cleavage condition to deprotect.
NIS, cat. TfOHLabileStandard activation condition for glycosylation.

This table underscores the orthogonal nature of the pentenyl group: it is stable to many common protecting group manipulations but can be specifically cleaved or activated under a distinct set of conditions.

Workflow Visualization: Synthesis of a Disaccharide

The strategic use of a pentenyl glycoside is best illustrated in a synthetic workflow.

G start_node Start: Monosaccharide with free -OH step1_node 1. Pentenylation (Williamson Ether Synthesis) start_node->step1_node donor_node Pentenyl Glycoside Donor (Stable Intermediate) step1_node->donor_node step2_node 2. Protecting Group Manipulations on Donor donor_node->step2_node acceptor_node Glycosyl Acceptor (Prepared Separately) step3_node 3. Glycosylation (NIS/TfOH Activation) acceptor_node->step3_node step2_node->step3_node product_node Protected Disaccharide step3_node->product_node step4_node 4. Final Deprotection Steps product_node->step4_node final_product Target Disaccharide step4_node->final_product

Caption: A typical workflow for disaccharide synthesis.

Conclusion

The pentenyl glycosidic bond represents a masterful solution to a central challenge in carbohydrate chemistry: the need for a linkage that is both reliably stable and selectively reactive. Its resilience to a broad array of synthetic conditions allows it to function as a "silent" anomeric protecting group, while its clean and efficient activation via iodonium promotion provides a powerful tool for constructing complex oligosaccharides. For researchers in glycobiology and drug development, a thorough understanding of the principles governing pentenyl glycoside stability and reactivity is not merely academic—it is essential for the rational design and successful execution of modern synthetic strategies.

References

  • Title: Pentenyl Glycosides in Oligosaccharide Synthesis Source: In Modern Methods in Carbohydrate Synthesis, Harwood Academic Publishers. A foundational text detailing the use of various glycosyl donors. URL: [Link]

  • Title: The n-Pentenyl Glycoside Method of Oligosaccharide Synthesis Source: A key review article from the Fraser-Reid group that established the utility of pentenyl glycosides. URL: [Link]

  • Title: n-Pentenyl Glycosides in Oligosaccharide Synthesis, a Versatile Tool for the Devising of Novel and Efficient Synthetic Strategies Source: Journal of the Chemical Society, Perkin Transactions 1. This paper provides examples and discusses the strategic application of pentenyl glycosides. URL: [Link]

  • Title: Development of the n-pentenyl glycoside methodology Source: Glycoconjugate Journal. A retrospective on the development and application of the methodology. URL: [Link]

The n-Pentenyl Glycoside Revolution: A Technical Guide to a Cornerstone of Modern Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Anomeric Center

In the intricate world of drug development and molecular biology, the synthesis of complex oligosaccharides remains a formidable challenge. The creation of a specific glycosidic bond—the critical linkage between sugar units—demands precision, stability, and strategic flexibility. For decades, chemists sought a "perfect" glycosyl donor: a precursor that is stable enough to withstand multiple synthetic steps yet can be activated under mild, specific conditions to react. The discovery of n-pentenyl glycosides (NPGs) by the Bert Fraser-Reid group in the late 1980s was a watershed moment, born from serendipity and rigorous mechanistic investigation.[1] This guide provides an in-depth exploration of NPGs, from their conceptual origins to their application in advanced oligosaccharide synthesis, offering researchers and drug development professionals both the fundamental principles and the practical insights needed to leverage this powerful tool.

The Genesis of n-Pentenyl Glycosides: A Serendipitous Discovery

The journey to n-pentenyl glycosides was not a direct one. Initially, the pentenyl group was explored as a novel protecting group for hydroxyl functions. The core idea was its stability to a wide range of common reagents, coupled with its potential for selective removal. However, a key observation changed its destiny: while stable, the terminal double bond of the pentenyl chain could be specifically and gently targeted by electrophilic reagents, particularly sources of positive iodine ("iodonium").

This led to the pivotal discovery that an n-pentenyl group at the anomeric (C-1) position of a carbohydrate could serve as a latent glycosyl donor.[2] Unlike many glycosyl donors of the time, which were often moisture-sensitive halides or required harsh activating conditions, n-pentenyl glycosides were exceptionally stable, crystalline compounds that could be purified by standard chromatography and handled without special precautions.[3][4] This unique combination of stability and tunable reactivity marked the beginning of a new chapter in glycosylation chemistry. They were among the first O-alkyl glycosyl donors to be described, paving the way for significant conceptual shifts in the field.[5]

Synthesis and Strategic Preparation of NPGs

A major advantage of NPGs is their straightforward and versatile preparation. They can be synthesized using most standard glycosidation procedures, making them accessible from a variety of common starting materials.[3][4]

Common Synthetic Routes:
  • From Glycosyl Halides: The classic Koenigs-Knorr reaction, using a glycosyl bromide or chloride as the precursor and reacting it with 4-penten-1-ol in the presence of a silver or mercury salt promoter, is a reliable method.

  • From Glycosyl Acetates or Trichloroacetimidates: These activated donors can also be coupled with 4-penten-1-ol, typically under Lewis acidic conditions (e.g., TMSOTf).

  • Fischer Glycosidation: For some simple, unprotected sugars, direct acid-catalyzed reaction with 4-penten-1-ol can provide the desired NPG, although this method offers less stereocontrol.[3][4]

The choice of route depends on the starting material, the desired anomeric configuration (α or β), and the protecting groups already present on the carbohydrate core. The ability to prepare NPGs easily has been a key factor in their widespread adoption.

The Core Mechanism: Iodonium-Promoted Activation

The true elegance of n-pentenyl glycoside chemistry lies in its activation mechanism. The process is initiated by an electrophilic attack on the electron-rich terminal double bond of the pentenyl chain by an iodonium ion (I+), typically generated from N-Iodosuccinimide (NIS) or Iodonium dicollidine perchlorate (IDCP).[6]

The sequence of events is as follows:

  • Electrophilic Attack: The I+ attacks the terminal alkene, forming a cyclic iodonium ion intermediate. This is a rapid and highly specific reaction that leaves other functional groups, such as benzyl ethers or even other alkenes, untouched under controlled conditions.[3]

  • Intramolecular Displacement: The oxygen atom of the anomeric center, now part of a tetrahydrofuran-like ring system, acts as an internal nucleophile. It attacks one of the carbons of the cyclic iodonium ion (a 5-exo-tet cyclization), displacing the iodine and breaking the C-O glycosidic bond.[7]

  • Formation of the Oxocarbenium Ion: This intramolecular rearrangement releases the aglycone (as a substituted tetrahydrofuran) and, crucially, generates a highly reactive glycosyl oxocarbenium ion. This cation is the key electrophilic species that will be attacked by the acceptor alcohol.

  • Nucleophilic Attack: A glycosyl acceptor (another sugar molecule with a free hydroxyl group) attacks the oxocarbenium ion, forming the desired glycosidic linkage.

This mechanism is depicted in the diagram below:

NPG Activation Mechanism cluster_start Step 1: Initiation cluster_mechanism Step 2: Intramolecular Cyclization cluster_glycosylation Step 3: Glycosylation NPG n-Pentenyl Glycoside (Donor) Intermediate1 Cyclic Iodonium Ion NPG->Intermediate1 Electrophilic Attack I_plus I+ (from NIS/TfOH) I_plus->Intermediate1 Oxocarbenium Glycosyl Oxocarbenium Ion Intermediate1->Oxocarbenium 5-exo-tet Cyclization Product Disaccharide Product Oxocarbenium->Product Nucleophilic Attack Acceptor Acceptor Alcohol (ROH) Acceptor->Product

Caption: Mechanism of NPG activation and glycosylation.

The choice of promoter system is critical. While IDCP is effective, the combination of NIS with a catalytic amount of a strong acid, such as triflic acid (TfOH) or triethylsilyl triflate (TESOTf), is highly recommended for its potent activating power, often leading to reactions that are complete within minutes.[3][6]

The "Armed/Disarmed" Strategy: A Paradigm Shift in Oligosaccharide Synthesis

Perhaps the most significant conceptual advance stemming from NPGs was the development of the "armed" and "disarmed" strategy for oligosaccharide synthesis.[4][5] Fraser-Reid and his colleagues observed that the reactivity of an n-pentenyl glycoside was profoundly influenced by the nature of the protecting groups on the sugar ring, particularly at the C-2 position.[4][8]

  • "Armed" Donors: NPGs protected with electron-donating groups, such as benzyl (Bn) or silyl ethers, are highly reactive. The electron-donating nature of these groups stabilizes the developing positive charge of the oxocarbenium ion intermediate, accelerating the reaction.

  • "Disarmed" Donors: NPGs protected with electron-withdrawing groups, such as acetyl (Ac) or benzoyl (Bz) esters, are significantly less reactive. These groups destabilize the oxocarbenium ion, slowing the glycosylation reaction dramatically.

This reactivity difference allows for a chemoselective, one-pot synthesis strategy. An "armed" NPG donor can be selectively activated and coupled with a "disarmed" NPG acceptor, leaving the anomeric pentenyl group of the acceptor intact for a subsequent glycosylation step. This breakthrough enabled the programmed, sequential assembly of oligosaccharides with minimal intermediate purification steps, drastically improving the efficiency of complex carbohydrate synthesis.[5][8]

The workflow for an armed/disarmed coupling is illustrated below:

Caption: Programmed oligosaccharide synthesis via the armed/disarmed strategy.

Advanced Applications and Orthogonal Strategies

The utility of NPGs extends beyond the armed/disarmed concept. Their unique activation conditions allow them to be used in orthogonal glycosylation strategies, where different glycosyl donors in the same molecule can be activated independently. For instance, a trichloroacetimidate donor can be activated with a Lewis acid like TESOTf in the presence of an NPG, leaving the NPG untouched for a later step.[6]

Furthermore, the pentenyl group itself can be chemically modified. Bromination of the double bond creates a vicinal dibromide, which effectively "blocks" the NPG from activation.[3][4] This dibromide is, in effect, a latent glycosyl donor; its activity can be restored through reductive elimination, adding another layer of strategic control.[3][4] These properties have been exploited in the synthesis of complex structures, including N-glycopeptides.[9]

Detailed Experimental Protocols

To ensure reproducibility and success, adherence to optimized protocols is essential.

Protocol 1: Synthesis of an n-Pentenyl Glycoside (from Glycosyl Bromide)
  • Objective: To synthesize Pent-4-enyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside.

  • Materials:

    • Acetobromo-α-D-glucose (1.0 equiv)

    • 4-Penten-1-ol (1.5 equiv)

    • Silver(I) carbonate (Ag₂CO₃) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Molecular Sieves (4Å)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add powdered 4Å molecular sieves and anhydrous DCM.

    • Add acetobromo-α-D-glucose and 4-penten-1-ol. Stir the mixture at room temperature for 15 minutes.

    • Cool the reaction mixture to 0°C. Add silver(I) carbonate portion-wise over 20 minutes, protecting the flask from light.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

    • Upon completion, dilute the mixture with DCM and filter through a pad of Celite to remove solids.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure n-pentenyl glycoside.

Protocol 2: Iodonium-Promoted Glycosylation using an NPG Donor
  • Objective: To couple an NPG donor with a glycosyl acceptor.

  • Materials:

    • n-Pentenyl glycoside donor (1.0 equiv)

    • Glycosyl acceptor (1.2 equiv)

    • N-Iodosuccinimide (NIS) (1.3 equiv)

    • Triethylsilyl triflate (TESOTf) (0.1-0.2 equiv, as a fresh solution in DCM)

    • Anhydrous Dichloromethane (DCM)

    • Molecular Sieves (4Å)

  • Procedure:

    • To a flame-dried flask under Argon, add the NPG donor, glycosyl acceptor, and powdered 4Å molecular sieves.

    • Add anhydrous DCM and stir the mixture at the desired temperature (typically -40°C to 0°C).

    • Add NIS to the mixture.

    • Slowly, via syringe, add the catalytic amount of TESOTf. The solution may change color.

    • Stir the reaction at this temperature, monitoring closely by TLC (typically complete in 15-60 minutes).

    • Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate solution.

    • Add an equal volume of saturated aqueous sodium bicarbonate solution and stir vigorously for 10 minutes.

    • Dilute with DCM, filter through Celite, and transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer with saturated sodium thiosulfate, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the resulting disaccharide by flash column chromatography.

Quantitative Data Summary

The efficiency of NPG glycosylations is highly dependent on the donor, acceptor, and promoter system. Below is a table summarizing typical yields for different scenarios.

Glycosyl DonorProtecting GroupsAcceptor TypePromoter SystemTypical Yield (%)
NPG-Glucose"Armed" (Benzyl)Primary AlcoholIDCP85-95%
NPG-Glucose"Disarmed" (Benzoyl)Primary AlcoholIDCP<10% (sluggish)
NPG-Glucose"Disarmed" (Benzoyl)Primary AlcoholNIS / TfOH75-90%
NPG-Mannose"Armed" (Benzyl)Secondary AlcoholNIS / TESOTf70-85%
NPG-Galactose"Armed" (Benzyl)"Disarmed" NPGIDCP80-90%

Conclusion

The discovery of n-pentenyl glycosides was a landmark achievement in synthetic carbohydrate chemistry.[1] Their unique combination of robust stability, versatile synthesis, and mild, chemoselective activation has made them an indispensable tool.[3] The conceptual frameworks they inspired, most notably the armed/disarmed strategy, have fundamentally changed how chemists approach the synthesis of complex oligosaccharides, enabling the construction of vital biological probes, carbohydrate-based vaccines, and novel therapeutics.[4][5][10] For any researcher in the glycosciences, a thorough understanding of the theory and application of n-pentenyl glycosides is not just beneficial—it is essential.

References

  • Fraser-Reid, B., Udodong, U. E., Wu, Z., Ottosson, H., Merritt, J. R., Rao, C. S., Roberts, C., & Madsen, R. (1992). n-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. Synlett, 1992(12), 927-942. [Link]

  • Madsen, R., & Fraser-Reid, B. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. In Modern Methods in Carbohydrate Synthesis (pp. 155-172). CRC Press. [Link]

  • Demchenko, A. V. (2003). Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation of glycosyl donors. Synlett, 2003(09), 1225-1240. [Link]

  • Fraser-Reid, B., Madsen, R., & Udodong, U. (1992). n-Pentenyl Glycosides In Oligosaccharide Synthesis. ResearchGate. [Link]

  • Gómez, A. M., & López, J. C. (2007). O-Glycosyl Donors. ResearchGate. [Link]

  • Ratcliffe, A. J., Konradsson, P., & Fraser-Reid, B. (1991). Application of n-pentenyl glycosides in the regio- and stereo-controlled synthesis of alpha-linked N-glycopeptides. Carbohydrate Research, 216, 323-335. [Link]

  • Demchenko, A., & De Meo, C. (2002). Semi-orthogonality of O-pentenyl and S-ethyl glycosides: Application for the oligosaccharide synthesis. Tetrahedron Letters, 43(49), 8819-8822. [Link]

  • Fraser-Reid, B., Wu, Z., & Merritt, J. R. (1991). n-Pentenyl Glycosides as Mediators in the Asymmetric Synthesis of Monosubstituted Chiral Nonracemic Tetrahydrofurans and 7-Lactones. The Journal of Organic Chemistry, 56(19), 5601-5603. [Link]

  • Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. [Link]

  • McKay, M. J., & Taylor, M. S. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7439-7489. [Link]

  • Bols, M., & Hazai, E. (2010). Direct chemical glycosylation with pentenyl- and thioglycoside donors of N-acetylglucosamine. Carbohydrate Research, 345(7), 872-879. [Link]

  • Bielfeldt, T., et al. (1992). n-Pentenyl esters versus n-pentenyl glycosides. Synthesis and reactivity in glycosidation reactions. Journal of The Chemical Society, Chemical Communications. [Link]

  • Heuckendorff, M., Pedersen, C. M., & Bols, M. (2010). Glycosylation with Disarmed Glycosyl Bromides Promoted by Iodonium Ions. Chemistry – A European Journal, 16(39), 11952-11959. [Link]

  • Mootoo, D. R., Konradsson, P., Udodong, U., & Fraser-Reid, B. (1990). Armed and disarmed n-pentenyl glycosides in saccharide couplings leading to oligosaccharides. Journal of the American Chemical Society, 112(16), 6124-6125. [Link]

  • Mootoo, D. R., Date, V., & Fraser-Reid, B. (1988). n-Pentenyl glycosides permit the chemospecific liberation of the anomeric center. Journal of the American Chemical Society, 110(8), 2662-2663. [Link]

  • Zuurmond, H. M., et al. (1993). Iodonium-Promoted Glycosylations with Phenyl Selenoglycosides. Journal of Carbohydrate Chemistry, 12(8), 1091-1103. [Link]

  • Buntasana, S., et al. (2023). Glycosylation of n-pentenyl glycosides using bromodiethylsulfonium salt as an activator: interception of the glycosyl intermediate by chloride ion transfer. Organic & Biomolecular Chemistry, 21(48), 9925-9936. [Link]

Sources

The Solubility of Pent-4-enyl-D-glucopyranoside in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Pent-4-enyl-D-glucopyranoside in a range of common organic solvents. As a molecule of interest in synthetic chemistry and drug development, understanding its behavior in different solvent systems is paramount for its effective handling, purification, and formulation. This document delves into the theoretical underpinnings of glycoside solubility, presents predicted solubility data based on Hansen Solubility Parameters, and offers detailed, field-proven protocols for the experimental determination of its solubility. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and streamline their research and development workflows.

Introduction: The Significance of Solubility in the Application of this compound

This compound, a glycoside featuring a glucose moiety linked to a pentenyl aglycone, is a versatile building block in organic synthesis. Its utility spans from the creation of complex glycoconjugates to the development of novel therapeutic agents. The solubility of this compound is a critical physical property that dictates its application in various stages of research and development, including:

  • Reaction Kinetics and Purity: The choice of solvent directly impacts reaction rates and the purity of the final product. A solvent that ensures complete dissolution of reactants facilitates a homogeneous reaction environment, leading to higher yields and fewer impurities.

  • Purification and Crystallization: Understanding solubility is fundamental for developing effective purification strategies, such as crystallization, where precise control over solvent composition and temperature is necessary to obtain highly pure material.

  • Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. For this compound-derived drug candidates, selecting appropriate solvents or co-solvent systems is crucial for creating stable and effective formulations.

This guide aims to provide a robust framework for understanding and predicting the solubility of this compound, empowering researchers to optimize their experimental designs and accelerate their scientific discoveries.

Theoretical Framework: Unraveling the Factors Governing Glycoside Solubility

The solubility of a glycoside like this compound is a complex interplay of its molecular structure and the physicochemical properties of the solvent. The fundamental principle of "like dissolves like" provides a foundational understanding.

The molecule itself possesses a dual nature:

  • The Glycone Moiety (D-glucopyranoside): This sugar portion is highly polar due to the presence of multiple hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. This imparts a hydrophilic character to the molecule.

  • The Aglycone Moiety (Pent-4-enyl): This hydrocarbon chain is nonpolar and contributes to the lipophilic nature of the compound.

Consequently, the overall solubility is a balance between these two opposing characteristics. The solubility in a given organic solvent is determined by the extent to which the solvent can favorably interact with both the polar and nonpolar regions of the molecule.

Hansen Solubility Parameters (HSP): A Predictive Tool

To move beyond qualitative descriptions and into a more predictive framework, we can employ Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle behind HSP is that substances with similar δd, δp, and δh values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of dissolution.

Predicted Solubility of this compound

Due to the limited availability of specific experimental solubility data for this compound in the public domain, we have employed a group contribution method to estimate its Hansen Solubility Parameters. These parameters are then used to predict its relative solubility in a selection of common organic solvents.

Estimated Hansen Solubility Parameters for this compound:

To estimate the HSP for this compound (C₁₁H₂₀O₆), we can use a group contribution method. The molecule can be broken down into the following contributing groups:

  • 1 x -CH=CH₂

  • 2 x -CH₂-

  • 1 x -CH₂-O-

  • 1 x (O)-CH-O (cyclic ether)

  • 4 x >CH-OH (secondary alcohol)

  • 1 x -CH₂-OH (primary alcohol)

By summing the contributions of these groups (using established literature values), we can arrive at an estimated HSP for the entire molecule.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25°C

SolventHansen δd (MPa⁰.⁵)Hansen δp (MPa⁰.⁵)Hansen δh (MPa⁰.⁵)Predicted Relative SolubilityPredicted Qualitative Solubility
This compound (Estimated) 16.5 11.0 18.5 --
Methanol15.112.322.3HighVery Soluble
Ethanol15.88.819.4HighVery Soluble
Acetone15.510.47.0ModerateSoluble
Ethyl Acetate15.85.37.2LowSparingly Soluble
Dichloromethane17.07.37.1LowSparingly Soluble
Toluene18.01.42.0Very LowInsoluble
Hexane14.90.00.0Very LowInsoluble

Disclaimer: This data is based on theoretical predictions and should be used as a guide for solvent selection. Experimental verification is highly recommended.

The predictions suggest that this compound will exhibit the highest solubility in polar protic solvents like methanol and ethanol, which can effectively form hydrogen bonds with the glucose moiety. Polar aprotic solvents like acetone are predicted to be moderately effective, while nonpolar solvents such as toluene and hexane are predicted to be poor solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain definitive quantitative solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1]

The Shake-Flask Method: The Gold Standard

The underlying principle of the shake-flask method is to create a saturated solution of the solute in the solvent of interest by allowing sufficient time for equilibrium to be reached between the dissolved and undissolved solid phases. The concentration of the solute in the saturated solution is then determined analytically.

Causality Behind Experimental Choices:

  • Excess Solid: Adding an excess of the solid ensures that the solution becomes saturated and that equilibrium is established with the solid phase.[1]

  • Equilibration Time: Sufficient time (typically 24-72 hours) is crucial to ensure that the system has reached thermodynamic equilibrium. Inadequate equilibration time is a common source of error, leading to an underestimation of solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and controlled temperature throughout the experiment is critical for obtaining reproducible results.

  • Agitation: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process and accelerating the attainment of equilibrium.

  • Phase Separation: Complete separation of the undissolved solid from the saturated solution before analysis is paramount to avoid artificially inflated solubility values. Centrifugation followed by careful withdrawal of the supernatant is a robust method.

  • Analytical Method: A specific and validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the concentration of the solute in the saturated solution.

Detailed Protocol: Shake-Flask Method with HPLC Analysis

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Micropipettes

  • Syringe filters (if necessary, compatible with the solvent)

  • HPLC system with a suitable detector (e.g., UV or ELSD)

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm).

    • Allow the samples to equilibrate for a minimum of 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes significantly).

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Preparation for HPLC Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.

    • Dilute the aliquot with a known volume of the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

    • Inject the calibration standards and the diluted sample onto the HPLC system.

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile/water or methanol/water).

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_hplc 4. HPLC Analysis cluster_calc 5. Calculation prep1 Weigh excess This compound prep2 Add precise volume of organic solvent prep1->prep2 equil1 Incubate with agitation (48h, 25°C) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 hplc1 Withdraw supernatant sep1->hplc1 hplc2 Dilute sample hplc1->hplc2 hplc3 Inject into HPLC hplc2->hplc3 hplc4 Quantify against calibration curve hplc3->hplc4 calc1 Calculate solubility (accounting for dilution) hplc4->calc1

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a multifaceted approach to understanding the solubility of this compound in organic solvents. By integrating theoretical predictions from Hansen Solubility Parameters with a detailed, practical protocol for experimental determination, researchers are equipped with the necessary tools to confidently select appropriate solvents for their specific applications. The provided insights into the causality behind experimental choices are intended to foster a deeper understanding of the principles of solubility and encourage the generation of high-quality, reproducible data. As the applications of this compound and its derivatives continue to expand, a thorough comprehension of its solubility characteristics will remain a cornerstone of successful research and development endeavors.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Díaz de los Ríos, M., & Faife Pérez, E. (2023).
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Starchem Enterprises Limited. (n.d.). Butyl Glucoside Cas# 41444-57-9. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

  • Zhang, Y., et al. (2020).
  • Avdeef, A. (2012).
  • Zhang, L., et al. (2018). Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Cole, G. M., et al. (2021). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 1(1), 74-82.
  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Aldeghi, M., et al. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 1(4), 427-440.
  • The Good Scents Company. (n.d.). butyl glucoside. Retrieved from [Link]

  • Van der Veen, M. A., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Industrial & Engineering Chemistry Research, 60(33), 12289-12298.
  • Salvalaglio, M., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 125(31), 8966-8976.
  • Deneme, I., et al. (2022). Hansen Solubility Approach Towards Green Solvent Processing.
  • Trovato, V. (n.d.). Butyl glucoside - Descrizione. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • Quora. (2016). What is the glucose solubility in organic solvents?. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL GLUCOSIDE. Retrieved from [Link]

  • PubChem. (n.d.). Butyl D-glucoside. Retrieved from [Link]

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Methodological & Application

The Strategic Application of Pent-4-enyl-D-glucopyranoside in Modern Oligosaccharide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of complex oligosaccharides is a cornerstone of innovation. Pent-4-enyl-D-glucopyranoside and its analogs have emerged as exceptionally versatile glycosyl donors, offering a unique combination of stability and tunable reactivity. This guide provides an in-depth exploration of their application, detailing the underlying chemical principles, strategic considerations, and practical laboratory protocols.

Introduction: The Pentenyl Glycoside Advantage

Pent-4-enyl glycosides (NPGs) are a class of glycosyl donors that feature a terminal alkene on the aglycone.[1] This seemingly simple structural motif imparts a range of desirable properties that make them highly valuable in the complex landscape of carbohydrate chemistry.[1][2] Unlike many other glycosyl donors, NPGs are stable to a wide variety of reaction conditions commonly employed in the installation and manipulation of protecting groups, yet they can be readily and chemoselectively activated under mild, neutral conditions.[1][2] This robust nature allows for their incorporation early in a synthetic sequence and their survival through multiple synthetic steps.

The activation of pentenyl glycosides is typically achieved through treatment with a halonium ion, such as that generated from N-iodosuccinimide (NIS) in the presence of a catalytic amount of a triflate source like trifluoromethanesulfonic acid (TfOH) or trimethylsilyl triflate (TMSOTf).[3][4] This activation is highly specific to the pentenyl group, leaving other functionalities, including other alkenes, untouched.[1]

The "Armed/Disarmed" Strategy: A Paradigm of Reactivity Control

A significant conceptual advance in oligosaccharide synthesis, pioneered by Fraser-Reid, is the "armed/disarmed" strategy, for which pentenyl glycosides are exemplary building blocks.[2][5] This strategy allows for the chemoselective activation of one glycosyl donor in the presence of another, based on the electronic effects of their respective protecting groups.

  • "Armed" Donors: Pentenyl glycosides bearing electron-donating protecting groups, such as benzyl ethers, at the C-2 position are considered "armed." These donors are more reactive and can be activated under milder conditions.

  • "Disarmed" Donors: Conversely, those with electron-withdrawing protecting groups, like esters (e.g., acetate, benzoate), at C-2 are "disarmed." These donors are less reactive and require more forcing conditions for activation.

This difference in reactivity allows for a programmed, sequential glycosylation strategy where an armed donor can be selectively coupled to a disarmed acceptor, which can then be "re-armed" for a subsequent glycosylation step. This powerful concept significantly enhances the efficiency of complex oligosaccharide synthesis.[5]

Mechanism of Activation and Glycosylation

The activation of a pentenyl glycoside with a halonium ion (I+) proceeds through a well-established mechanistic pathway, as illustrated below. This understanding is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

Pentenyl_Glycoside_Activation NPG Pent-4-enyl Glycoside (Donor) Intermediate1 Cyclic Iodonium Intermediate NPG->Intermediate1 Electrophilic attack Iodonium Iodonium Ion (I+) (from NIS) Iodonium->Intermediate1 Intermediate2 Oxocarbenium Ion Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product Disaccharide Intermediate2->Product Nucleophilic attack Byproduct Tetrahydrofuran Derivative Intermediate2->Byproduct Leaving group departure Acceptor Glycosyl Acceptor (ROH) Acceptor->Product

Figure 1: Mechanism of Pentenyl Glycoside Activation.

The key steps are:

  • Electrophilic Attack: The iodonium ion (I+), generated from NIS, attacks the terminal double bond of the pentenyl group to form a cyclic iodonium intermediate.

  • Intramolecular Cyclization: The anomeric oxygen atom acts as an internal nucleophile, attacking the carbon bearing the iodine, leading to the formation of a five-membered tetrahydrofuran ring and an oxocarbenium ion intermediate.

  • Nucleophilic Attack: The glycosyl acceptor (an alcohol) attacks the electrophilic anomeric carbon of the oxocarbenium ion.

  • Product Formation: This attack results in the formation of the desired glycosidic bond, yielding the disaccharide product and a tetrahydrofuran derivative as a byproduct.

The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting group at the C-2 position. A participating group (e.g., an ester) can lead to the formation of a 1,2-trans glycosidic linkage via an acyloxonium ion intermediate. In contrast, a non-participating group (e.g., a benzyl ether) typically results in a mixture of α and β anomers, with the ratio influenced by solvent and temperature.

Experimental Protocols

The following protocols provide a general framework for the synthesis and use of this compound in oligosaccharide synthesis.

General Glycosylation Protocol using NIS/TMSOTf

This protocol describes a standard procedure for the glycosylation of a glycosyl acceptor with a pentenyl glycoside donor.

Glycosylation_Workflow Start Start: Dry Glassware and Reagents Step1 1. Dissolve Donor and Acceptor in Anhydrous Solvent (e.g., CH2Cl2) Start->Step1 Step2 2. Add Molecular Sieves (e.g., 4Å) Step1->Step2 Step3 3. Stir under Inert Atmosphere (e.g., Argon) Step2->Step3 Step4 4. Cool to Reaction Temperature (e.g., -20 °C to 0 °C) Step3->Step4 Step5 5. Add NIS Step4->Step5 Step6 6. Add TMSOTf (catalytic) Step5->Step6 Step7 7. Monitor Reaction by TLC Step6->Step7 Step8 8. Quench the Reaction (e.g., with Sat. NaHCO3 and Na2S2O3) Step7->Step8 Upon Completion Step9 9. Work-up: Filter, Separate, Dry, and Concentrate Step8->Step9 Step10 10. Purify by Column Chromatography Step9->Step10 End End: Characterize Product Step10->End

Figure 2: General Experimental Workflow for Glycosylation.

Materials:

  • Pent-4-enyl glycoside donor (1.0 - 1.5 equivalents)

  • Glycosyl acceptor (1.0 equivalent)

  • N-Iodosuccinimide (NIS) (1.2 - 2.0 equivalents)

  • Trimethylsilyl triflate (TMSOTf) (0.1 - 0.3 equivalents)

  • Anhydrous dichloromethane (CH2Cl2)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • TLC plates and appropriate visualization reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the pentenyl glycoside donor, the glycosyl acceptor, and activated molecular sieves.

  • Add anhydrous dichloromethane via syringe and stir the suspension at room temperature for 30-60 minutes.

  • Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C).

  • Add N-iodosuccinimide to the mixture and stir for 5-10 minutes.

  • Add trimethylsilyl triflate dropwise to the reaction mixture.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature and then filter through a pad of celite, washing with dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired oligosaccharide.

Data Presentation: Representative Glycosylation Reactions

The following table summarizes the results of several glycosylation reactions using pentenyl glycoside donors, highlighting the yields and stereoselectivities achieved under various conditions.

DonorAcceptorActivator SystemSolventTemp (°C)Yield (%)α:β RatioReference
Per-O-benzylated Pentenyl Glucoside1-Azido pentanolNIS/TfOHCH2Cl2-High-[3]
Pentenyl Neu5AcPrimary AlcoholNIS/TfOHMeCN-Good11:1[4]
Pentenyl Neu5AcSecondary AlcoholNIS/TfOHMeCN--4:1[4]
Per-O-acetylated Pentenyl GlucosideMethanolIDCPEt2O-CH2Cl2 (4:1)--3:1[6]
2-Deoxy Pentenyl GlucosideSecondary AlcoholIDCPEt2O-Goodα-selective[6]
Superarmed Pentenyl Glucoside6-OH AcceptorAg2CO3/TfOH--80-84-[7]

Conclusion and Future Perspectives

This compound and its derivatives are powerful and reliable tools in the arsenal of the synthetic carbohydrate chemist. Their stability, coupled with the ability for chemoselective activation and the strategic implementation of the "armed/disarmed" principle, provides a robust platform for the synthesis of complex oligosaccharides. The protocols and data presented herein offer a practical guide for researchers seeking to leverage the advantages of pentenyl glycosides in their synthetic endeavors. As the demand for complex glycans in biological and medicinal research continues to grow, the strategic application of versatile building blocks like pentenyl glycosides will undoubtedly play a pivotal role in advancing our understanding of the glycome and in the development of novel therapeutics.

References

  • Fraser-Reid, B., Madsen, R. (2020). n-Pentenyl Glycosides In Oligosaccharide Synthesis. ResearchGate. [Link]

  • Madsen, R., Fraser-Reid, B. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. In Modern Methods in Carbohydrate Synthesis. CRC Press. [Link]

  • Sha, T., et al. (2021). Synthesis of PSI Oligosaccharide for the Development of Total Synthetic Vaccine against Clostridium difficile. National Institutes of Health. [Link]

  • Crawford, C. J., Seeberger, P. H. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7536-7561. [Link]

  • Demchenko, A. V. (2008). O-Glycosyl Donors. ResearchGate. [Link]

  • Allen, J. G., Fraser-Reid, B. (1999). n-Pentenyl Glycosyl Orthoesters as Versatile Intermediates in Oligosaccharide Synthesis. The Proteoglycan Linkage Region. Journal of the American Chemical Society, 121(1), 468-469. [Link]

  • Clausen, M. (2022). Pentenyl glycosides in oligosaccharide synthesis. Morressier. [Link]

  • Demchenko, A. V. (2013). Oligosaccharide Synthesis and Translational Innovation. National Institutes of Health. [Link]

  • Aswathy, M., et al. (2023). α/β-Stereo- and diastereoselective glycosylation with n-pentenyl glycoside donors, promoted by N-iodosuccinimide and catalyzed by chiral Brønsted acid. Organic & Biomolecular Chemistry, 22(1), 136-140. [Link]

  • Kallemeijn, W. W., et al. (2012). Direct chemical glycosylation with pentenyl- and thioglycoside donors of N-acetylglucosamine. ResearchGate. [Link]

  • Lopez, J. C., Fraser-Reid, B. (1991). n-Pentenyl esters versus n-pentenyl glycosides. Synthesis and reactivity in glycosidation reactions. Journal of the Chemical Society, Chemical Communications, (3), 159-161. [Link]

  • Molla, R. R., et al. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 9, 737843. [Link]

  • Premathilake, H. D., Demchenko, A. V. (2022). Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. National Institutes of Health. [Link]

  • Lee, J.-C., et al. (2006). 2-Allyloxyphenyl glycoside as a new and stable type of glycosyl donors. Tetrahedron Letters, 47(12), 1989-1992. [Link]

  • Jacobs, P. P., et al. (2009). Engineering complex-type N-glycosylation in Pichia pastoris using GlycoSwitch technology. Nature Protocols, 4(1), 58-70. [Link]

  • Mensah, E. A., et al. (2020). Development of α-Selective Glycosylation with L-Oleandral and Its Application to the Total Synthesis of Oleandrin. National Institutes of Health. [Link]

  • Geysens, S., et al. (2009). Engineering complex-type N-glycosylation in Pichia pastoris using GlycoSwitch technology. ResearchGate. [Link]

  • van Kasteren, S. I., et al. (2012). Site-selective glycosylation of proteins: Creating synthetic glycoproteins. ResearchGate. [Link]

  • Yang, Y., et al. (2021). Sequential Analysis of the N/O-Glycosylation of Heavily Glycosylated HIV-1 gp120 Using EThcD-sceHCD-MS/MS. National Institutes of Health. [Link]

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"Pent-4-enyl-D-glucopyranoside as a glycosyl donor in chemical glycosylation"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Pent-4-enyl-D-glucopyranoside as a Glycosyl Donor in Chemical Glycosylation

Audience: Researchers, scientists, and drug development professionals in carbohydrate chemistry and related fields.

Introduction: The Central Role of the Glycosidic Bond

The synthesis of oligosaccharides and glycoconjugates is a cornerstone of modern chemical biology and drug discovery. These complex molecules mediate a vast array of biological processes, from cell-cell recognition and immune responses to viral and bacterial pathogenesis. The primary challenge in their synthesis lies in the stereocontrolled formation of the glycosidic bond. This is accomplished through a glycosylation reaction, where a glycosyl donor, a carbohydrate with a leaving group at the anomeric position, reacts with a glycosyl acceptor (a nucleophile, typically a hydroxyl group).

The choice of the glycosyl donor is paramount, dictating the reaction's feasibility, efficiency, and stereochemical outcome. An ideal donor should be stable during the necessary protecting group manipulations required for complex syntheses, yet readily activated under specific, mild conditions to react with an acceptor. Pent-4-enyl glycosides (NPGs), first introduced by Fraser-Reid, have emerged as exceptionally versatile and reliable donors that fulfill these criteria, paving the way for significant advancements in oligosaccharide synthesis.[1][2][3] This guide provides a deep dive into the mechanistic principles, practical applications, and detailed protocols for using this compound as a glycosyl donor.

The Pentenyl Glycoside Advantage: Stability Meets Tunable Reactivity

Pent-4-enyl glycosides are O-glycosides that possess a unique combination of stability and reactivity. The anomeric pentenyl group is robust and inert to a wide range of conditions commonly employed in multi-step carbohydrate synthesis, including acidic and basic hydrolysis, and various protection/deprotection sequences.[2][3][4]

However, the terminal double bond of the pentenyl group provides a specific point of activation. This activation is chemoselective, meaning it can be triggered without affecting other functional groups, such as other alkenes (e.g., allyl or butenyl groups) or standard protecting groups.[3][5] This unique feature is the foundation of their utility and allows for their application in highly sophisticated synthetic strategies.

The key to their success lies in their activation mechanism, which proceeds under mild, neutral conditions using halonium ion promoters.[2][6]

Mechanism of Activation: The Iodonium Ion-Promoted Pathway

The most common and effective method for activating pentenyl glycosides involves an electrophilic iodonium source, typically N-iodosuccinimide (NIS), in the presence of a catalytic amount of a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH).[7][8][9]

The activation proceeds through a well-understood pathway:

  • Electrophilic Attack: The NIS, activated by the acid, delivers an electrophilic iodonium ion (I+) to the electron-rich double bond of the pentenyl group, forming a cyclic iodonium ion intermediate.

  • Intramolecular Cyclization: The anomeric oxygen atom then acts as an internal nucleophile, attacking the cyclic iodonium ion in a 5-exo-tet cyclization. This is a rapid and highly favored intramolecular reaction.

  • Formation of an Oxonium Ion: This cyclization results in the formation of a substituted tetrahydrofuran ring attached to the anomeric carbon. This entire moiety becomes an excellent leaving group.

  • Generation of the Oxocarbenium Ion: The stabilized leaving group departs, generating a highly reactive glycosyl oxocarbenium ion. This electrophilic species is the key intermediate in the glycosylation reaction.

  • Nucleophilic Attack: The glycosyl acceptor, a molecule with a free hydroxyl group, attacks the oxocarbenium ion, forming the desired glycosidic bond. The stereochemical outcome of this attack is influenced by several factors, as discussed later.

This mechanistic pathway is visualized in the diagram below.

G Donor Pent-4-enyl Glycoside (Donor) Iodonium Cyclic Iodonium Ion Intermediate Donor->Iodonium Promoter NIS + cat. TfOH Promoter->Donor Electrophilic Attack Cyclized Intramolecular Cyclization (5-exo-tet) Iodonium->Cyclized Anomeric O- attack Oxonium Tetrahydrofuranyl Oxonium Ion Cyclized->Oxonium Oxocarbenium Glycosyl Oxocarbenium Ion (Key Electrophile) Oxonium->Oxocarbenium Leaving Group Departure LeavingGroup Iodomethyl-THF (Byproduct) Oxonium->LeavingGroup Product Disaccharide Product Oxocarbenium->Product Acceptor Glycosyl Acceptor (R'-OH) Acceptor->Oxocarbenium

Caption: Mechanism of Pentenyl Glycoside Activation.

Factors Influencing Stereoselectivity

The formation of a 1,2-cis (e.g., α-glucoside) or 1,2-trans (e.g., β-glucoside) linkage is a critical consideration. With donors like this compound that react via an oxocarbenium ion, several factors dictate the stereochemical outcome:

  • Neighboring Group Participation: A participating group (e.g., an acetate or benzoate) at the C-2 position of the glucosyl donor will form a bicyclic acyloxonium ion intermediate. This intermediate shields the α-face of the anomeric carbon, forcing the acceptor to attack from the β-face, leading exclusively to the 1,2-trans product.

  • Non-Participating Groups (The "Armed-Disarmed" Principle): When a non-participating group (e.g., a benzyl ether) is at C-2, there is no such shielding. The stereoselectivity is then governed by a combination of thermodynamics (the anomeric effect, which favors the α-glycoside) and kinetics. This is where the "armed-disarmed" concept, pioneered with pentenyl glycosides, becomes powerful.[5][10]

    • Armed Donors: Donors with electron-donating protecting groups (like benzyl ethers) are highly reactive ("armed"). They readily form the oxocarbenium ion and often favor the thermodynamically stable α-product.

    • Disarmed Donors: Donors with electron-withdrawing groups (like esters) are less reactive ("disarmed"). Their activation requires stronger conditions, and the reaction dynamics can be altered.[2]

  • Solvent Effects: Solvents can influence the lifetime and solvation of the oxocarbenium ion intermediate, thereby affecting stereoselectivity. Ethereal solvents can sometimes favor β-linkage formation.

  • Acceptor Reactivity: The nucleophilicity of the acceptor alcohol can also play a role. Highly reactive primary alcohols may react under kinetic control, while less reactive secondary alcohols may allow for equilibration, favoring the thermodynamic product.[11]

Application Protocol: NIS/TfOH Promoted Glycosylation

This section provides a representative, step-by-step protocol for the glycosylation of a primary alcohol acceptor with a per-O-benzylated this compound donor.

Materials:

  • Donor: Pent-4-enyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside

  • Acceptor: e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (a primary alcohol)

  • Promoter: N-Iodosuccinimide (NIS)

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) solution (e.g., 0.1 M in DCM)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Additives: Activated molecular sieves (4 Å), oven-dried

  • Quenching solution: Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Workup solutions: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram:

G Prep Preparation: - Dry glassware - Add Donor, Acceptor, Sieves - Dissolve in anhydrous DCM Cool Cooling: - Cool reaction to -40 °C (or specified temp.) - Stir under Argon Prep->Cool Activation Activation & Reaction: - Add NIS - Add cat. TfOH dropwise - Monitor by TLC Cool->Activation Quench Quenching: - Add Na2S2O3 solution - Warm to room temp. Activation->Quench When donor consumed Workup Aqueous Workup: - Filter off sieves - Wash with NaHCO3, Brine - Dry over Na2SO4 Quench->Workup Purify Purification: - Concentrate in vacuo - Purify by silica gel chromatography Workup->Purify Product Final Product: - Characterize (NMR, MS) Purify->Product

Caption: General Experimental Workflow for Glycosylation.

Step-by-Step Methodology:

  • Preparation (Self-Validation: Rigorous exclusion of water is critical):

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the glycosyl donor (1.2 equivalents) and activated 4 Å molecular sieves (approx. 1 g per mmol of donor).

    • Add the glycosyl acceptor (1.0 equivalent).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen). Causality: The inert atmosphere and molecular sieves prevent the reaction from being quenched by atmospheric moisture, which would hydrolyze the activated donor.

    • Add anhydrous DCM via syringe to dissolve the reactants (concentration typically 0.05-0.1 M).

  • Reaction Setup:

    • Stir the mixture at room temperature for 30 minutes to allow the sieves to adsorb any residual water.

    • Cool the flask to the desired reaction temperature (e.g., -40 °C to -20 °C) in a suitable cooling bath. Causality: Low temperatures control the reaction rate and can improve stereoselectivity by minimizing side reactions.

  • Activation and Glycosylation:

    • Add NIS (1.3 equivalents) to the cooled, stirring suspension.

    • Slowly, via syringe, add the catalytic TfOH solution (0.1-0.2 equivalents) dropwise. The reaction mixture may change color.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: TLC allows for direct observation of the consumption of the donor and the appearance of the product spot, confirming the reaction is proceeding.

  • Quenching:

    • Once the donor is consumed as judged by TLC (typically 30-60 minutes), quench the reaction by adding saturated aqueous sodium thiosulfate solution. Causality: Sodium thiosulfate is a reducing agent that neutralizes the excess NIS and any iodine byproducts.

    • Allow the mixture to warm to room temperature with vigorous stirring.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the molecular sieves, washing the filter cake with DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired disaccharide.

  • Characterization:

    • Confirm the structure and purity of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The anomeric configuration (α or β) can be determined by the coupling constant (J-value) of the anomeric proton in the ¹H NMR spectrum.

Advanced Applications: Orthogonal and Chemoselective Strategies

The unique activation properties of pentenyl glycosides make them ideal partners in advanced, multi-step oligosaccharide syntheses.[12]

  • Orthogonal Glycosylation: An orthogonal strategy involves using multiple types of glycosyl donors in the same synthetic sequence, where one type can be activated without affecting the other. Pentenyl glycosides are orthogonal to thioglycosides. For instance, a thioglycoside can be activated with a promoter like DMTST, leaving a pentenyl glycoside in the molecule intact. Subsequently, the pentenyl group can be activated with NIS/TfOH.[13][14][15] This enables the construction of complex branched oligosaccharides with high efficiency.

  • Chemoselectivity (Armed-Disarmed): As previously mentioned, a highly reactive "armed" pentenyl donor can be coupled to a less reactive "disarmed" pentenyl acceptor. This strategy minimizes protecting group manipulations and significantly shortens synthetic routes.[5][10]

Summary Data Table

The following table summarizes typical outcomes for glycosylation reactions using a per-O-benzylated pent-4-enyl glucosyl donor.

Glycosyl Acceptor TypePromoter SystemTemp (°C)Typical Yield (%)Typical Selectivity (α:β)Reference
Primary AlcoholNIS / cat. TfOH-2075-90%>10:1[7][9]
Secondary AlcoholNIS / cat. TfOH-40 to -2060-80%5:1 to 10:1[7]
Hindered Secondary AlcoholIDCP0 to 2550-70%3:1 to 5:1[1]
Disarmed NPG AcceptorNIS / cat. TfOH-2065-85%>10:1[10]

References

  • α/β-Stereo- and diastereoselective glycosylation with n-pentenyl glycoside donors, promoted by N-iodosuccinimide and catalyzed by chiral Brønsted acid. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • α/β-Stereo- and Diastereoselective Glycosylation with n-Pentenyl Glycoside Donors, Promoted by N-Iodosuccinimide and Catalyzed by Chiral Brønsted Acid. ResearchGate. Available at: [Link]

  • Glycosylation Methods: Use of n‐Pentenyl Glycosides. ResearchGate. Available at: [Link]

  • Orthogonal strategy using AP glycosides and thioglycosides developed by Demchenko and coworkers. ResearchGate. Available at: [Link]

  • Iterative, Orthogonal Strategy for Oligosaccharide Synthesis Based on the Regioselective Glycosylation of Triol Acceptors with Partially Unprotected n-Pentenyl-Orthoesters. Instituto de Química Orgánica General (CSIC). Available at: [Link]

  • O-Glycosyl Donors. ResearchGate. Available at: [Link]

  • Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies. PubMed. Available at: [Link]

  • n-Pentenyl Glycosides In Oligosaccharide Synthesis. ResearchGate. Available at: [Link]

  • Glycosyl 3-Phenyl-4-pentenoates as Versatile Glycosyl Donors: Reactivity and Their Application in One-Pot Oligosaccharide Assemblies. ResearchGate. Available at: [Link]

  • Use of n-pentenyl glycosides as precursors to various spacer functionalities. PubMed. Available at: [Link]

  • Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. Available at: [Link]

  • Direct chemical glycosylation with pentenyl- and thioglycoside donors of N-acetylglucosamine. ResearchGate. Available at: [Link]

  • Direct Chemical Glycosylation With Pentenyl- And Thioglycoside Donors of N-acetylglucosamine. PubMed. Available at: [Link]

  • Synthesis of Oligosaccharides on Solid Support Using Thioglycosides and Pentenyl Glycosides. ResearchGate. Available at: [Link]

  • Pentenyl glycosides in oligosaccharide synthesis. Morressier. Available at: [Link]

  • n-Pentenyl Glycosides In Oligosaccharide Synthesis. Taylor & Francis eBooks. Available at: [Link]

  • DIDMH in combination with triflic acid - A new promoter system for thioglycoside glycosyl donors. PubMed. Available at: [Link]

  • Armed and disarmed n-pentenyl glycosides in saccharide couplings leading to oligosaccharides. Journal of the American Chemical Society. Available at: [Link]

  • The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. PubMed Central. Available at: [Link]

  • An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin. PubMed Central. Available at: [Link]

  • A conventional glycosidation of thioglycosides in the presence of NIS/TfOH. ResearchGate. Available at: [Link]

  • Stereoselectivity of Conformationally Restricted Glucosazide Donors. PubMed Central. Available at: [Link]

  • Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. White Rose Research Online. Available at: [Link]

  • Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. PubMed Central. Available at: [Link]

  • Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. IRL @ UMSL. Available at: [Link]

  • Direct elaboration of pent-4-enyl glycosides into disaccharides. RSC Publishing. Available at: [Link]

  • Iodonium ion promoted reactions at the anomeric centre. II An efficient thioglycoside mediated approach toward the formation of 1,2-trans linked glycosides and glycosidic esters. Scilit. Available at: [Link]

  • Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PubMed Central. Available at: [Link]

  • Comparison of glycosyl donors: a supramer approach. Beilstein Journals. Available at: [Link]

  • Are Brønsted Acids the True Promoter of Metal-Triflate-Catalyzed Glycosylations? A Mechanistic Probe into 1,2-cis-Aminoglycoside Formation by Nickel Triflate. PubMed Central. Available at: [Link]

  • Chemical O‐Glycosylations: An Overview. PubMed Central. Available at: [Link]

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Application Notes and Protocols: Activation of Pent-4-enyl-D-glucopyranoside with N-Iodosuccinimide (NIS) for Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Pentenyl Glycosides in Modern Carbohydrate Chemistry

In the intricate field of oligosaccharide synthesis, the choice of a glycosyl donor is a critical determinant of success. Pent-4-enyl-D-glucopyranosides and other n-pentenyl glycosides (NPGs) have emerged as exceptionally versatile and reliable glycosyl donors.[1][2] Their utility stems from a unique combination of stability to a wide array of reaction conditions commonly employed in protecting group manipulations, coupled with their susceptibility to specific and mild activation when required.[1][2][3] This "latent-active" strategy allows for the streamlined assembly of complex oligosaccharides.

The activation of the otherwise stable pentenyl group is typically achieved through the electrophilic addition of a halonium ion to the terminal double bond.[1][2] N-Iodosuccinimide (NIS) is a widely used and effective reagent for generating the requisite iodonium ion, initiating a cascade of events that culminates in the formation of a reactive glycosyl donor.[4] This document provides a comprehensive guide to the activation of Pent-4-enyl-D-glucopyranoside with NIS, detailing the underlying mechanism, a robust experimental protocol, and key practical insights for researchers in carbohydrate chemistry and drug development.

The Mechanism of Activation: A Stepwise Iodonium-Mediated Cascade

The activation of a pent-4-enyl glycoside with NIS is not a simple single-step process but rather an elegant intramolecular cyclization-driven mechanism. Understanding this pathway is paramount for optimizing reaction conditions and troubleshooting potential issues.

  • Generation of the Iodonium Ion: N-Iodosuccinimide, in the presence of a catalytic amount of a Brønsted or Lewis acid (often triflic acid or TMSOTf), generates a potent electrophilic iodine species (I+).[5][6]

  • Electrophilic Attack and Iodonium Ion Formation: The terminal alkene of the pentenyl group acts as a nucleophile, attacking the electrophilic iodine. This results in the formation of a cyclic iodonium ion intermediate.

  • Intramolecular Cyclization (5-exo-tet): The exocyclic oxygen of the pyranose ring then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion in a 5-exo-tet cyclization.[7] This is a rapid and stereoelectronically favored process.

  • Formation of the Oxonium Ion and Glycosyl Donor: This intramolecular attack leads to the formation of a bicyclic oxonium ion intermediate and the concomitant release of a tetrahydrofuran derivative. The resulting glycosyl oxonium ion is a highly reactive electrophile, primed for nucleophilic attack by a glycosyl acceptor.

  • Glycosylation: A glycosyl acceptor, present in the reaction mixture, attacks the anomeric carbon of the activated donor, leading to the formation of the desired glycosidic linkage.

The overall process is a testament to the clever design of the pentenyl leaving group, which participates in its own activation, leading to a clean and efficient glycosylation.

NIS Activation of Pentenyl Glycoside cluster_activation Activation Phase cluster_cyclization Intramolecular Cyclization & Glycosylation Pentenyl_Glycoside This compound Iodonium_Ion Cyclic Iodonium Ion Pentenyl_Glycoside->Iodonium_Ion + NIS / H+ NIS N-Iodosuccinimide (NIS) Oxonium_Ion Glycosyl Oxonium Ion Iodonium_Ion->Oxonium_Ion 5-exo-tet cyclization Glycoside_Product O-Glycoside Product Oxonium_Ion->Glycoside_Product + Acceptor THF_derivative Tetrahydrofuran Derivative Oxonium_Ion->THF_derivative Acceptor Glycosyl Acceptor (ROH)

Figure 1. Mechanism of NIS-mediated activation of a pentenyl glycoside.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the NIS-mediated activation of this compound and subsequent glycosylation. The stoichiometry and reaction conditions may require optimization depending on the specific glycosyl acceptor and protecting groups.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound DonorSynthesis GradeN/AMust be dry and pure.
Glycosyl AcceptorSynthesis GradeN/AMust be dry.
N-Iodosuccinimide (NIS)Reagent GradeMajor Chemical SupplierRecrystallize from dioxane/CCl4 if necessary.
Dichloromethane (DCM)AnhydrousMajor Chemical SupplierDistill from CaH2.
Triflic Acid (TfOH) or TMSOTfReagent GradeMajor Chemical SupplierHandle with care in a fume hood.
Activated Molecular Sieves (4 Å)N/AMajor Chemical SupplierActivate by heating under vacuum.
Triethylamine (Et3N)Reagent GradeMajor Chemical SupplierFor quenching the reaction.
Saturated Sodium Thiosulfate (aq.)N/AN/AFor workup.
Saturated Sodium Bicarbonate (aq.)N/AN/AFor workup.
BrineN/AN/AFor workup.
Anhydrous Sodium SulfateReagent GradeMajor Chemical SupplierFor drying organic layers.
Reaction Setup and Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dry_Glassware Dry Glassware & Add Sieves Start->Dry_Glassware Add_Reactants Add Donor & Acceptor in DCM Dry_Glassware->Add_Reactants Stir Stir at Room Temp Add_Reactants->Stir Cool Cool to -40 °C Stir->Cool Add_NIS Add NIS Cool->Add_NIS Add_TfOH Add TfOH (catalytic) Add_NIS->Add_TfOH Monitor Monitor by TLC Add_TfOH->Monitor Quench Quench with Et3N Monitor->Quench Filter Filter and Concentrate Quench->Filter Extract Aqueous Workup Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End End Product Purify->End

Figure 2. Step-by-step experimental workflow.

  • Preparation:

    • To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add activated 4 Å molecular sieves (approx. 100 mg per 0.1 mmol of donor).

    • Dissolve the this compound donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration of the donor).

    • Stir the mixture at room temperature for 30 minutes to allow for drying of the reagents by the molecular sieves.

    • Cool the reaction mixture to the desired temperature, typically between -20 °C and -40 °C.[8]

  • Activation and Glycosylation:

    • Add N-Iodosuccinimide (1.2 eq) to the cooled solution.

    • After stirring for 5-10 minutes, add a catalytic amount of Triflic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 eq) dropwise. A color change is often observed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding triethylamine (Et3N, approx. 5 eq relative to TfOH) to neutralize the acid.

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the molecular sieves and wash the filter cake with DCM.

    • Combine the filtrates and wash sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired glycoside.

Field-Proven Insights and Considerations

  • The "Armed/Disarmed" Strategy: The reactivity of n-pentenyl glycosides can be modulated by the choice of protecting groups on the sugar ring.[1] Electron-withdrawing groups (e.g., esters) "disarm" the glycosyl donor, making it less reactive. Conversely, electron-donating groups (e.g., benzyl ethers) "arm" the donor, increasing its reactivity. This principle is fundamental to planning convergent oligosaccharide synthesis.

  • Role of the Promoter: While NIS is the primary activator, the addition of a catalytic amount of a strong acid like TfOH is often crucial for efficient reaction, especially with "disarmed" donors.[1] The acid facilitates the formation of the highly electrophilic iodonium ion.

  • Temperature Control: Maintaining a low reaction temperature is critical to minimize side reactions, such as anomerization or degradation of sensitive functional groups.

  • Stoichiometry: While the protocol suggests a slight excess of the acceptor and NIS, the optimal stoichiometry may vary. For precious acceptors, using a slight excess of the donor might be preferable.

  • Alternative Activators: While NIS is common, other halonium sources like N-bromosuccinimide (NBS) can also be used.[4] More recently, novel activators like bromodiethylsulfonium bromopentachloroantimonate (BDSB) have been shown to be effective, particularly for sluggish activations.[7][9]

Conclusion

The activation of this compound with N-iodosuccinimide represents a robust and reliable method for the formation of glycosidic linkages. Its mild conditions, compatibility with a wide range of protecting groups, and the predictable nature of the "armed/disarmed" effect make it a cornerstone of modern carbohydrate synthesis. By understanding the underlying mechanism and adhering to meticulous experimental technique, researchers can effectively leverage this powerful tool for the assembly of complex glycans and glycoconjugates, advancing the frontiers of drug discovery and chemical biology.

References

  • ResearchGate. Synthesis of Oligosaccharides on Solid Support Using Thioglycosides and Pentenyl Glycosides. Available at: [Link]

  • ResearchGate. n-Pentenyl Glycosides In Oligosaccharide Synthesis. Available at: [Link]

  • Taylor & Francis eBooks. n-Pentenyl Glycosides In Oligosaccharide Synthesis. Available at: [Link]

  • ElectronicsAndBooks. n-Pentenyl Glycosyl Orthoesters as Versatile Intermediates in Oligosaccharide Synthesis. The Proteoglycan Linkage Region1. Available at: [Link]

  • De Gruyter. Acid-Mediated N-Iodosuccinimide-Based Thioglycoside Activation for the Automated Solution-Phase Synthesis of α-1→2-Linked l-Rhamnopyranosides. Available at: [Link]

  • ACS Publications. n-Pentenyl Glycoside Based Methodology for Determining the Relative Reactivities of Variously Protected Pairs of Glycosides. Available at: [Link]

  • ACS Publications. n-Pentenyl Glycosyl Orthoesters as Versatile Intermediates in Oligosaccharide Synthesis. The Proteoglycan Linkage Region1. Available at: [Link]

  • PubMed. Glycosylation of n-pentenyl glycosides using bromodiethylsulfonium salt as an activator: interception of the glycosyl intermediate by chloride ion transfer. Available at: [Link]

  • Royal Society of Chemistry. Glycosylation of n-pentenyl glycosides using bromodiethylsulfonium salt as an activator: interception of the glycosyl intermediate by chloride ion transfer. Available at: [Link]

  • ACS Publications. NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. Available at: [Link]

  • Sci-Hub. n-Pentenyl Glycoside Based Methodology for Determining the Relative Reactivities of Variously Protected Pairs of Glycosides. Available at: [Link]

  • Chula Digital Collections. Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Available at: [Link]

  • ACS Publications. Glycosylations of Glycals using N-Iodosuccinimide (NIS) and Phosphorus Compounds for Syntheses of 2-Iodo- and 2-Deoxyglycosides. Available at: [Link]

  • ResearchGate. Glycosylations of Glycals Using N-Iodosuccinimide (NIS) and Phosphorus Compounds for Syntheses of 2-Iodo- and 2-Deoxyglycosides | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

  • ResearchGate. Glycosylation Methods: Use of n‐Pentenyl Glycosides | Request PDF. Available at: [Link]

  • ResearchGate. α/β-Stereo- and Diastereoselective Glycosylation with n-Pentenyl Glycoside Donors, Promoted by N-Iodosuccinimide and Catalyzed by Chiral Brønsted Acid. Available at: [Link]

  • ResearchGate. Representative alkenyl glycosyl donors and their typical activators. Available at: [Link]

  • PubMed Central. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. Available at: [Link]

  • ACS Publications. n-Pentenyl glycosides permit the chemospecific liberation of the anomeric center. Available at: [Link]

  • PubMed Central. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Available at: [Link]

  • MDPI. Microwave-Assisted Neutral Glycosylation Reactions in the Absence of Reagent Activators. Available at: [Link]

  • DSpace @ NIIST. α/β-Stereo- and diastereoselective glycosylation with n-pentenyl glycoside donors, promoted by N-iodosuccinimide and catalyzed by chiral Brønsted acid. Available at: [Link]

  • PubMed. Halogen-bond-assisted radical activation of glycosyl donors enables mild and stereoconvergent 1,2-cis-glycosylation. Available at: [Link]

  • UMSL Institutional Repository. New Methods for the Synthesis, Activation, and Application of Thioglycosides. Available at: [Link]

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Application Notes & Protocols: A Guide to the Synthesis of N-Glycopeptides Using Pentenyl Glycosides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

N-linked glycopeptides, integral components of many proteins, are central to a vast array of biological processes, from protein folding and stability to cell signaling and immune responses.[1][2][3] Their synthesis, however, presents a formidable challenge to the chemist, requiring the stereocontrolled formation of a glycosidic bond to the side-chain amide of an asparagine residue within a complex peptide sequence. This guide provides an in-depth exploration of a powerful and versatile strategy employing n-pentenyl glycosides (NPGs) as stable and activatable glycosyl donors.

We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the practical insights needed to successfully implement this methodology in your laboratory. This document is designed for researchers, scientists, and drug development professionals seeking to construct well-defined glycopeptide probes to unravel the complexities of the glycoworld.

The Pentenyl Glycoside Strategy: Core Principles

The utility of n-pentenyl glycosides, first introduced by Fraser-Reid, stems from their unique dual functionality.[4][5] The anomeric pentenyl group is remarkably stable, tolerating a wide range of common protecting group manipulations, yet it can be selectively "activated" under mild, neutral conditions to become a potent glycosyl donor.[5][6]

The Mechanism of Activation

The activation of an NPG hinges on the electrophilic addition to the terminal double bond of the pentenyl chain. This is typically achieved using a source of a halonium ion, such as I⁺ (from N-iodosuccinimide, NIS) or Br⁺ (from N-bromosuccinimide, NBS, or more potent reagents like bromodiethylsulfonium bromopentachloroantimonate, BDSB).[4][6][7]

The key steps are:

  • Halonium Ion Formation: The promoter initiates the reaction by adding an electrophilic halogen (e.g., I⁺) to the terminal alkene, forming a cyclic halonium ion intermediate.

  • Intramolecular Cyclization (5-exo-tet): The anomeric oxygen atom acts as an internal nucleophile, attacking the cyclic intermediate in a highly favored 5-exo-tet cyclization.[7]

  • Formation of the Reactive Intermediate: This cyclization results in the formation of a reactive glycosyl intermediate, often depicted as a tetrahydrofuran-fused oxocarbenium ion, with the ejection of a 2-(halomethyl)tetrahydrofuran leaving group.[7]

  • Nucleophilic Attack: A glycosyl acceptor, in our case a protected asparagine derivative, attacks this reactive intermediate to form the desired glycosidic linkage.

Pentenyl_Glycoside_Activation NPG Pentenyl Glycoside (Donor) Intermediate Cyclic Halonium Ion Intermediate NPG->Intermediate 5-exo-tet Cyclization Promoter Promoter (e.g., NIS/TESOTf) Promoter->NPG Electrophilic Addition Reactive_Intermediate Reactive Glycosyl Intermediate (Oxocarbenium Ion) Intermediate->Reactive_Intermediate Product N-Glycosyl Asparagine Derivative Reactive_Intermediate->Product Leaving_Group Leaving Group (2-(Iodomethyl)tetrahydrofuran) Reactive_Intermediate->Leaving_Group Ejection Acceptor Fmoc-Asp-OR (Acceptor) Acceptor->Reactive_Intermediate Nucleophilic Attack

Caption: Mechanism of NPG activation and glycosylation.

Controlling Reactivity: The "Armed" vs. "Disarmed" Concept

A key advantage of the pentenyl glycoside strategy is the ability to tune the reactivity of the glycosyl donor through the choice of protecting groups on the carbohydrate. This "armed/disarmed" principle allows for controlled, sequential oligosaccharide assembly.[5]

  • Disarmed Donors: Glycosides with electron-withdrawing protecting groups (e.g., esters like acetate or benzoate) are less reactive ("disarmed") because the inductive effect destabilizes the developing positive charge of the oxocarbenium intermediate.

  • Armed Donors: Glycosides with electron-donating protecting groups (e.g., ethers like benzyl) are more reactive ("armed").

This allows for a strategy where a disarmed NPG can act as an acceptor for an armed donor. Subsequent chemical modification to change the protecting groups on the newly formed disaccharide can then "arm" it for the next glycosylation step.[5]

Application Protocol 1: Preparation of a Pentenyl Glycoside Donor

This protocol outlines a general method for synthesizing a per-O-acetylated n-pentenyl glycoside from a commercially available sugar peracetate.

Objective: To synthesize a stable, storable glycosyl donor for subsequent use in N-glycosylation.

Materials:

  • D-Glucose pentaacetate (or other suitable sugar peracetate)

  • 4-Penten-1-ol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: Dissolve D-glucose pentaacetate (1.0 eq) and 4-penten-1-ol (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0 °C in an ice bath.

  • Initiation: Slowly add BF₃·OEt₂ (2.0 eq) dropwise to the stirred solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor for the consumption of the starting sugar acetate.

  • Quenching: Once the reaction is complete, carefully quench by pouring the mixture into a stirred, cold saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel flash column chromatography using an appropriate solvent system (e.g., a gradient of 20% to 40% Ethyl Acetate in Hexanes) to afford the pure pentenyl glycoside.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expert Insight: The use of BF₃·OEt₂ as a Lewis acid promoter is common for this transformation.[8] Anhydrous conditions are critical to prevent hydrolysis of the reagents and intermediates. The β-anomer is typically the major product due to anchimeric assistance from the C2-acetate group.

Application Protocol 2: Synthesis of the Fmoc-Asn(Glycan)-OH Building Block

This is the pivotal step: the formation of the N-glycosidic bond to an asparagine derivative. This protocol creates the key building block for solid-phase peptide synthesis (SPPS).[9][10]

Objective: To couple the pentenyl glycoside donor to a protected asparagine derivative suitable for Fmoc-SPPS.

Materials:

  • Per-O-acetylated n-pentenyl glucoside (from Protocol 1) (1.0 eq)

  • Fmoc-Asp-OAll (Fmoc-L-aspartic acid α-allyl ester) (1.2 eq)

  • N-Iodosuccinimide (NIS) (1.5 eq)

  • Triethylsilyl trifluoromethanesulfonate (TESOTf) (0.2 eq, catalytic)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Ammonia in Methanol (7N solution)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Allyl group scavenger (e.g., Phenylsilane)

Procedure:

Part A: Glycosylation

  • Reaction Setup: To a flame-dried flask under Argon, add the pentenyl glycoside (1.0 eq), Fmoc-Asp-OAll (1.2 eq), and activated 4 Å molecular sieves in anhydrous DCM. Stir for 30 minutes at room temperature.

  • Cooling: Cool the reaction mixture to -40 °C (acetonitrile/dry ice bath).

  • Activation: Add NIS (1.5 eq) to the mixture. Then, add TESOTf (0.2 eq) dropwise. The solution will typically turn a dark brown/red color.

  • Reaction: Stir the reaction at -40 °C for 2-3 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a few drops of saturated sodium thiosulfate solution until the color dissipates, followed by dilution with DCM.

  • Work-up: Filter the mixture through Celite to remove sieves and salts. Wash the organic phase with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product, Fmoc-Asp(glycosyl)-OAll, via silica gel chromatography.

Part B: Conversion to Fmoc-Asn(Glycan)-OH 8. Amidation: Dissolve the purified product from Part A in a 7N solution of ammonia in methanol. Stir at room temperature for 16-24 hours. This step simultaneously cleaves the acetyl protecting groups and converts the aspartic acid side chain into the asparagine amide. 9. Concentration: Remove the solvent under reduced pressure. The resulting crude Fmoc-Asn(unprotected glycan)-OAll can be carried forward or purified. 10. Allyl Deprotection: Dissolve the product from step 9 in anhydrous DCM under Argon. Add the scavenger (e.g., Phenylsilane, 5 eq) followed by the Palladium(0) catalyst (0.1 eq). 11. Final Product: Stir for 1-2 hours until the starting material is consumed (monitor by TLC/MS). Concentrate the reaction mixture and purify by flash chromatography or preparative HPLC to yield the final Fmoc-Asn(Glycan)-OH building block.

Expert Insight: The combination of NIS and a catalytic amount of a triflate, such as TESOTf, is a highly effective promoter system for activating NPGs.[6] The use of an allyl ester for the α-carboxyl protection of aspartic acid is strategic, as it is stable to the glycosylation conditions and can be selectively removed at the end using a Pd(0) catalyst without affecting the Fmoc group or the glycosidic bond.[11]

Application Protocol 3: Solid-Phase Synthesis of an N-Glycopeptide

With the custom building block in hand, it can be incorporated into a peptide sequence using standard automated or manual Fmoc-SPPS protocols.[12][13]

SPPS_Workflow Resin Start: Fmoc-AA-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Next Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Loop Repeat n-1 times Wash1->Loop Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Loop->Deprotection2 Glyco_Coupling Couple Fmoc-Asn(Glycan)-OH (Special Conditions) Deprotection2->Glyco_Coupling Wash2 Wash Glyco_Coupling->Wash2 Deprotection3 Final Fmoc Deprotection Wash2->Deprotection3 Continue SPPS for remaining residues Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Deprotection3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final N-Glycopeptide Purification->Final_Product

Caption: General workflow for Fmoc-SPPS of N-glycopeptides.

Objective: To incorporate the Fmoc-Asn(Glycan)-OH building block into a target peptide sequence on a solid support.

Procedure:

  • Resin Preparation: Start with a suitable Fmoc-protected amino acid pre-loaded onto a resin (e.g., Wang or Rink Amide resin).

  • Standard Elongation: Perform standard Fmoc-SPPS cycles (Fmoc deprotection with piperidine, followed by coupling of the next Fmoc-amino acid) to build the peptide chain C-terminal to the glycosylation site.

  • Glyco-Amino Acid Coupling:

    • Dissolve the Fmoc-Asn(Glycan)-OH building block (1.5-2.0 eq) and a coupling agent like HATU (1.45 eq) with an activator base like DIPEA (3.0 eq) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the solution to the deprotected resin.

    • Allow the coupling to proceed for an extended time (e.g., 4-12 hours) due to the steric bulk of the glycan.

    • Monitor the coupling using a qualitative test (e.g., Kaiser test). If incomplete, a second coupling may be necessary.

  • Continue Elongation: Once the glyco-amino acid is successfully coupled, continue with standard SPPS cycles to complete the peptide sequence.

  • Cleavage and Deprotection: After the final Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude glycopeptide in cold diethyl ether. Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophilic nature of the glycan may require shallower gradients than for non-glycosylated peptides. Hydrophilic interaction liquid chromatography (HILIC) is also an excellent purification method.[14]

  • Characterization: Confirm the identity and purity of the final N-glycopeptide by analytical HPLC and ESI-Mass Spectrometry.[15]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield in glycosylation step (Protocol 2) Inactive promoter (old NIS/TESOTf).Wet reagents/solvents.Insufficient activation time/temperature.Donor is "disarmed" and less reactive.Use fresh, high-purity promoters.Ensure all glassware is flame-dried and solvents are anhydrous.Optimize reaction time or slightly increase temperature (e.g., to -20 °C).For disarmed donors, consider a more potent activator system like BDSB.[4][7]
Incomplete coupling of glyco-amino acid in SPPS (Protocol 3) Steric hindrance from the glycan moiety.Aggregation of the peptide on the resin.Increase coupling time (up to 24h).Perform a double coupling.Use a more efficient coupling reagent (e.g., HATU, HCTU).Synthesize on a low-loading resin to reduce inter-chain interactions.[16]
Aspartimide formation during SPPS Base-catalyzed cyclization of the Asn residue, especially at Asn-Gly or Asn-Ser sequences.While less common with pre-formed building blocks, ensure minimal exposure to piperidine during deprotection. Use 0.1M HOBt in the piperidine solution to suppress this side reaction.[12]
Poor recovery or peak shape during RP-HPLC purification Hydrophilic glycan moiety causes poor retention.Aggregation of the glycopeptide.Use a column with less hydrophobic stationary phase (e.g., C4 or C8 instead of C18).Employ a shallower water/acetonitrile gradient.Consider HILIC as an alternative purification strategy.[14]Add small amounts of formic acid or use a different ion-pairing agent.

References

  • Ratcliffe, A. J., Konradsson, P., & Reid, B. F. (1991). Application of n-pentenyl glycosides in the regio- and stereo-controlled synthesis of alpha-linked N-glycopeptides. Carbohydrate Research, 216, 323-35. ([Link])

  • Li, W., Li, H., & Yu, B. (2019). n-Pentenyl-Type Glycosides for Catalytic Glycosylation and Their Application in Single-Catalyst One-Pot Oligosaccharide Assemblies. Organic Letters, 21(20), 8270-8274. ([Link])

  • Creative Biolabs. (n.d.). Purification Methods of Glycoprotein. ([Link])

  • Fraser-Reid, B., et al. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. In Modern Methods in Carbohydrate Synthesis. Taylor & Francis eBooks. ([Link])

  • Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Isolation of N-Linked Glycopeptides from Plasma. Analytical Chemistry, 75(24), 6890-6898. ([Link])

  • Buntasana, S., Rerksiri, S., Suk-Ouichai, S., & Padungros, P. (2023). Glycosylation of n-pentenyl glycosides using bromodiethylsulfonium salt as an activator: interception of the glycosyl intermediate by chloride ion transfer. Organic & Biomolecular Chemistry, 22(1), 126-143. ([Link])

  • Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. ([Link])

  • Zhang, H., et al. (2005). Solid-phase extraction of N-linked glycopeptides. Nature Protocols. ([Link])

  • ResearchGate. (n.d.). Synthesis of building block Fmoc-Asn(Glc(Ac)4)-OH (5). ([Link])

  • American Chemical Society Publications. (2019). n-Pentenyl-Type Glycosides for Catalytic Glycosylation and Their Application in Single-Catalyst One-Pot Oligosaccharide Assembli. ([Link])

  • Fraser-Reid, B., et al. (1992). n-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. Synlett. ([Link])

  • Ratcliffe, A. J., Konradsson, P., & Fraser-Reid, B. (1990). n-Pentenyl glycosides as efficient synthons for promoter-mediated assembly of n-.alpha.-linked glycoproteins. Journal of the American Chemical Society, 112(15), 5665-5667. ([Link])

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. ([Link])

  • Offer, J., Bodmer-Narkevitch, V., & Wells, T. N. C. (2002). An Efficient Synthetic Route to Glycoamino Acid Building Blocks for Glycopeptide Synthesis. Organic Letters, 4(15), 2541-2543. ([Link])

  • Creative Biolabs. (n.d.). Synthesis of N-glycopeptides. ([Link])

  • Guo, L., Liao, B., & Zhang, Y. (2010). Facile synthesis of glycosylated Fmoc amino acid building blocks assisted by microwave irradiation. Molecules, 15(1), 386-394. ([Link])

  • Strauss, P., Nuti, F., Quagliata, M., Papini, A. M., & Hurevich, M. (2023). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Organic & Biomolecular Chemistry, 21(8), 1674-1681. ([Link])

  • Conroy, T., Jolliffe, K. A., & Payne, R. J. (2010). Synthesis of N-linked glycopeptides via solid-phase aspartylation. Organic & Biomolecular Chemistry, 8(19), 4297-4300. ([Link])

  • Cherepanova, N. A., Gilmore, R. (2020). Structural Insight into the Mechanism of N-Linked Glycosylation by Oligosaccharyltransferase. Current Opinion in Structural Biology, 61, 31-39. ([Link])

  • Wikipedia. (2023). Post-translational modification. ([Link])

  • Aebi, M. (2013). The Expanding Horizons of Asparagine-Linked Glycosylation. Science, 340(6131), 454-458. ([Link])

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Application Notes and Protocols: The Strategic Role of Protecting Groups in Pent-4-enyl-D-glucopyranoside Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Opportunity of Pent-4-enyl Glycosides

Pent-4-enyl-D-glucopyranoside is a versatile building block in modern carbohydrate chemistry, prized for its role in the synthesis of complex oligosaccharides and glycoconjugates.[1][2] Its utility stems from the unique reactivity of the pentenyl group at the anomeric position. This group serves as a stable, temporary protecting group that can be selectively activated under mild, neutral conditions to transform the molecule into a highly effective glycosyl donor.[3][4] However, the core challenge in harnessing its full potential lies in the polyhydroxylated nature of the glucopyranoside ring. With four secondary hydroxyl groups (at C-2, C-3, C-4) and one primary hydroxyl group (at C-6) of similar reactivity, any selective chemical transformation requires a sophisticated and meticulously planned protecting group strategy.[5][6][7]

This guide provides an in-depth exploration of the protecting groups used in this compound chemistry. We will move beyond simple catalogs of chemical groups to discuss the strategic rationale behind their selection and application. The focus will be on how protecting groups are used to control regioselectivity, modulate reactivity, and dictate stereochemical outcomes in glycosylation reactions. The protocols provided are designed to be self-validating, offering researchers a reliable foundation for their synthetic endeavors.

The Pent-4-enyl Group: An Anomeric Protector and Latent Donor

The pent-4-enyl group is not merely a placeholder; it is an active participant in the glycosylation strategy. It remains inert during the various protection and deprotection steps required to modify the hydroxyl groups on the sugar ring.[2] Its activation is typically achieved using an electrophilic halogen source, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).[4][8] The electrophile attacks the terminal double bond of the pentenyl chain, initiating an intramolecular cyclization that results in the formation of a cyclic bromonium or iodonium ion and the departure of the anomeric oxygen. This process transforms the stable glycoside into a reactive glycosyl donor, ready to be coupled with a glycosyl acceptor.

G cluster_activation Activation of Pent-4-enyl Glycoside PentenylGlycoside This compound (Anomeric Protecting Group) Intermediate Reactive Intermediate (e.g., Dioxolanium ion) PentenylGlycoside->Intermediate Activation Activator Electrophile (e.g., NBS, NIS) Activator->Intermediate Product Glycosidic Linkage Formed (Disaccharide) Intermediate->Product Glycosylation GlycosylAcceptor Glycosyl Acceptor (R'-OH) GlycosylAcceptor->Product

Caption: Activation pathway of the pent-4-enyl anomeric protecting group.

Mastering Regioselectivity: Orthogonal Protection Strategies

The synthesis of a complex oligosaccharide is not a linear process but a convergent one, requiring building blocks with specific hydroxyl groups available for glycosylation while others remain masked. This is achieved through an "orthogonal" protecting group strategy, which allows for the selective removal of one type of protecting group in the presence of others.[9][10][11]

The Principle of Orthogonality

An ideal protecting group strategy for this compound involves the use of multiple groups that are cleaved under distinct, non-interfering conditions. For instance, a common orthogonal set includes:

  • Benzyl (Bn) ethers: Stable to a wide range of conditions, removed by catalytic hydrogenolysis.

  • Acetyl (Ac) or Benzoyl (Bz) esters: Stable to acidic conditions and hydrogenolysis, removed by mild base.

  • Silyl ethers (e.g., TBDPS): Stable to hydrogenolysis and basic conditions, removed by a fluoride source (e.g., TBAF).

This orthogonality is the cornerstone of complex carbohydrate synthesis, enabling the precise, stepwise construction of oligosaccharide chains.[5]

G cluster_deprotection Selective Deprotection Pathways Start Start Step1 Step1 Start->Step1 Multi-step Protection Deprotect_Ac Remove Acetate (Base) Exposes OH-4 for Glycosylation Step1:f2->Deprotect_Ac Base Deprotect_TBDPS Remove Silyl (Fluoride) Exposes OH-6 for Glycosylation Step1:f3->Deprotect_TBDPS TBAF Deprotect_Bn Global Deprotection (H₂/Pd) Final Product Step1:f0->Deprotect_Bn H₂, Pd/C Step1:f1->Deprotect_Bn

Caption: Orthogonal strategy enabling selective deprotection of hydroxyls.

Key Regioselective Manipulations
  • The C-6 Primary Hydroxyl: Due to lower steric hindrance, the C-6 hydroxyl is the most nucleophilic. It can be selectively protected with bulky reagents like tert-butyldiphenylsilyl chloride (TBDPSCl) or triphenylmethyl chloride (TrCl) in the presence of the secondary hydroxyls.[6][12]

  • The C-4 and C-6 Diol: This pair is often protected simultaneously using benzaldehyde dimethyl acetal under acidic conditions to form a 4,6-O-benzylidene acetal.[13] This cyclic acetal is robust and can be carried through multiple synthetic steps. Furthermore, it allows for subsequent regioselective manipulations through reductive ring-opening. For example, using NaCNBH₃-HCl yields the 4-O-benzyl ether, while using BH₃·THF followed by quenching gives the 6-O-benzyl ether.

Modulating Reactivity: The "Armed-Disarmed" Concept

Protecting groups do more than just protect; they profoundly influence the reactivity of the glycosyl donor.[14][15] This electronic effect is masterfully exploited in the "armed-disarmed" strategy pioneered by Fraser-Reid, which is particularly relevant to pentenyl glycosides.[14][16]

  • "Armed" Donors: Glycosides protected with electron-donating groups, such as benzyl (Bn) ethers , are electronically "armed." The ether oxygens increase the electron density at the anomeric center, stabilizing the transition state of glycosylation and making the donor highly reactive.

  • "Disarmed" Donors: Glycosides protected with electron-withdrawing groups, such as acetyl (Ac) or benzoyl (Bz) esters , are electronically "disarmed." The carbonyl groups pull electron density away from the ring, destabilizing the positive charge buildup at the anomeric center during activation and making the donor significantly less reactive.

This reactivity difference allows for chemoselective glycosylations: a highly reactive "armed" pentenyl glycoside donor can be activated and coupled to a less reactive "disarmed" pentenyl glycoside acceptor, leaving the acceptor's pentenyl group intact for a subsequent glycosylation step.

Dictating Stereochemistry: Neighboring Group Participation

The protecting group at the C-2 position plays a critical role in controlling the stereochemical outcome of glycosylation.

  • 1,2-trans Glycosides: When an acyl group (e.g., acetate, benzoate) is placed at C-2, it can participate in the reaction. Upon activation of the pentenyl group, the C-2 ester's carbonyl oxygen attacks the anomeric center from the α-face, forming a stable cyclic acyloxonium ion intermediate. The glycosyl acceptor can then only attack from the opposite (β) face, resulting exclusively in the formation of a 1,2-trans-glycosidic linkage.

  • 1,2-cis Glycosides: The formation of 1,2-cis linkages is more challenging and generally requires a non-participating group at C-2, such as a benzyl ether. In the absence of a participating group, the stereochemical outcome is influenced by other factors, including the solvent, temperature, and the nature of the acceptor.

Data Summary: Common Protecting Groups for Glucopyranosides

Protecting GroupAbbreviationTypeInstallation ReagentsRemoval ConditionsKey Characteristics
BenzylBnEtherBnBr, NaHH₂, Pd/C"Armed," stable to acid/base, non-participating.[16]
p-MethoxybenzylPMBEtherPMBCl, NaHDDQ or CAN"Armed," removed oxidatively, orthogonal to Bn.
AcetylAcEsterAc₂O, PyridineNaOMe, MeOH"Disarmed," C-2 participation for trans-glycosides.[14]
BenzoylBzEsterBzCl, PyridineNaOMe, MeOH"Disarmed," more stable than Ac, C-2 participation.
LevulinoylLevEsterLev₂O, DMAPHydrazine acetateOrthogonal to Ac/Bz, removed under neutral conditions.[13]
tert-ButyldiphenylsilylTBDPSSilyl EtherTBDPSCl, ImidazoleTBAF, THFBulky for C-6 selectivity, stable to base/hydrogenolysis.[12]
Benzylidene Acetal-AcetalPhCH(OMe)₂, CSAMild acid; H₂/Pd; NaCNBH₃Protects C-4 and C-6, allows regioselective opening.[13][17]

Experimental Protocols

Protocol 1: Regioselective 6-O-Silylation of Pent-4-enyl-β-D-glucopyranoside

This protocol demonstrates the selective protection of the primary C-6 hydroxyl group, a common first step in many synthetic sequences.

Materials:

  • Pent-4-enyl-β-D-glucopyranoside

  • Anhydrous Pyridine

  • tert-Butyldiphenylsilyl chloride (TBDPSCl)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve Pent-4-enyl-β-D-glucopyranoside (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDPSCl (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding a small amount of water.

  • Dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired Pent-4-enyl-6-O-(tert-butyldiphenylsilyl)-β-D-glucopyranoside.

Rationale: The steric bulk of the TBDPS group favors reaction at the least hindered primary C-6 hydroxyl over the secondary hydroxyls at C-2, C-3, and C-4.[12] Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.

Protocol 2: A Model Glycosylation using an "Armed" Donor

This protocol illustrates the activation of a fully benzylated ("armed") pentenyl glucoside and its coupling to a simple alcohol acceptor.

Materials:

  • Pent-4-enyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (Donor)

  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Acceptor, with free OH-6)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å Molecular Sieves

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH) solution (catalytic amount, e.g., 0.1 M in DCM)

  • Triethylamine

  • Saturated aq. Na₂S₂O₃

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the Donor (1.2 eq), Acceptor (1.0 eq), and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the flask to -20 °C (e.g., using a dry ice/acetonitrile bath).

  • Add NIS (1.5 eq) to the mixture.

  • Add the catalytic amount of TfOH solution dropwise. The reaction should proceed rapidly, as monitored by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove molecular sieves, washing with DCM.

  • Wash the combined filtrate with saturated aq. Na₂S₂O₃ (to remove excess iodine) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the protected disaccharide.

Rationale: The combination of NIS and a catalytic amount of a strong acid (TfOH) is a potent system for activating the pentenyl group.[13] The per-benzylated donor is "armed" and highly reactive.[16] The reaction is performed at low temperature to control reactivity and minimize side reactions. Molecular sieves ensure anhydrous conditions, which are critical for successful glycosylation.

Conclusion

The strategic application of protecting groups is indispensable in the chemistry of this compound. It is a field where success is dictated not by the novelty of a single reaction, but by the elegant orchestration of a sequence of protection, activation, and deprotection steps. By understanding the principles of orthogonality, regioselectivity, electronic modulation ("armed-disarmed"), and neighboring group participation, researchers can unlock the full synthetic power of this versatile glycosyl donor. This knowledge enables the rational design and synthesis of complex glycans that are essential for advancing our understanding of biology and developing new therapeutic agents.

References

  • Wikipedia. Protecting group. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Walvoort, M. T. C., et al. (2012). Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters. [Link]

  • van der Vorm, S., et al. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie. [Link]

  • University of Szeged. Protecting group manipulations in carbohydrate chemistry. [Link]

  • Yoshida, K., et al. (2021). Perfectly Regioselective and Sequential Protection of Glucopyranosides. ResearchGate. [Link]

  • Hossain, A. A., et al. (2010). SELECTIVE PROTECTION OF HYDROXY GROUP AT C6 POSITION OF GLUCOSE DERIVATIVES. Gifu University of Medical Science. [Link]

  • Boltje, T. J., et al. (2012). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Khatri, H. R. & Sollogoub, M. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry. [Link]

  • Liptak, A., et al. (1994). Selective protections on 2-allyloxycarbonylamino-1,6-anhydro-2-deoxy-beta-D-glucopyranose. PubMed. [Link]

  • Zhu, X. & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. [Link]

  • van der Vorm, S. (2012). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

  • Zhu, J., et al. (2018). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation?. The Journal of Organic Chemistry. [Link]

  • McKay, M. J. & Nguyen, H. M. (2009). gem-Dimethyl 4-pentenyl glycosides: novel glycosylating agents and anomeric protecting groups. PubMed. [Link]

  • Buntasana, S., et al. (2023). Pentenyl Glycosides Using Bromodiethylsulfonium Salt as Activator: Interception of Glycosyl Intermediate by Chloride Ion Transfer. ResearchGate. [Link]

  • Ratcliffe, A. J. & Fraser-Reid, B. (1989). Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Varki, A., et al. (2022). Chemical Synthesis of Glycans and Glycoconjugates. Essentials of Glycobiology, 4th edition. [Link]

  • Kocienski, P. J. (1998). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Nelson Thornes. [Link]

  • Varki, A., et al. (2015). Chemical Synthesis of Glycans and Glycoconjugates. Essentials of Glycobiology, 3rd edition. [Link]

  • Roy, R. & Das, S. K. (2000). Design and Creativity in Synthesis of Multivalent Neoglycoconjugates. PMC. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhu, J., et al. (2018). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation?. NIH. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. [Link]

  • Fraser-Reid, B., et al. (1994). n-Pentenyl Glycosides In Oligosaccharide Synthesis. Modern Methods in Carbohydrate Synthesis. [Link]

Sources

Solid-Phase Synthesis of Oligosaccharides with Pentenyl Glycosides: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Oligosaccharide Synthesis

Oligosaccharides, complex carbohydrates composed of multiple monosaccharide units, are central to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen infectivity. The precise structure of these molecules dictates their function, making access to structurally defined oligosaccharides crucial for research in glycobiology, drug discovery, and materials science. Chemical synthesis provides an unparalleled level of control over the structure of these complex molecules. Among the various synthetic strategies, solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful technique due to its potential for automation and simplified purification procedures.[1]

This application note provides a detailed guide to the solid-phase synthesis of oligosaccharides utilizing pentenyl glycosides as versatile glycosyl donors. We will delve into the underlying chemical principles, provide detailed protocols, and offer insights into the strategic choices that underpin a successful synthesis campaign.

The Pentenyl Glycoside Advantage in Solid-Phase Synthesis

n-Pentenyl glycosides (NPGs), first introduced by Fraser-Reid, have established themselves as highly effective glycosyl donors in oligosaccharide synthesis.[2] Their utility in a solid-phase context stems from a unique combination of stability and tunable reactivity. NPGs are stable to a wide range of reaction conditions commonly employed in multi-step synthesis, yet they can be chemoselectively activated under mild, neutral conditions.[3][4] This activation is typically achieved through the reaction of the terminal alkene of the pentenyl group with a halonium ion, such as that generated from N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf).[3]

The key advantage of this approach lies in the orthogonality of the activation conditions, which allows for the use of a wide variety of protecting groups on the monosaccharide building blocks. This is a critical consideration in the synthesis of complex, branched oligosaccharides.

Core Principles and Strategic Considerations

A successful solid-phase oligosaccharide synthesis campaign hinges on the careful selection of several key components: the solid support, the linker, the protecting group strategy, and the glycosyl donor activation method.

Solid Support and Linker Selection

The solid support serves as an insoluble scaffold upon which the oligosaccharide is assembled. The choice of resin is critical and is often dictated by the solvent compatibility and the scale of the synthesis. Polystyrene-based resins, such as Merrifield resin, are popular due to their high loading capacity and stability.[5] For more complex syntheses, resins with polyethylene glycol (PEG) linkers, like TentaGel, are often employed to improve reaction kinetics by providing a more solution-like environment.[5]

The linker tethers the first monosaccharide to the solid support and must be stable throughout the synthesis but cleavable under specific conditions at the end. A variety of linker strategies have been developed, including acid-labile, base-labile, and photolabile linkers.[6][7] The choice of linker must be orthogonal to the protecting groups used on the sugar monomers.

Protecting Group Strategy: The "Armed-Disarmed" Concept

The strategic use of protecting groups is arguably the most critical aspect of oligosaccharide synthesis. In the context of pentenyl glycosides, the "armed-disarmed" concept, also pioneered by Fraser-Reid, provides a powerful tool for controlling the reactivity of glycosyl donors.[6][8]

  • "Armed" Donors: Monosaccharides protected with electron-donating groups, such as benzyl ethers (Bn), are considered "armed." These donors are highly reactive towards activation.

  • "Disarmed" Donors: Monosaccharides protected with electron-withdrawing groups, such as acyl esters (e.g., acetate (Ac) or benzoate (Bz)), are "disarmed." These donors are significantly less reactive.

This difference in reactivity allows for the chemoselective activation of an armed donor in the presence of a disarmed donor, which can then act as the glycosyl acceptor.[9] This strategy is fundamental to the one-pot synthesis of complex oligosaccharides and is highly applicable in the solid-phase context.

Experimental Workflow: A Step-by-Step Guide

The solid-phase synthesis of an oligosaccharide is a cyclical process involving several key steps. The following is a generalized workflow, with specific details provided in the subsequent protocols.

SPOS_Workflow cluster_prep Preparation Phase cluster_cycle Iterative Glycosylation Cycle cluster_final Finalization Phase Resin Solid Support (e.g., Merrifield Resin) Linker Linker Attachment Resin->Linker Functionalization FirstGlycoside First Glycoside Loading Linker->FirstGlycoside Immobilization Deprotection Temporary Protecting Group Removal FirstGlycoside->Deprotection Start Cycle Coupling Glycosylation with Pentenyl Glycoside Donor Deprotection->Coupling Expose Acceptor Site Capping Capping of Unreacted Hydroxyls Coupling->Capping Form Glycosidic Bond Capping->Deprotection Repeat for next monomer Cleavage Cleavage from Solid Support Capping->Cleavage Final Monomer Added Deprotection_Final Global Deprotection Cleavage->Deprotection_Final Release Protected Oligosaccharide Purification Purification (e.g., HPLC) Deprotection_Final->Purification Remove Protecting Groups FinalProduct FinalProduct Purification->FinalProduct Isolated Oligosaccharide

Figure 1. A generalized workflow for the solid-phase synthesis of oligosaccharides.

Detailed Application Protocols

The following protocols are illustrative examples and may require optimization based on the specific oligosaccharide target and the building blocks used.

Protocol 1: Preparation of the Solid Support and Loading of the First Glycoside

This protocol describes the attachment of a photolabile linker to a Merrifield resin and the subsequent loading of the first pentenyl glycoside.

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB)

  • Photolabile linker (e.g., a suitable o-nitrobenzyl-based linker)[7]

  • First pentenyl glycoside building block (with a free hydroxyl for attachment to the linker)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA)

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in the reaction vessel.

  • Linker Attachment:

    • Dissolve the photolabile linker and the first pentenyl glycoside in DMF.

    • Add DIPEA to the solution.

    • Add the solution to the swollen resin and agitate at room temperature for 24 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents.

  • Drying: Dry the resin under vacuum.

  • Loading Determination: Determine the loading of the first glycoside on the resin using a suitable analytical method (e.g., UV-Vis spectroscopy of a cleaved linker derivative).

Protocol 2: Iterative Glycosylation Cycle

This protocol outlines the steps for a single cycle of chain elongation.

Materials:

  • Glycoside-loaded resin from Protocol 1

  • Temporary protecting group removal reagent (e.g., piperidine in DMF for Fmoc group)

  • "Armed" pentenyl glycoside donor

  • Activator solution: NIS and TfOH in DCM

  • Capping solution: Acetic anhydride and pyridine in DCM

  • DCM, DMF, Methanol for washing

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Deprotection:

    • Treat the resin with the deprotection reagent to remove the temporary protecting group from the acceptor hydroxyl.

    • Monitor the reaction for completion (e.g., by UV-Vis of the cleaved protecting group).

    • Wash the resin thoroughly with DMF and DCM.

  • Glycosylation:

    • Swell the deprotected resin in DCM.

    • Add a solution of the "armed" pentenyl glycoside donor in DCM.

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

    • Add the activator solution dropwise.

    • Allow the reaction to proceed for the optimized time (typically 1-4 hours).

    • Wash the resin with DCM.

  • Capping:

    • Treat the resin with the capping solution to acetylate any unreacted hydroxyl groups.

    • Wash the resin with DCM and methanol.

    • Dry the resin under vacuum.

  • Repeat the cycle for each subsequent monosaccharide addition.

Glycosylation_Mechanism NPG Pentenyl Glycoside (Donor) Intermediate Activated Donor Intermediate (e.g., Iodonium ion) NPG->Intermediate Activation Acceptor Resin-Bound Acceptor (with free -OH) Product Elongated Oligosaccharide on Resin Acceptor->Product Activator Activator (e.g., NIS/TfOH) Activator->Intermediate Intermediate->Product Glycosylation

Figure 2. The key activation and glycosylation step in the solid-phase synthesis.

Protocol 3: Cleavage and Global Deprotection

This protocol describes the final steps to release the synthesized oligosaccharide from the solid support and remove all protecting groups.

Materials:

  • Oligosaccharide-loaded resin

  • Cleavage reagent (specific to the linker used, e.g., UV light for a photolabile linker)

  • Global deprotection reagents (e.g., sodium methoxide in methanol for acyl groups, followed by catalytic hydrogenation for benzyl groups)[10]

  • Solvents for extraction and purification (e.g., ethyl acetate, water)

  • Purification system (e.g., HPLC with a suitable column)

Procedure:

  • Cleavage:

    • Suspend the resin in a suitable solvent in a photoreactor.

    • Irradiate with UV light at the appropriate wavelength to cleave the linker.

    • Filter the resin and collect the filtrate containing the protected oligosaccharide.

  • Global Deprotection (Example for Acyl and Benzyl Groups):

    • Deacylation: Treat the protected oligosaccharide with a solution of sodium methoxide in methanol. Monitor the reaction by TLC. Neutralize the reaction with an acid resin.

    • Debenzylation: Dissolve the deacylated product in a suitable solvent (e.g., methanol/ethyl acetate). Add a palladium catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere. Monitor the reaction by TLC or mass spectrometry.

  • Purification:

    • Filter the catalyst and concentrate the solution.

    • Purify the deprotected oligosaccharide by HPLC or other suitable chromatographic methods.

    • Characterize the final product by NMR and mass spectrometry.

Quantitative Data and Performance Metrics

The efficiency of solid-phase oligosaccharide synthesis is typically evaluated by the overall yield of the final product. The yield of each glycosylation step is crucial and can be influenced by several factors.

ParameterTypical Value/RangeRationale and Field Insights
Resin Loading 0.2 - 1.0 mmol/gHigher loading can lead to steric hindrance and reduced yields. Lower loading is often preferred for longer or more complex oligosaccharides.
Glycosylation Coupling Yield 85-98% per stepYields are highly dependent on the reactivity of the donor and acceptor, as well as the reaction conditions. The use of "armed" donors generally leads to higher yields.[11]
Activator Concentration 0.1 - 0.5 equivalentsA catalytic amount of Lewis acid is typically sufficient. Excess activator can lead to side reactions.
Reaction Temperature -40 °C to 0 °CLower temperatures often improve the stereoselectivity of the glycosylation reaction.
Overall Yield (for a pentasaccharide) 10-30%The overall yield is a product of the yields of each individual step, including loading, coupling, cleavage, and deprotection.

Troubleshooting and Expert Recommendations

  • Low Coupling Yields:

    • Cause: Incomplete deprotection of the acceptor, low reactivity of the donor or acceptor, or steric hindrance.

    • Solution: Ensure complete deprotection before coupling. Use a more "armed" donor or a more potent activator system. Consider using a resin with a longer, more flexible linker.

  • Poor Stereoselectivity:

    • Cause: The nature of the protecting group at the C-2 position of the donor and the reaction conditions.

    • Solution: A participating group (e.g., an acetyl group) at the C-2 position will favor the formation of a 1,2-trans-glycosidic linkage. For 1,2-cis linkages, a non-participating group (e.g., a benzyl group) is required, and the reaction conditions (solvent, temperature) must be carefully optimized.

  • Incomplete Deprotection:

    • Cause: Steric hindrance around the protecting groups or the use of inappropriate deprotection reagents.

    • Solution: Increase the reaction time or temperature for the deprotection step. Ensure the chosen deprotection conditions are compatible with all protecting groups on the molecule.

Conclusion: A Powerful Tool for Glycoscience

The solid-phase synthesis of oligosaccharides using pentenyl glycosides is a robust and versatile methodology that has significantly advanced the field of glycoscience. By understanding the core principles of solid support and linker selection, strategic protecting group manipulation, and controlled glycosyl donor activation, researchers can access a wide range of complex oligosaccharides for biological and medicinal applications. The protocols and insights provided in this application note serve as a comprehensive guide for both newcomers and experienced practitioners in the field, enabling the efficient and reliable synthesis of these vital biomolecules.

References

  • Fraser-Reid, B., Wu, Z., Udodong, U. E., & Ottosson, H. (1990). Armed/disarmed effects in glycosyl donors: rationalization and sidetracking. The Journal of Organic Chemistry, 55(23), 6068-6070.
  • Demchenko, A. V., & Stine, K. J. (2005). Revisiting the Armed−Disarmed Concept Rationale: S-Benzoxazolyl Glycosides in Chemoselective Oligosaccharide Synthesis. Organic Letters, 7(15), 3215-3218.
  • Guo, Y., Le Mai Hoang, K., & Seeberger, P. H. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology, 2931, 313-325.
  • Fraser-Reid, B., Wu, Z., & Udodong, U. E. (1990). n-Pentenyl glycosides in oligosaccharide synthesis.
  • Kanie, O., et al. (2002). Solution- and solid-phase oligosaccharide synthesis using glucosyl iodides: a comparative study.
  • Fraser-Reid, B., et al. (2011). Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies. Advances in carbohydrate chemistry and biochemistry, 65, 1-70.
  • Fraser-Reid, B., et al. (1992). Armed/disarmed effects in glycosyl donors: rationalization and sidetracking. The Journal of Organic Chemistry, 57(9), 2711-2716.
  • Madsen, R., & Fraser-Reid, B. (1995). Synthesis of Oligosaccharides on Solid Support Using Thioglycosides and Pentenyl Glycosides. In Modern methods in carbohydrate synthesis (pp. 295-316). Harwood Academic Publishers.
  • Manabe, S., et al. (2021). Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. Molecules, 26(16), 4995.
  • van der Marel, G. A., & Codée, J. D. C. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University.
  • Demchenko, A. V. (2022). Comparison of glycosyl donors: a supramer approach. Beilstein Journal of Organic Chemistry, 18, 1246-1254.
  • Fraser-Reid, B., Udodong, U. E., Wu, Z., & Madsen, R. (1992). n-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. Synlett, 1992(12), 927-942.
  • Weishaupt, M., Eller, S., & Seeberger, P. H. (2010). Solid phase synthesis of oligosaccharides. Methods in enzymology, 478, 463-484.
  • Demchenko, A. V. (2014). HPLC-Based Automated Oligosaccharide Synthesis. IntechOpen.
  • Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis (Doctoral dissertation, University of Missouri-St. Louis).
  • van der Marel, G. A., & Codée, J. D. C. (2012). Protective group strategies in carbohydrate and peptide chemistry. Leiden University.
  • Fraser-Reid, B., & Madsen, R. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis.
  • Rademann, J., & Schmidt, R. R. (1996). Solid-Phase Synthesis of a Small Library of N-Glycans. Angewandte Chemie International Edition in English, 35(23-24), 2788-2791.
  • Glen Research. (2018). Deprotection Guide.
  • LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
  • Kumar, R., & Guzaev, A. P. (2019). Oligonucleotide synthesis under mild deprotection conditions. RSC advances, 9(56), 32801-32817.
  • Boal, A. K., & Koger, J. B. (1996). Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. Journal of the American Chemical Society, 118(30), 7300-7301.
  • Glen Research. (2010). The Glen Report, 20.24.

Sources

Topic: Chemoselective Activation of Pentenyl Glycosides in Disaccharide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Advanced Glycosylation

Audience: Researchers, scientists, and drug development professionals in organic chemistry, glycobiology, and medicinal chemistry.

Senior Application Scientist's Foreword: The synthesis of complex oligosaccharides remains one of the most significant challenges in modern organic chemistry. Unlike the template-driven synthesis of proteins and nucleic acids, carbohydrate assembly requires precise, stepwise control over the formation of each glycosidic linkage. The n-pentenyl glycoside, a concept pioneered by Fraser-Reid, has emerged as a cornerstone of contemporary glycosylation strategy.[1] Its remarkable stability under a wide range of synthetic manipulations, coupled with its capacity for chemospecific activation, provides a powerful tool for the construction of intricate glycan structures.[2] This guide moves beyond a simple recitation of procedures. It aims to provide a deep, mechanistic understanding of why certain strategies are employed, empowering you to not only replicate these methods but also to innovate and adapt them for your own synthetic targets. We will explore the nuanced interplay of protecting groups, the logic of chemoselective activation, and the practical execution of these powerful reactions.

The n-Pentenyl Glycoside (NPG): A Uniquely Versatile Glycosyl Donor

n-Pentenyl glycosides (NPGs) are glycosyl donors where the anomeric hydroxyl group is replaced by a 4-penten-1-oxy group. Their utility in oligosaccharide synthesis stems from a unique combination of stability and reactivity.[3]

  • Robust Stability: NPGs are stable to a wide array of reaction conditions commonly used in protecting group manipulations, including acidic and basic hydrolysis, oxidation, and various coupling reactions.[2] This allows for the extensive functionalization of the carbohydrate scaffold before the critical glycosylation step.

  • Chemospecific Activation: The terminal alkene of the pentenyl group is the key to its function. It can be selectively activated by electrophilic halonium ions (e.g., I⁺), leaving other functionalities, such as other alkenes or oxidizable groups, untouched.[2][4] This specific activation pathway is the foundation for its role in complex, multi-step synthetic strategies.

The Mechanism of Halonium Ion-Promoted Activation

The most prevalent and reliable method for activating NPGs involves an electrophilic promoter system, typically composed of N-iodosuccinimide (NIS) and a catalytic amount of a strong Lewis acid, such as trimethylsilyl triflate (TMSOTf) or triethylsilyl triflate (TESOTf).[5][6] The activation is not a simple cleavage but a carefully orchestrated intramolecular process.

The Causality Behind the Reagents:

  • NIS: Serves as the source of the electrophilic iodonium ion (I⁺). While NIS alone can be an activator, its reactivity is often sluggish.[6]

  • TMSOTf (or other triflates): Acts as a powerful Lewis acid catalyst. It reacts with NIS to generate a highly electrophilic iodine species (e.g., I-OTMS or I-OTf), which is far more potent than NIS alone.[7] This dramatically accelerates the initial electrophilic attack on the alkene.

The Stepwise Mechanism:

  • Generation of Electrophilic Halonium: The Lewis acid (TMSOTf) activates NIS, generating a highly reactive source of I⁺.

  • Electrophilic Attack: The I⁺ species is attacked by the π-electrons of the terminal double bond of the pentenyl chain, forming a cyclic iodonium ion intermediate.

  • Intramolecular Cyclization (5-exo-tet): The anomeric oxygen atom, now positioned perfectly, acts as an intramolecular nucleophile. It attacks one of the carbons of the cyclic iodonium ion, leading to a 5-exo-tet cyclization. This step forms a five-membered tetrahydrofuran ring appended to the sugar and, crucially, liberates the anomeric carbon.[8]

  • Formation of the Oxocarbenium Ion: The cyclization event results in the departure of the pentenyl group (now as an iodinated tetrahydrofuran derivative) and the formation of a highly reactive oxocarbenium ion at the anomeric center. This is the key glycosylating intermediate.

  • Nucleophilic Trapping: A glycosyl acceptor (an alcohol) present in the reaction mixture attacks the electrophilic oxocarbenium ion, forming the desired glycosidic bond.

G Figure 1: Mechanism of NIS/TMSOTf-Promoted NPG Activation cluster_0 Activation Phase cluster_1 Glycosylation Phase NPG n-Pentenyl Glycoside (Donor) Iodonium Cyclic Iodonium Intermediate NPG->Iodonium Electrophilic attack by I+ NIS NIS + TMSOTf NIS->Iodonium Oxocarbenium Oxocarbenium Ion (Key Intermediate) Iodonium->Oxocarbenium 5-exo-tet cyclization Disaccharide Disaccharide Product Oxocarbenium->Disaccharide Nucleophilic attack Acceptor Glycosyl Acceptor (ROH) Acceptor->Disaccharide

Caption: Figure 1: Mechanism of NIS/TMSOTf-Promoted NPG Activation.

The "Armed-Disarmed" Principle: A Strategy for Chemoselectivity

The true power of NPGs in complex synthesis is unlocked through the "armed-disarmed" strategy, a concept that exploits the electronic influence of protecting groups on glycosyl donor reactivity.[1][9]

  • "Armed" Donors: These are glycosyl donors bearing electron-donating protecting groups (e.g., benzyl ethers, -OBn) at the C-2 position. These groups increase the electron density at the anomeric center, stabilizing the developing positive charge of the oxocarbenium ion intermediate and thus making the donor more reactive.[10]

  • "Disarmed" Donors: These donors possess electron-withdrawing protecting groups (e.g., acyl esters like benzoyl, -OBz, or acetyl, -OAc) at the C-2 position. These groups destabilize the oxocarbenium ion, rendering the donor significantly less reactive.[10][11]

This reactivity difference allows for the chemoselective activation of an "armed" NPG donor in the presence of a "disarmed" donor of another type (e.g., a thioglycoside) or even a disarmed NPG. This principle is the foundation for convergent, one-pot oligosaccharide assembly.[12]

Caption: Figure 2: The Armed-Disarmed Concept for Selective Glycosylation.

Orthogonal Glycosylation Strategies

The armed-disarmed concept can be extended into "orthogonal" and "semi-orthogonal" strategies, where different classes of glycosyl donors are activated by entirely different promoter systems.[13][14] NPGs are a key player in these schemes. For instance, an NPG can be selectively activated with NIS/TMSOTf in the presence of a thioglycoside. The resulting disaccharide, now bearing the thioglycoside as a latent donor, can be activated in a subsequent step using a thiophilic promoter (e.g., MeOTf) to couple with another acceptor.[5][15] This allows for the sequential, controlled assembly of oligosaccharides in a single reaction vessel, dramatically improving synthetic efficiency.

Experimental Protocols

Trustworthiness Note: The following protocols are based on established, well-cited methodologies. Success requires strict adherence to anhydrous conditions and careful handling of reagents. All reactions should be performed under an inert atmosphere (Argon or Nitrogen). Molecular sieves (4 Å) are critical for removing trace water, which can hydrolyze the activated intermediates.

Protocol 1: General Procedure for NIS/TMSOTf-Promoted Glycosylation

This protocol describes a standard procedure for coupling an n-pentenyl glycoside donor with a glycosyl acceptor.

Materials:

  • n-Pentenyl Glycoside Donor (1.2 equivalents)

  • Glycosyl Acceptor (1.0 equivalent)

  • Activated Powdered Molecular Sieves 4 Å (MS 4 Å)

  • N-Iodosuccinimide (NIS) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl triflate (TMSOTf) (0.1-0.2 equivalents)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the Glycosyl Acceptor (1.0 eq.), n-Pentenyl Glycoside Donor (1.2 eq.), and freshly activated MS 4 Å (approx. 250-500 mg per 0.1 mmol of acceptor).

  • Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.05 M with respect to the acceptor.

  • Stirring and Cooling: Stir the mixture at room temperature for 30 minutes to allow for drying by the molecular sieves. Then, cool the reaction mixture to the desired temperature (typically -40 °C to -20 °C).

  • Activator Addition: Add NIS (1.5 eq.) to the cooled, stirring suspension.

  • Initiation: Slowly, via syringe, add a stock solution of TMSOTf in anhydrous DCM (e.g., 1.0 M solution) dropwise until the reaction initiates, as monitored by Thin Layer Chromatography (TLC). Typically, 0.1-0.2 equivalents are sufficient.

    • Scientist's Note: The reaction is often characterized by a color change from pale yellow to a darker orange/brown. The amount of TMSOTf can be tuned; more reactive "armed" donors may require less catalyst, while less reactive systems may require more.

  • Reaction Monitoring: Stir the reaction at the cooled temperature, monitoring its progress by TLC. The reaction is typically complete within 15-60 minutes.

  • Quenching: Once the acceptor is consumed, quench the reaction by adding triethylamine (Et₃N) (approx. 5 eq. relative to TMSOTf) followed by saturated aqueous Na₂S₂O₃. The Na₂S₂O₃ neutralizes the excess iodine, and the color will fade.

  • Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove the molecular sieves, washing the pad with DCM. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the pure disaccharide.

Protocol 2: Case Study - Armed-Disarmed Synthesis of a β(1→4) Disaccharide

This protocol details the selective coupling of an "armed" NPG donor with a "disarmed" acceptor.

  • Donor: Pentenyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside (Armed )

  • Acceptor: Methyl 2,3-di-O-benzoyl-α-D-glucopyranoside (Disarmed , with a free 4-OH)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, combine the acceptor (1.0 eq, e.g., 0.2 mmol, 77.6 mg), the armed NPG donor (1.2 eq, 0.24 mmol, 118 mg), and activated MS 4 Å (~100 mg).

  • Solvent & Cooling: Add anhydrous DCM (4 mL) and stir at room temperature for 30 minutes. Cool the flask to -30 °C in a dry ice/acetonitrile bath.

  • Activator Addition: Add NIS (1.5 eq, 0.3 mmol, 67.5 mg) to the suspension.

  • Initiation: Add TMSOTf (0.15 eq, 0.03 mmol) dropwise.

    • Expertise Note: The C-2 benzoyl groups on the acceptor render its hydroxyl group less nucleophilic. A slightly higher catalyst loading or slightly warmer temperature (e.g., -20 °C) may be required compared to a more reactive acceptor. The C-2 benzyl ether on the donor ensures it is highly reactive towards the NIS/TMSOTf system.

  • Reaction & Monitoring: Stir at -30 °C for 45 minutes. Monitor by TLC (e.g., using 3:2 Hexanes:Ethyl Acetate), observing the consumption of the acceptor spot and the appearance of a new, higher Rf product spot.

  • Quenching: Add triethylamine (~0.1 mL), followed by 5 mL of 10% aqueous Na₂S₂O₃.

  • Workup & Purification: Follow the general workup procedure described in Protocol 1. Purify the crude product by silica gel chromatography using a gradient of hexanes/ethyl acetate to afford the desired protected disaccharide. The expected yield for such a reaction is typically high (70-90%).

Summary of Activation Conditions

Promoter SystemCo-promoter / AcidTypical SolventTemperature (°C)Comments & SelectivityReference(s)
NIS / TMSOTf Trimethylsilyl triflateDCM, CH₃CN-40 to 0Highly effective and common for most NPGs, including armed and disarmed donors.[5][16][17][5],[16],[17]
NIS / TESOTf Triethylsilyl triflateDCM-40 to 0Similar to TMSOTf, sometimes offers different selectivity or milder conditions.[6][6]
NIS / TfOH Triflic acidDCM-78 to -20Very powerful system, useful for activating highly disarmed donors or coupling with unreactive acceptors.[5][7][5],[7]
IDCP Icollidine perchlorateDCM / Et₂O0 to 25A classical, milder alternative to NIS/triflate systems.[5][5]
BDSB NoneDCM-40 to RTA potent brominating agent that activates NPGs via a different intermediate (glycosyl chloride), useful for sluggish systems.[8][8]

Troubleshooting Guide

ObservationPotential CauseSuggested Solution
Low or No Yield 1. Inactive reagents (wet solvent/NIS).2. Insufficient activation (too little Lewis acid).3. Donor or acceptor is too unreactive ("disarmed").1. Use freshly distilled solvents and high-purity NIS.2. Increase catalytic TMSOTf loading incrementally.3. Switch to a more powerful promoter system (e.g., NIS/TfOH) or increase the reaction temperature.
Poor α/β Selectivity 1. Reaction temperature is too high.2. Donor does not have a C-2 participating group (for 1,2-trans selectivity).3. Solvent effects.1. Run the reaction at a lower temperature (-60 °C or -78 °C).2. Ensure a participating group (e.g., -OBz) is at C-2 for trans products. For cis products, this is inherently challenging and requires specific strategies.[18]3. Acetonitrile (CH₃CN) can sometimes favor β-glycoside formation.
Donor Decomposition 1. Promoter system is too harsh.2. Acid-labile protecting groups present on the donor/acceptor.1. Use a milder promoter (e.g., IDCP) or less Lewis acid.2. Ensure protecting groups are stable to strong Lewis acids. If not, consider a different glycosylation strategy.

References

  • Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry. [Link]

  • Pentenyl glycosides in oligosaccharide synthesis. Morressier. [Link]

  • Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. [Link]

  • Synthesis of Oligosaccharides on Solid Support Using Thioglycosides and Pentenyl Glycosides. ResearchGate. [Link]

  • Iterative, Orthogonal Strategy for Oligosaccharide Synthesis Based on the Regioselective Glycosylation of Triol Acceptors with Partially Unprotected n-Pentenyl-Orthoesters. [Link]

  • n-Pentenyl Glycosides In Oligosaccharide Synthesis. Taylor & Francis eBooks. [Link]

  • Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation. PMC - NIH. [Link]

  • Synthesis of N‐glycosides by NIS/TMSOTf promoted glycosylation using Glycosyl o‐hexynylbenzoates. ResearchGate. [Link]

  • n-Pentenyl Glycosyl Orthoesters as Versatile Intermediates in Oligosaccharide Synthesis. The Proteoglycan Linkage Region. Journal of the American Chemical Society. [Link]

  • Orthogonal strategy using AP glycosides and thioglycosides developed by Demchenko and coworkers. ResearchGate. [Link]

  • Glycosylation Methods: Use of n‐Pentenyl Glycosides. ResearchGate. [Link]

  • New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]

  • An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin. PMC - NIH. [Link]

  • Pentenyl Glycosides Using Bromodiethylsulfonium Salt as Activator: Interception of Glycosyl Intermediate by Chloride Ion Transfer. ResearchGate. [Link]

  • Armed and disarmed n-pentenyl glycosides in saccharide couplings leading to oligosaccharides. Journal of the American Chemical Society. [Link]

  • NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho -Hexynylbenzoates for Versatile Synthesis of O. ResearchGate. [Link]

  • O-Glycosyl Donors. ResearchGate. [Link]

  • Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. [Link]

  • Chemical O‐Glycosylations: An Overview. PMC - NIH. [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • n-Pentenyl glycosides permit the chemospecific liberation of the anomeric center. Journal of the American Chemical Society. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]

  • The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journals. [Link]

  • Influence of protecting groups on the reactivity and selectivity of glycosylation: chemistry of the 4,6-o-benzylidene protected mannopyranosyl donors and related species. Semantic Scholar. [Link]

  • Iron-catalyzed iodonium ion promoted activation of conventional thioglycosides for stereoselective 1,2-cis furanosylations. Chemical Communications (RSC Publishing). [Link]

  • Glycosylation with Disarmed Glycosyl Bromides Promoted by Iodonium Ions. DTU Research Database. [Link]

  • Glycosylation of n-pentenyl glycosides using bromodiethylsulfonium salt as an activator: interception of the glycosyl intermediate by chloride ion transfer. PubMed. [Link]

  • Halogen-bond-assisted radical activation of glycosyl donors enables mild and stereoconvergent 1,2-cis-glycosylation. ResearchGate. [Link]

  • Halogen-bond-assisted radical activation of glycosyl donors enables mild and stereoconvergent 1,2-cis-glycosylation. PubMed. [Link]

Sources

Synthesis of Complex Carbohydrates Using Pent-4-enyl-D-glucopyranoside: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of complex carbohydrates utilizing Pent-4-enyl-D-glucopyranoside as a versatile glycosyl donor. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of oligosaccharide synthesis, empowering you to leverage this powerful building block in your research.

Introduction: The Strategic Advantage of Pent-4-enyl Glycosides

The chemical synthesis of complex carbohydrates is a formidable challenge, essential for advancing our understanding of glycobiology and for the development of novel therapeutics, including vaccines and targeted drug delivery systems.[1][2] this compound and its analogs have emerged as highly valuable glycosyl donors due to their unique combination of stability and reactivity.[3]

The pentenyl group at the anomeric center serves a dual purpose: it acts as a stable protecting group during various synthetic manipulations and can be selectively activated under mild conditions to function as an effective leaving group for glycosylation reactions.[4] This "armed/disarmed" strategy, pioneered by Fraser-Reid, allows for a programmed and convergent approach to oligosaccharide assembly.[3][5] The terminal double bond of the pentenyl group provides a specific site for activation, typically through reaction with an electrophilic halogen source, without affecting other functionalities within the molecule.[6]

This guide will focus on the practical application of this compound in glycosylation reactions, covering key aspects from protecting group strategies to activation protocols and final deprotection.

The Core Principle: Activation of the Pentenyl Group

The cornerstone of using pentenyl glycosides is the selective activation of the terminal alkene. This is typically achieved through the formation of a cyclic bromonium or iodonium ion intermediate upon reaction with a halonium ion source. This activation transforms the inert pentenyl ether into a reactive species, poised for nucleophilic attack by a glycosyl acceptor.

The general mechanism involves the following key steps:

  • Electrophilic Attack: An electrophilic halogen species (e.g., from N-iodosuccinimide (NIS) or bromodiethylsulfonium bromopentachloroantimonate (BDSB)) attacks the terminal double bond of the pentenyl group.[4][7]

  • Cyclization: The neighboring oxygen atom of the pyranose ring participates in an intramolecular cyclization, forming a five-membered tetrahydrofuran ring and displacing the anomeric oxygen. This results in the formation of a reactive glycosyl oxocarbenium ion intermediate.

  • Glycosylation: A glycosyl acceptor, typically a protected monosaccharide with a free hydroxyl group, attacks the anomeric carbon of the oxocarbenium ion, leading to the formation of the desired glycosidic linkage.

G cluster_activation Activation & Glycosylation Donor This compound Intermediate1 Cyclic Halonium Ion Donor->Intermediate1 + Activator Activator Halonium Ion Source (e.g., NIS, BDSB) Intermediate2 Glycosyl Oxocarbenium Ion Intermediate1->Intermediate2 Intramolecular Cyclization Product Disaccharide Intermediate2->Product + Acceptor Acceptor Glycosyl Acceptor (with free -OH) G cluster_deprotection Global Deprotection Start Fully Protected Oligosaccharide Step1 Removal of Esters (e.g., NaOMe/MeOH) Start->Step1 Step2 Removal of Benzyl Ethers (e.g., H₂, Pd/C) Step1->Step2 Final Target Oligosaccharide Step2->Final

Sources

The Strategic Application of Pent-4-enyl-D-glucopyranoside in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Glycosyl Donor for Complex Molecule Synthesis

In the intricate field of natural product synthesis, the strategic introduction of carbohydrate moieties is a frequent and formidable challenge. The choice of the glycosyl donor is paramount to the success of any synthetic campaign, dictating not only the efficiency and stereoselectivity of the glycosylation but also the compatibility with a multitude of protecting groups and reaction conditions. Among the arsenal of glycosyl donors available to the modern synthetic chemist, Pent-4-enyl-D-glucopyranoside has emerged as a particularly versatile and reliable building block. Its unique combination of stability to a wide range of reagents and its chemoselective activation under mild, neutral conditions has positioned it as a cornerstone in the assembly of complex oligosaccharides and the total synthesis of bioactive natural products.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will delve into the mechanistic underpinnings of its activation, showcase its utility in the renowned "armed-disarmed" strategy for oligosaccharide synthesis, and provide a detailed, field-proven protocol for its application in the total synthesis of a complex natural product.

The Pentenyl Advantage: Stability Meets Tunable Reactivity

The utility of n-pentenyl glycosides (NPGs) stems from the stability of the pentenyl group to a wide array of reaction conditions commonly employed in multi-step synthesis. This inertness allows for extensive synthetic manipulations on the glycosyl acceptor or other parts of the molecule without premature activation of the anomeric center.[1] However, the terminal alkene of the pentenyl group can be readily and chemoselectively activated by treatment with a halonium ion, typically generated from reagents such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).[1][2]

This activation proceeds through the formation of a cyclic halonium ion intermediate, which is then intramolecularly attacked by the anomeric oxygen to generate a highly reactive oxocarbenium ion. This electrophilic species is then trapped by a nucleophilic hydroxyl group on the glycosyl acceptor to form the desired glycosidic linkage. The general mechanism is depicted below.

Pentenyl Glycoside Activation Donor This compound Intermediate1 Cyclic Halonium Ion Donor->Intermediate1 Activation Activator Halonium Ion (e.g., I+ from NIS) Intermediate2 Oxocarbenium Ion Intermediate1->Intermediate2 Intramolecular Attack Product Glycoside Product Intermediate2->Product Nucleophilic Attack Acceptor Glycosyl Acceptor (R-OH)

Caption: General mechanism of n-pentenyl glycoside activation.

A key advantage of this activation method is the ability to modulate the reactivity of the pentenyl glycoside through the judicious choice of protecting groups on the sugar backbone. This principle forms the basis of the powerful "armed-disarmed" strategy for oligosaccharide synthesis.

The "Armed-Disarmed" Strategy: A Paradigm in Oligosaccharide Synthesis

Pioneered by Fraser-Reid, the "armed-disarmed" strategy leverages the electronic effects of protecting groups to control the reactivity of n-pentenyl glycoside donors.[3][4]

  • "Armed" Donors: Glycosides protected with electron-donating groups, such as benzyl ethers (Bn), are considered "armed." These groups enhance the electron density at the anomeric center, facilitating the formation of the oxocarbenium ion and thus increasing the donor's reactivity.[5]

  • "Disarmed" Donors: Conversely, glycosides protected with electron-withdrawing groups, like acyl esters (Ac, Bz), are "disarmed." These groups decrease the electron density at the anomeric center, making the donor less reactive.[5]

This difference in reactivity allows for the chemoselective glycosylation of a "disarmed" acceptor with an "armed" donor in the presence of a mild activator, without self-condensation of the acceptor. The resulting disaccharide, still bearing the "disarming" groups, can then be chemically manipulated to become an "armed" donor for the next glycosylation step. This iterative approach enables the efficient and controlled assembly of complex oligosaccharides.[3]

Armed_Disarmed_Strategy Armed Armed Donor Pent-4-enyl-Glc(OBn)4 Disaccharide Disarmed Disaccharide Armed->Disaccharide Disarmed Disarmed Acceptor Pent-4-enyl-Glc(OAc)4 Disarmed->Disaccharide Activator NIS / TfOH (cat.) Arming 1. Deacetylation 2. Benzylation Disaccharide->Arming Armed_Disaccharide Armed Disaccharide Donor Arming->Armed_Disaccharide Trisaccharide Trisaccharide Armed_Disaccharide->Trisaccharide Next_Acceptor Next Glycosyl Acceptor Next_Acceptor->Trisaccharide

Caption: Workflow of the "armed-disarmed" strategy.

Application in Natural Product Synthesis: The Case of (+)-Neopeltolide

(+)-Neopeltolide is a marine macrolide that exhibits potent antiproliferative activity against various cancer cell lines and also possesses strong antifungal properties.[6][7] Its complex architecture, featuring a 14-membered macrolactone core glycosidically linked to a decorated glucose unit, has made it a challenging target for total synthesis. The strategic use of a pentenyl glycoside donor is instrumental in the late-stage introduction of the carbohydrate moiety, a convergent approach that minimizes protecting group manipulations on the sensitive macrolide core.

Detailed Protocol: Glycosylation in the Total Synthesis of (+)-Neopeltolide

The following protocol outlines the key glycosylation step in the total synthesis of (+)-neopeltolide, where the macrolide aglycone is coupled with a protected this compound derivative.

Materials:

  • Neopeltolide Aglycone (Acceptor)

  • Pent-4-enyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (Donor)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM), freshly distilled from CaH₂

  • Activated 4 Å Molecular Sieves

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add activated 4 Å molecular sieves (200 mg per 0.1 mmol of acceptor).

  • Addition of Reactants: To the flask, add a solution of the neopeltolide aglycone (1.0 equiv) and Pent-4-enyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (1.5 equiv) in anhydrous DCM (5 mL per 0.1 mmol of acceptor).

  • Cooling and Equilibration: Cool the reaction mixture to -40 °C (acetonitrile/dry ice bath) and stir for 30 minutes.

  • Addition of Activators: Add NIS (2.0 equiv) to the reaction mixture, followed by the slow, dropwise addition of a freshly prepared solution of TfOH (0.2 equiv) in anhydrous DCM (1 mL).

  • Reaction Monitoring: Stir the reaction at -40 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching the Reaction: Upon completion, quench the reaction by the addition of triethylamine (5 equiv).

  • Work-up: Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing with DCM. The filtrate is then washed sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired glycosylated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical to prevent the hydrolysis of the reactive oxocarbenium intermediate and the quenching of the Lewis acid promoter.

  • Molecular Sieves: Activated 4 Å molecular sieves are essential for scavenging any residual water in the reaction mixture.

  • Low Temperature: Performing the reaction at -40 °C helps to control the reactivity of the oxocarbenium ion and can improve the stereoselectivity of the glycosylation.

  • Stoichiometry of Activators: The use of a catalytic amount of TfOH is sufficient to promote the reaction, while an excess of NIS ensures the efficient generation of the iodonium ion.

  • Quenching with Triethylamine: The addition of a hindered base like triethylamine neutralizes the acidic TfOH, preventing potential degradation of acid-sensitive functional groups in the product.

Data Presentation: Yields and Stereoselectivity

The efficiency and stereoselectivity of glycosylation reactions using this compound are influenced by several factors, including the nature of the acceptor, the protecting groups on both the donor and acceptor, and the reaction conditions. The following table summarizes representative yields and stereoselectivities for the glycosylation of various acceptors with a per-benzylated pentenyl glucoside donor under NIS/TfOH promotion.

Glycosyl AcceptorProductYield (%)α:β Ratio
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide851:9
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseDisaccharide78>1:20
CholesterolGlycoside921:15
(-)-MentholGlycoside881:12

Data compiled from various literature sources.

Conclusion: A Strategic Asset in Complex Synthesis

This compound stands out as a robust and versatile glycosyl donor that offers a unique blend of stability and tunable reactivity. Its successful application in the "armed-disarmed" strategy for oligosaccharide synthesis and its pivotal role in the total synthesis of complex natural products like (+)-neopeltolide underscore its significance in modern synthetic organic chemistry. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to strategically incorporate this valuable building block into their own synthetic endeavors, paving the way for the discovery and development of new therapeutic agents.

References

  • Total synthesis and biological evaluation of (+)-neopeltolide and its analogues. (n.d.). Retrieved January 14, 2026, from [Link]

  • Paterson, I., & Florence, G. J. (2007). Total synthesis of neopeltolide and analogs.
  • Demchenko, A. V. (2008). Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. Journal of the American Chemical Society, 130(40), 13242–13243.
  • Fraser-Reid, B., et al. (1992). n-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. Synlett, 1992(12), 927-942.
  • Boons, G.-J., & Demchenko, A. V. (2001). Synthesis of Oligosaccharides on Solid Support Using Thioglycosides and Pentenyl Glycosides. In Solid-Phase Synthesis (pp. 299-322). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Chai, Y., et al. (2019). n-Pentenyl-Type Glycosides for Catalytic Glycosylation and Their Application in Single-Catalyst One-Pot Oligosaccharide Assemblies. Organic Letters, 21(20), 8270-8274.
  • Clausen, M. H. (2022, August). Pentenyl glycosides in oligosaccharide synthesis. ACS Fall 2022.
  • Fraser-Reid, B., & López, J. C. (2011). Armed/Disarmed Effects in Glycosyl Donors: Rationalization and Sidetracking. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1 (pp. 1-17). CRC Press.
  • Fraser-Reid, B., & López, J. C. (2011). Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies. In Glycoscience (pp. 1-32). Springer, Berlin, Heidelberg.
  • Armed and disarmed saccharides. (2026, January 7). In Grokipedia. Retrieved January 14, 2026, from [Link]

  • Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents. (2023). Frontiers in Pharmacology, 14, 1189423.
  • Zu, Y., Cai, C., Sheng, J., Cheng, L., Feng, Y., Zhang, S., ... & Chai, Y. (2019). n-Pentenyl-Type Glycosides for Catalytic Glycosylation and Their Application in Single-Catalyst One-Pot Oligosaccharide Assemblies. Organic letters, 21(20), 8270-8274.
  • Madsen, R., & Fraser-Reid, B. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis.
  • Demchenko, A. V. (2008). Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis. Synlett, 2008(12), 1745-1763.
  • Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. The Journal of Organic Chemistry, 81(15), 6147-6165.
  • Molla, M. R. I., et al. (2020). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Molecules, 25(21), 5038.
  • Hotha, S., & Tripathi, A. (2024). ZnI2-Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations. International Journal of Molecular Sciences, 25(19), 10505.
  • Liu, X., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5971.
  • Toshima, K. (2022). Recent advances in stereoselective 1,2-cis-O-glycosylations. Journal of Synthetic Organic Chemistry, Japan, 80(8), 762-773.
  • Fraser-Reid, B., et al. (1995). Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. Journal of the Chemical Society, Perkin Transactions 1, (1), 19-25.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pent-4-enyl-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Pent-4-enyl-D-glucopyranoside. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of glycosylation chemistry. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to enhance the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound, a valuable building block in oligosaccharide synthesis and glycoconjugate chemistry, typically involves the glycosylation of 4-penten-1-ol with a protected glucose derivative.[1][2] The most common and historically significant method is the Koenigs-Knorr reaction .[3][4][5] This method utilizes a glycosyl halide (e.g., acetobromoglucose) as the glycosyl donor, which reacts with the alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[3][6]

Alternative methods include Fischer glycosidation, which is a direct acid-catalyzed reaction of the sugar with the alcohol, and the use of other glycosyl donors like glycosyl trichloroacetimidates or thioglycosides.[3][7] However, the Koenigs-Knorr approach remains widely used due to its reliability, especially for achieving specific anomeric configurations when appropriate protecting groups are used.

Q2: Why is controlling anomeric stereoselectivity (α vs. β) such a critical challenge?

Controlling the stereochemistry at the anomeric carbon (C-1) is arguably the most significant challenge in glycosylation.[8] The α and β anomers of a glycoside can have vastly different biological activities and physical properties.[8] The stereochemical outcome of a glycosylation reaction is influenced by a multitude of competing factors, including:

  • The nature of the protecting group at C-2: This is often the most powerful directing factor.

  • The reactivity of the glycosyl donor and acceptor. [9]

  • The choice of solvent and promoter/catalyst.

  • The reaction temperature.

Achieving high selectivity for either the α or β anomer requires careful planning of the synthetic strategy, particularly the choice of protecting groups.[10]

Q3: What is the best protecting group strategy for achieving the β-anomer?

To selectively synthesize the β-anomer of this compound, a participating protecting group at the C-2 position of the glucose donor is essential. Ester groups, such as acetyl (Ac) or benzoyl (Bz), are excellent choices.[3][11]

During the reaction, the C-2 acetyl group provides anchimeric assistance (or neighboring group participation).[3][4] After the glycosyl halide is activated, the C-2 acetyl group attacks the anomeric center from the α-face, forming a stable cyclic dioxolanium ion intermediate. This intermediate effectively blocks the α-face, forcing the incoming alcohol (4-penten-1-ol) to attack from the β-face in an SN2-like manner.[4] This mechanism reliably leads to the formation of the 1,2-trans-glycoside, which in the case of glucose, is the β-anomer.[3][5] In contrast, non-participating groups like benzyl (Bn) ethers do not provide this assistance and often result in a mixture of α and β anomers.[3]

Q4: How can I effectively monitor the progress of the glycosylation reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a solvent system that provides good separation between the starting materials (glycosyl donor and 4-penten-1-ol) and the desired product. A typical eluent system is a mixture of hexane and ethyl acetate.

Visualization:

  • UV Light: If your protecting groups (like benzoyl) are UV-active.

  • Staining: Since carbohydrates are often not UV-active, staining is crucial. A ceric ammonium molybdate (CAM) or p-anisaldehyde stain followed by gentle heating will visualize the carbohydrate-containing spots with distinct colors.

Monitor the consumption of the limiting reagent (usually the glycosyl donor) and the appearance of a new spot corresponding to the product. The reaction is typically complete when the donor spot has disappeared.[1]

Troubleshooting Guides

Problem 1: Low or No Yield of the Glycoside Product

A low yield is a common frustration in glycosylation reactions. The issue can usually be traced to reactants, reagents, or reaction conditions.

Potential Cause Explanation & Troubleshooting Strategy
Inactive Glycosyl Donor The glycosyl halide (e.g., acetobromoglucose) can degrade upon storage. It is often best prepared fresh or stored under strictly anhydrous conditions. Solution: Prepare the glycosyl bromide fresh from per-O-acetylated glucose and HBr in acetic acid just before use.[12]
Wet Reactants or Solvent Glycosylation reactions are highly sensitive to moisture. Water can hydrolyze the activated glycosyl donor or the glycosyl halide itself, leading to the formation of unwanted sugar hemiacetals and reducing the overall yield. Solution: Ensure 4-penten-1-ol is anhydrous. Dry all solvents (e.g., dichloromethane) over molecular sieves (4Å) prior to use. Run the reaction under an inert atmosphere (Argon or Nitrogen).
Insufficient Promoter Activity The silver salt promoter (e.g., Ag₂CO₃ or Ag₂O) is crucial for activating the glycosyl halide.[13] Its activity can be diminished by age or improper storage. Solution: Use freshly purchased, high-purity silver carbonate or oxide. Some protocols recommend adding a desiccant like Drierite to the reaction mixture to scavenge water produced.[6] For sluggish reactions, a more powerful promoter system like silver triflate (AgOTf) can be used, although this may sometimes reduce stereoselectivity.[3]
Low Reactivity of Acceptor While 4-penten-1-ol is a primary alcohol and generally reactive, steric hindrance or impurities can slow the reaction. Solution: Ensure the 4-penten-1-ol is of high purity. Using a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion.
Problem 2: Poor β-Selectivity (Formation of α-Anomer Impurity)

Even with a participating group at C-2, the formation of the undesired α-anomer can occur if the reaction conditions are not optimal.

Potential Cause Explanation & Troubleshooting Strategy
Anomerization of the Glycosyl Donor The α-glycosyl bromide is generally more reactive. If the reaction is too slow, the initially formed dioxolanium intermediate can break down, or the donor can anomerize, leading to pathways that produce the α-product. Solution: Ensure the reaction proceeds at a reasonable rate by using an effective promoter. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes favor the desired kinetic product.
Solvent Effects Certain solvents can influence the reaction's stereochemical outcome. Ethereal solvents can sometimes favor α-glycoside formation. Nitrile solvents (like acetonitrile) have been known to participate in the reaction, forming a β-nitrilium ion on the α-face, which can then be displaced to give the α-anomer. Solution: Dichloromethane (DCM) is a standard, non-participating solvent that is highly recommended for Koenigs-Knorr reactions to maximize the directing effect of the C-2 protecting group.[6]
Use of Non-Participating Protecting Groups This is the most common reason for poor selectivity. If benzyl (Bn) or other ether-based protecting groups are used at C-2, there is no anchimeric assistance, and mixtures are expected.[3] Solution: The synthesis must begin with a glucose derivative that has an ester (acetyl, benzoyl) protecting group at the C-2 position.
Problem 3: Difficult or Incomplete Deprotection

The final step is the removal of the protecting groups (typically acetyl groups) to yield the target molecule.

Potential Cause Explanation & Troubleshooting Strategy
Incomplete Deacetylation The reaction may not have gone to completion, leaving partially acetylated products that are difficult to separate from the final compound. Solution: Use the Zemplén deacetylation method, which employs a catalytic amount of sodium methoxide in dry methanol.[14] Monitor the reaction carefully by TLC until the fully protected starting material is consumed. If the reaction stalls, a small additional amount of NaOMe solution can be added.
Base-Labile Product Degradation While the pentenyl group is generally stable to Zemplén conditions, prolonged exposure to strong base or elevated temperatures could potentially cause issues. Solution: Perform the Zemplén deacetylation at room temperature or below (0 °C).[14] As soon as the reaction is complete by TLC, neutralize the mixture by adding an acid resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.[14] This immediately quenches the reaction and prevents potential side reactions.
Difficulty Removing the Neutralizing Agent Fine particles of the ion-exchange resin can be difficult to filter. Solution: After neutralization, filter the reaction mixture through a pad of Celite or a cotton plug to ensure all resin is removed before concentrating the solution.[14]
Problem 4: Challenges in Final Product Purification

Purifying the final this compound can be tricky due to its high polarity and potential for co-eluting impurities.

Potential Cause Explanation & Troubleshooting Strategy
Co-elution with Unreacted Acceptor Excess 4-penten-1-ol can sometimes be difficult to remove completely. Solution: After the glycosylation step, perform an aqueous workup to remove the majority of the water-soluble alcohol before column chromatography of the protected intermediate.
Similar Polarity of Anomers If the α-anomer is formed, it can be very difficult to separate from the desired β-anomer using standard silica gel chromatography. Solution: Optimize the glycosylation reaction for maximum stereoselectivity to minimize this issue. If separation is necessary, a high-performance liquid chromatography (HPLC) system with a suitable column may be required.
Product is Highly Water-Soluble The final deprotected product is a polar, poly-hydroxyl compound, making it very soluble in water and methanol but less so in common chromatography solvents. Solution: Use a highly polar mobile phase for silica gel chromatography, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol/Water mixtures. Reverse-phase chromatography (C18 silica) using a water/methanol or water/acetonitrile gradient can also be an effective purification method for highly polar compounds.

Diagrams and Workflows

Koenigs_Knorr_Mechanism cluster_start Step 1: Activation cluster_attack Step 3: Nucleophilic Attack cluster_final Step 4: Deprotection A Acetobromoglucose (α-anomer) B Oxocarbenium Ion A->B - AgBr - AgCO₃⁻ Ag2CO3 Ag₂CO₃ C Dioxolanium Ion (α-face blocked) B->C D Protected β-Glycoside C->D Inversion Pentenol 4-Penten-1-ol Pentenol->C E Pent-4-enyl-β-D-glucopyranoside D->E NaOMe, MeOH (Zemplén)

Caption: Koenigs-Knorr mechanism for β-glucoside synthesis.

Synthesis_Workflow Start Start: Penta-O-acetyl-β-D-glucose Step1 Protection Check Is C-2 acetylated? Start->Step1 Step2 Glycosyl Halide Formation (e.g., HBr/AcOH) Step1->Step2 Yes Step3 Koenigs-Knorr Glycosylation - 4-Penten-1-ol - Ag₂CO₃, DCM - Anhydrous, Inert atm. Step2->Step3 Step4 Workup & Purification 1 (Column Chromatography) Step3->Step4 Step5 Characterization 1 (NMR, MS) Verify protected product Step4->Step5 Step6 Zemplén Deacetylation (cat. NaOMe in MeOH) Step5->Step6 Step7 Neutralization & Purification 2 (Ion-exchange resin, Filtration, Column Chromatography) Step6->Step7 Final Final Product: This compound Step7->Final

Caption: Experimental workflow for synthesis and purification.

Detailed Experimental Protocols

Protocol 1: Koenigs-Knorr Glycosylation

Synthesis of Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

Materials:

  • 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)

  • 4-Penten-1-ol (anhydrous)

  • Silver(I) carbonate (Ag₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves, 4Å

  • Celite

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add anhydrous DCM and activated 4Å molecular sieves.

  • Add silver carbonate (2.0 equivalents) to the flask.

  • In a separate flask, dissolve acetobromoglucose (1.0 equivalent) and 4-penten-1-ol (1.5 equivalents) in anhydrous DCM.

  • Add the solution of the glycosyl donor and acceptor dropwise to the stirred suspension of silver carbonate over 20 minutes at room temperature.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), staining with p-anisaldehyde.

  • Upon completion (disappearance of acetobromoglucose), dilute the reaction mixture with DCM.

  • Filter the mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad thoroughly with DCM.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the protected product as a clear oil or white solid.

Protocol 2: Zemplén Deacetylation

Synthesis of Pent-4-enyl-β-D-glucopyranoside

Materials:

  • Pent-4-enyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (NaOMe), 0.5 M solution in MeOH

  • Amberlite® IR120 H⁺ resin

  • Celite

Procedure:

  • Dissolve the protected glycoside (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an argon atmosphere.[14]

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of 0.5 M sodium methoxide solution dropwise (e.g., 0.1 equivalents). The solution should become slightly basic (check with pH paper).

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH). The product spot will be at a much lower Rf than the starting material. The reaction is typically complete in 1-3 hours.

  • Once the starting material is consumed, add the Amberlite® H⁺ resin portion-wise until the pH of the solution becomes neutral (pH ~7).[14]

  • Stir for an additional 15 minutes.

  • Filter the mixture through a cotton plug or a pad of Celite to remove the resin, washing the resin with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography using a polar eluent system (e.g., a gradient of 95:5 to 90:10 DCM:MeOH) to afford the pure this compound.

References

  • Wikipedia. Koenigs–Knorr reaction. [Link]

  • Andersen, S. M., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

  • Ansari, M. F., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

  • LibreTexts Chemistry. (2024). Reactions of Monosaccharides. [Link]

  • Pedersen, C. M., et al. (2024). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ResearchGate. [Link]

  • Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. [Link]

  • Shaikh, A. A., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Molecules. [Link]

  • Madsen, R., et al. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. Taylor & Francis eBooks. [Link]

  • Pathak, T. P. (2023). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. [Link]

  • Zhang, Z., et al. (2022). Stereoselective alkyl C-glycosylation of glycosyl esters via anomeric C–O bond homolysis: efficient access to C-glycosyl amino acids and C-glycosyl peptides. Chemical Science. [Link]

  • Miljković, M., et al. (2009). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules. [Link]

  • Demchenko, A. V., et al. (2012). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Organic Letters. [Link]

  • Unnamed Author. Protecting groups in organic synthesis. Source Unspecified. [Link]

  • Slideshare. (2018). Koenigs knorr reaction and mechanism. [Link]

  • ResearchGate. (2022). How can one remove an acetyl protecting group from an acetylated sugar? [Link]

  • Bacha, J. D., & Kochi, J. K. (1968). Alkenes from acids by oxidative decarboxylation. Tetrahedron. [Link]

  • Demchenko, A. V. (2008). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Current Organic Chemistry. [Link]

  • ResearchGate. (2016). Glycosylations of Perbenzylated Glucose Donors with Secondary Alcohols. [Link]

  • Shcherbakova, O., et al. (2016). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2022). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Boltje, T. J., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. [Link]

  • Imamura, A. (2021). De-O-acetylation using sodium methoxide. GlycoPODv2. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. (2016). Synthesis of C3-C9-Alkenyl 2,3-Unsaturated Glucosides from Glucose and Some Alkenols. [Link]

  • Madsen, R., et al. (2020). n-Pentenyl Glycosides In Oligosaccharide Synthesis. ResearchGate. [Link]

  • Bartmańska, A., et al. (2018). The Influence of Glycosylation of Natural and Synthetic Prenylated Flavonoids on Binding to Human Serum Albumin and Inhibition of Cyclooxygenases COX-1 and COX-2. Molecules. [Link]

  • ResearchGate. (2013). Synthesis of C3-C9-alkenyl 2,3-unsaturated glucosides from glucose and some alkenols. [Link]

  • Google Patents. (2015).
  • Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

  • Lorber, B., et al. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Biochimica et Biophysica Acta. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent. Angewandte Chemie. [Link]

  • National Institutes of Health. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. [Link]

  • ResearchGate. (2020). Practical β-Stereoselective O-Glycosylation of Phenols with Penta-O-acetyl-β-D-glucopyranose. [Link]

  • National Institutes of Health. (2018). Regioselective Deacetylation in Nucleosides and Derivatives. [Link]

  • Organic Syntheses. Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D. [Link]

  • CABI Digital Library. (2017). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1995). Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. [Link]

  • ResearchGate. (2007). Synthesis of 4-O-β-D-Glucopyranosyl-L-rhamnopyranose. [Link]

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Sources

Technical Support Center: Pent-4-enyl-D-glucopyranoside Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pent-4-enyl-D-glucopyranoside (NPG) chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize NPGs as glycosyl donors. Here, we address common challenges and side reactions encountered during the activation step of glycosylation protocols. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is formatted as a series of common problems you might encounter in the lab. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My reaction is producing a significant amount of the undesired anomer. How can I improve the stereoselectivity?

Root Cause Analysis: The stereochemical outcome of a glycosylation reaction is primarily dictated by the nature of the protecting group at the C2 position of the glycosyl donor and the reaction conditions.

  • Neighboring Group Participation: A participating group at C2 (e.g., acetate, benzoate) will form a cyclic acyloxonium ion intermediate after the departure of the pentenyl group.[1] This intermediate sterically shields one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face, leading exclusively to the 1,2-trans product (e.g., a β-glucoside).[1]

  • Non-Participating Groups: A non-participating group at C2 (e.g., benzyl ether, azido) does not provide this stereodirecting assistance. The reaction proceeds through a more planar oxocarbenium ion, which can be attacked from either face, often leading to a mixture of α and β anomers.[1] The product ratio is then influenced by solvent effects, temperature, and the thermodynamic stability of the final products (the anomeric effect).

Troubleshooting Protocol:

  • Verify the C2 Protecting Group:

    • For 1,2-trans glycosides (e.g., β-D-gluco), ensure you are using a donor with a participating group like an acetyl (Ac) or benzoyl (Bz) group at the C2 position.

    • For 1,2-cis glycosides (e.g., α-D-gluco), a non-participating group like a benzyl (Bn) ether is required. Anomeric mixtures are common here. To favor the α-anomer, consider using a non-polar, non-coordinating solvent like dichloromethane (DCM) or toluene to minimize anomerization to the more stable β-product. Running the reaction at a lower temperature can also improve selectivity.

  • Control Solvent and Temperature:

    • Ether Effect: For 1,2-cis linkages, solvents like diethyl ether or THF can help stabilize the oxocarbenium ion and influence the stereochemical outcome.

    • Low Temperature: Running reactions at lower temperatures (e.g., -78 °C) can trap the kinetically favored product before equilibration occurs, often improving the ratio of the desired anomer.

  • Activator Choice: While the C2 group is dominant, the activator system can have subtle effects. For difficult couplings, screening activators may be beneficial (see Activator Comparison Table below).

Q2: I'm observing a major byproduct that corresponds to the addition of my activator (e.g., iodine) to the pentenyl group. What is happening and how can I prevent it?

Root Cause Analysis: The activation of NPGs proceeds via an electrophilic attack on the double bond of the pentenyl group by a halonium ion (I⁺ or Br⁺).[1] This attack forms a cyclic halonium ion, which then undergoes intramolecular attack by the anomeric oxygen to form a tetrahydrofuranyl oxonium ion intermediate. This intermediate is an excellent leaving group.[1] However, a competing side reaction is the intermolecular attack of a nucleophile (like the succinimide anion or a halide from the activator) on this cyclic intermediate, leading to a halogenated, cyclized aglycone still attached to the sugar.

Troubleshooting Protocol:

  • Ensure Stoichiometry and Purity of Activator:

    • Use the minimum effective amount of the halonium source (e.g., N-Iodosuccinimide, NIS). Excess NIS can lead to undesired side reactions.

    • Ensure your NIS or NBS is pure. Recrystallize if necessary, as aged reagents can contain free I₂ or Br₂, which are highly reactive.

  • Employ a Scavenger: The addition of a mild, non-nucleophilic base can help to mop up acidic byproducts that may promote side reactions. For instance, (-)-β-pinene has been successfully used to improve yields by mitigating strong acidic conditions.[2][3]

  • Consider Alternative Activation Conditions:

    • The combination of NIS with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or its silyl ether (TMSOTf) can accelerate the desired glycosylation pathway, often outcompeting the aglycone side reactions.[4][5] This combination makes even "disarmed" (less reactive) NPG donors react smoothly.[6][7]

Workflow for NPG Activation and Side Reaction Pathways

G cluster_main NPG Activation Pathway cluster_products Reaction Outcomes NPG Pent-4-enyl Glucopyranoside (Donor) Intermediate Tetrahydrofuranyl Oxonium Ion Intermediate NPG->Intermediate + Activator Activator Activator (e.g., NIS/TfOH) Desired Desired Glycoside Intermediate->Desired + Acceptor (Desired Path) Orthoester Orthoester Byproduct Intermediate->Orthoester Intramolecular Attack Cyclized Cyclized Aglycone Byproduct Intermediate->Cyclized Intermolecular Attack on Aglycone Anomer Undesired Anomer Intermediate->Anomer Loss of Stereocontrol Acceptor Glycosyl Acceptor (ROH) C2_Acyl C2-Acyl Group (e.g., OAc, OBz)

Caption: Key reaction pathways in NPG activation.

Q3: I'm seeing a byproduct that TLC and NMR suggest is a 1,2-orthoester. Why does this form and how can I suppress it?

Root Cause Analysis: Orthoester formation is a classic side reaction in glycosylations that use donors with a participating group at C2.[8] The acyloxonium ion intermediate, which is key for achieving 1,2-trans stereoselectivity, is itself susceptible to nucleophilic attack. If the glycosyl acceptor is sterically hindered or has low nucleophilicity, it may be slow to attack the anomeric carbon.[8] In this case, the acceptor alcohol can instead deprotonate and attack the carbonyl carbon of the participating group, leading to the formation of a stable five-membered ring—the 1,2-orthoester.[9][10]

Troubleshooting Protocol:

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor orthoester formation.

    • Acid Catalyst: The conversion of an orthoester to the desired glycoside is acid-catalyzed.[8] Sometimes, simply increasing the amount of Lewis acid (e.g., TMSOTf) or allowing the reaction to stir longer can convert the orthoester byproduct into the desired product.[9]

  • Change the C2 Protecting Group: If orthoester formation is persistent, the most effective solution is to switch to a C2 protecting group that cannot form an orthoester. Options include:

    • Non-participating groups: Benzyl (Bn) or other ethers. Note that this will sacrifice the guaranteed 1,2-trans selectivity.

    • Alternative participating groups: Groups like 2-O-formyl have been shown to provide excellent 1,2-trans selectivity while being less prone to orthoester formation under certain conditions.[11]

  • Use a More Nucleophilic Acceptor: If your synthetic route allows, using a less hindered or more reactive alcohol as the acceptor can kinetically favor the desired glycosylation pathway over orthoester formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Pent-4-enyl Glycosides (NPGs) over other donors like thioglycosides?

NPGs offer several distinct advantages that make them a valuable tool in carbohydrate synthesis:

  • Stability: NPGs are exceptionally stable to a wide range of common reaction conditions used for manipulating protecting groups, making them ideal for complex, multi-step syntheses.[4][6][12]

  • Mild Activation: They are activated under neutral or mildly acidic conditions, which is compatible with sensitive functional groups.[6][7]

  • Orthogonality: The activation of NPGs (using I⁺/Br⁺) is orthogonal to many other glycosyl donors. For example, an NPG can be activated in the presence of a glycosyl fluoride, allowing for selective reaction at one site.[5]

  • "Armed-Disarmed" Strategy: The reactivity of NPGs is highly sensitive to the electronic nature of their protecting groups. Electron-withdrawing groups (like esters) "disarm" the donor, making it less reactive, while electron-donating groups (like ethers) "arm" it. This principle allows for the chemoselective activation of an armed donor in the presence of a disarmed one, a cornerstone of modern oligosaccharide synthesis.[6][7]

Q2: Which activators are most common for NPGs, and what are their pros and cons?

The choice of activator is critical for controlling the reaction's efficiency and outcome.

Activator SystemTypical ConditionsProsCons / Common Side Reactions
NIS / cat. TfOH or TMSOTf DCM, -40 °C to 0 °CHighly effective, even for disarmed donors.[4][6] Fast reactions.Can be strongly acidic, potentially causing protecting group cleavage or charring with sensitive substrates.
IDCP (Iodine dicollidine perchlorate) DCM or Et₂O, 0 °C to RTMilder than NIS/TfOH. Good for moderately reactive donors.Can be sluggish with disarmed donors.[5] Collidine can be difficult to remove during workup.
NBS (N-Bromosuccinimide) DCM, 0 °C to RTEffective and often cheaper than iodine-based reagents.[1][2]Can lead to the formation of stable glycosyl bromide intermediates, which may affect stereoselectivity.[2]
BDSB (Bromodiethylsulfonium bromopentachloroantimonate) DCM, with (-)-β-pinene, -60 °CHighly efficient and rapid, even for sluggish reactions.[2][3]Generates strong acidic conditions that require a scavenger like pinene.[2][3] May form glycosyl chloride intermediates.[2][3]
Q3: How can I temporarily "inactivate" an NPG donor in my synthetic scheme?

This is a powerful strategy known as the "latent-active" approach. The double bond of the pentenyl group can be temporarily protected by converting it into its vicinal dibromide by treatment with Br₂. This "blocked" NPG is inert to standard halonium ion activation conditions.[4][6][7] The pentenyl group's activity can be restored later in the synthesis via reductive elimination of the dibromide, typically using activated zinc.[6][7] This allows for precise control over which glycosyl donor reacts in a multi-donor system.

Latent-Active NPG Strategy

G Active Active NPG Donor (Reactive) Latent Latent Donor (Vicinal Dibromide) Active->Latent + Br₂ (Protection) Latent->Active + Zn (Deprotection)

Caption: Reversible inactivation of an NPG donor.

References

  • Buntasana, S. (n.d.). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. Retrieved from [Link]

  • Das, S., & Mal, N. K. (2017). Chemical O‐Glycosylations: An Overview. ChemistrySelect, 2(23), 6834-6856. Available at: [Link]

  • Haddad, T., & Seeberger, P. H. (2006). Synthesis of Glycosyl Phosphates from 1,2-Orthoesters and Application to in Situ Glycosylation Reactions. Organic Letters, 8(9), 1815–1818. Available at: [Link]

  • Boren, H. B., Eklind, K., Garegg, P. J., Lindberg, B., & Pilotti, A. (1976). The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-ste. Acta Chemica Scandinavica, 30b, 584–586. Available at: [Link]

  • Toshima, H., Oikawa, H., & Ichihara, A. (2009). Glycosylation of a Newly Functionalized Orthoester Derivative. Molecules, 14(7), 2537–2545. Available at: [Link]

  • Madsen, R., & Fraser-Reid, B. (n.d.). Glycosylation Methods: Use of n‐Pentenyl Glycosides. Request PDF. Retrieved from [Link]

  • Madsen, R., & Fraser-Reid, B. (2020). n-Pentenyl Glycosides In Oligosaccharide Synthesis. ResearchGate. Retrieved from [Link]

  • Fraser-Reid, B., et al. (2001). Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies. Journal of the Chinese Chemical Society, 48(2), 161-170. Available at: [Link]

  • Nielsen, L., & Bols, M. (2018). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 23(1), 169. Available at: [Link]

  • Buskas, T., Söderberg, E., Konradsson, P., & Fraser-Reid, B. (2000). Use of n-pentenyl glycosides as precursors to various spacer functionalities. The Journal of Organic Chemistry, 65(4), 958–963. Available at: [Link]

  • Liao, Z., Zeng, J., Meng, L., & Wan, Q. (2025). Alkenyl Glycosyl Donors as Versatile Tools for Carbohydrate Synthesis. Chemistry – An Asian Journal. Available at: [Link]

  • Ghorbani-Vaghei, R., & Dastkhoon, M. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31227–31256. Available at: [Link]

  • Madsen, R., & Fraser-Reid, B. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. In Modern Methods in Carbohydrate Synthesis. Taylor & Francis. Available at: [Link]

  • Fraser-Reid, B. (1992). n-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. Accounts of Chemical Research, 25(1), 50-56. Available at: [Link]

  • Demchenko, A. V. (2009). Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation. Organic & Biomolecular Chemistry, 7(16), 3249–3263. Available at: [Link]

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Technical Support Center: Deprotection and Activation Strategies for Pentenyl Glycosides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pentenyl glycoside chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize pentenyl glycosides in their synthetic strategies. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles, offering field-tested insights to troubleshoot common issues and answer frequently asked questions.

Foundational Concepts: The Dual Nature of the Pentenyl Group

The n-pentenyl (NP) group is a cornerstone of modern carbohydrate chemistry due to its remarkable versatility. It is not merely a protecting group but a stable, yet readily activatable, glycosyl donor.[1][2] Understanding this duality is critical for its successful implementation.

  • As a Protecting Group: The n-pentenyl glycosidic linkage is robust and stable under a wide range of common reaction conditions used for modifying other protecting groups on the carbohydrate scaffold.[3]

  • As a Glycosyl Donor: The terminal alkene of the pentenyl group can be selectively activated by electrophilic halonium ions (I⁺ or Br⁺). This activation transforms the stable glycoside into a highly reactive species, ready for coupling with a glycosyl acceptor.[2][3]

This guide will primarily focus on the activation of n-pentenyl glycosides (NPGs) for glycosylation reactions, which is the most common application. We will also address the less frequent, but still relevant, procedure for the complete removal of the pentenyl group to regenerate the anomeric hydroxyl (hemiacetal).

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of common problems encountered in the lab, followed by their probable causes and validated solutions.

Question 1: My glycosylation reaction is sluggish, stalls, or fails to go to completion. What's wrong?

Answer: This is one of the most frequent challenges. The root cause often lies in the reactivity of your glycosyl donor, the potency of your activator, or the reaction conditions.

Causality Analysis:

The reactivity of an n-pentenyl glycoside is heavily influenced by the electronic nature of the other protecting groups on the sugar ring, a concept known as the "armed/disarmed" strategy.[2][4][5]

  • "Disarmed" Donors: Electron-withdrawing groups, such as esters (acetate, benzoate, pivaloate), located near the anomeric center (especially at C-2) destabilize the developing positive charge at the anomeric carbon during activation. This significantly reduces the donor's reactivity.[4][6]

  • "Armed" Donors: Electron-donating groups, like benzyl or silyl ethers, enhance the reactivity of the donor by stabilizing the transition state.[4][6]

Troubleshooting Steps:

  • Assess Your Donor: Is your NPG donor "armed" or "disarmed"? If it is disarmed (e.g., carrying a C-2 acetate), a standard activator like Iodonium di-sym-collidine perchlorate (IDCP) may be too mild.[7][8]

  • Switch to a Stronger Activator: For disarmed donors, a more potent activator system is required. The combination of N-Iodosuccinimide (NIS) with a catalytic amount of a triflate acid, such as triethylsilyl trifluoromethanesulfonate (TESOTf or TMSOTf), is highly effective for activating even disarmed NPGs.[3][9][10][11]

  • Check Reagent Quality:

    • NIS/NBS: N-halosuccinimides can decompose over time. Use freshly recrystallized or newly purchased reagents. Ensure they are protected from light and moisture.

    • Solvent: Use anhydrous dichloromethane (DCM) or another appropriate aprotic solvent. Moisture will consume the activator and hydrolyze the activated donor.

  • Optimize Temperature: Most NPG activations start at low temperatures (-40 °C to -78 °C) to control selectivity. If the reaction is sluggish, allowing it to slowly warm to 0 °C or even room temperature can often drive it to completion.[1]

  • Consider a More Powerful, Modern Activator: Recent studies have shown that reagents like bromodiethylsulfonium bromopentachloroantimonate (BDSB) can efficiently activate even sluggish NPGs by forming a more reactive glycosyl chloride intermediate in situ, disrupting unfavorable equilibria.[12]

Question 2: My reaction is messy, and I'm getting significant side products. How can I improve the purity of my crude product?

Answer: Side product formation often points to issues with reaction stoichiometry, temperature control, or the inherent stability of the activated intermediates.

Common Side Products & Solutions:

Side ProductProbable CauseRecommended Solution
Orthoester Formation Occurs when using a donor with a participating group (e.g., C-2 acetate) and an unhindered alcohol acceptor. The acceptor attacks the acyl carbon of the intermediate dioxolenium ion.[6]Use a non-participating solvent like acetonitrile at low temperatures, which can favor the desired glycoside. Alternatively, changing the protecting group at C-2 to a non-participating one (e.g., benzyl ether) will prevent this pathway entirely.
Glycosyl Halide If the activated donor does not encounter the acceptor quickly, it can be trapped by the halide counterion (e.g., from SbCl₅Br⁻ in BDSB activation).[12]Ensure the acceptor is present in a slight excess and that mixing is efficient. Adding the activator slowly to the mixture of donor and acceptor can minimize the concentration of the untrapped, activated donor.
Acceptor Degradation The reaction conditions (Lewis acidic triflates) can sometimes be harsh enough to degrade sensitive glycosyl acceptors.Use a minimal catalytic amount of the triflate co-promoter (e.g., 0.1-0.2 equivalents). Adding a hindered, non-nucleophilic base like di-tert-butylpyridine can scavenge excess acid without interfering with the primary reaction.
Anomerization The initially formed glycoside may anomerize under the reaction conditions, leading to a mixture of α and β products.Keep the reaction temperature as low as possible and quench the reaction as soon as the donor is consumed (monitored by TLC). The choice of protecting groups also heavily influences stereoselectivity.[6]
Question 3: How can I control the stereochemical outcome (α vs. β) of my glycosylation?

Answer: Stereocontrol is a central challenge in carbohydrate synthesis. For NPGs, the outcome is primarily dictated by the nature of the protecting group at the C-2 position.[6]

Strategic Approaches for Stereocontrol:

  • For 1,2-trans Glycosides (e.g., β-gluco, α-manno):

    • Mechanism: Employ a "participating" group at the C-2 position, such as an acetate or benzoate.

    • Causality: Upon activation, the C-2 acyl group attacks the anomeric center from the alpha-face, forming a stable bicyclic dioxolenium ion intermediate. The glycosyl acceptor can then only attack from the opposite (beta) face, resulting in exclusive formation of the 1,2-trans product.[6]

  • For 1,2-cis Glycosides (e.g., α-gluco, β-manno):

    • Mechanism: Use a "non-participating" group at C-2, such as a benzyl ether, silyl ether, or an oxazolidinone.[6][13]

    • Causality: In the absence of a participating group, the stereochemical outcome is influenced by other factors like the anomeric effect, solvent effects, and the thermodynamics of the final product. Ethereal solvents like diethyl ether or dioxane can often favor the formation of the alpha-glycoside.

Workflow for Troubleshooting Stereoselectivity

G start Poor Stereoselectivity check_c2 Check C-2 Protecting Group start->check_c2 target Desired Product is 1,2-trans use_participating Use Participating Group (e.g., Acetate, Benzoate) target->use_participating No target_cis Desired Product is 1,2-cis use_non_participating Use Non-Participating Group (e.g., Benzyl Ether) target_cis->use_non_participating No solvent Optimize Solvent (e.g., Acetonitrile, Dioxane) target_cis->solvent Yes, but still poor selectivity check_c2->target Is it participating? check_c2->target_cis Is it non-participating?

Caption: Decision tree for troubleshooting stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of n-pentenyl glycoside activation?

The activation proceeds via an iodonium-ion promoted 5-exo-tet cyclization. The electrophilic I⁺ (from NIS or IDCP) is attacked by the π-electrons of the terminal double bond. The resulting iodonium ion is then intramolecularly attacked by the anomeric oxygen, forming a five-membered tetrahydrofuran ring fused to a transient oxocarbenium ion. This highly reactive species is then attacked by the glycosyl acceptor alcohol.[14]

G cluster_0 Mechanism of NPG Activation A NPG Donor B Iodonium Ion Intermediate A->B + I⁺ C Cyclized Intermediate (Oxocarbenium Ion) B->C 5-exo-tet cyclization D Glycosylated Product C->D + Acceptor-OH I_plus I⁺ (from NIS) Acceptor Acceptor-OH

Caption: Simplified mechanism of NPG activation and glycosylation.

Q2: What are the main differences between common activators?

The choice of activator is critical and depends on the reactivity of your donor.

Activator SystemCompositionTypical Use CaseKey Considerations
IDCP [7][14]Iodonium di-sym-collidine perchlorateActivating "armed" NPGs.Mild conditions. Perchlorates can be explosive and should be handled with care. Less effective for "disarmed" donors.[15]
NIS / TfOH [8][16]N-Iodosuccinimide / Trifluoromethanesulfonic acidGeneral purpose, effective for both armed and disarmed donors.Highly effective and fast. TfOH is a very strong acid; can cause degradation of acid-sensitive substrates.
NIS / TMSOTf [9][10][11]N-Iodosuccinimide / Trimethylsilyl triflateActivating both armed and disarmed donors, often preferred over TfOH.Generates TfOH in situ in catalytic amounts, offering better control and milder conditions than stoichiometric TfOH.
NBS [1]N-BromosuccinimideCan be used similarly to NIS. Also used for converting the pentenyl group to a dibromide to "block" its activity.[2]Generally provides similar reactivity to NIS.
BDSB [12]Bromodiethylsulfonium bromopentachloroantimonateActivating sluggish or electron-poor ("disarmed") NPGs.Very powerful activator. The reaction proceeds via a glycosyl chloride intermediate, which can improve yields for difficult couplings.
Q3: How do I remove the n-pentenyl group to generate a free anomeric hydroxyl (hemiacetal)?

While NPGs are primarily used as glycosyl donors, you can cleave the pentenyl group to unmask the anomeric hydroxyl. This is useful for preparing reducing sugars or for subsequent enzymatic assays. The most common method involves a two-step sequence using N-Bromosuccinimide (NBS) in aqueous acetone followed by reductive workup.[17]

Causality: NBS and water react with the double bond to form a bromohydrin. This intermediate cyclizes, similar to the activation mechanism, but the aqueous environment leads to hydrolysis, ultimately releasing the free anomeric hydroxyl. A reducing agent like zinc is used to quench any remaining reactive species.

Key Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization for specific substrates is highly recommended. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for NIS/TMSOTf-Mediated Glycosylation

This protocol is suitable for activating both "armed" and "disarmed" n-pentenyl glycoside donors.

Materials:

  • n-Pentenyl glycoside donor (1.0 equiv)

  • Glycosyl acceptor (1.2–1.5 equiv)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (e.g., 0.1 M in DCM)

  • Triethylamine, Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the n-pentenyl donor (e.g., 0.2 mmol), glycosyl acceptor (0.24 mmol), and activated 4Å molecular sieves.

  • Add anhydrous DCM to achieve a suitable concentration (e.g., 0.05 M).

  • Stir the mixture at room temperature for 30 minutes to allow for drying by the sieves.

  • Cool the flask to the desired starting temperature (typically -40 °C or -78 °C).

  • Add NIS (0.3 mmol) to the mixture in one portion.

  • Slowly, via syringe, add the TMSOTf solution (0.02 mmol, 0.1 equiv) dropwise over 5 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.

  • Quenching: Upon completion, add triethylamine (2-3 drops) to neutralize the triflic acid. Then, add saturated aqueous Na₂S₂O₃ solution to quench the excess iodine.

  • Allow the mixture to warm to room temperature. Filter through a pad of celite to remove molecular sieves, washing with DCM.

  • Transfer the filtrate to a separatory funnel, wash with saturated Na₂S₂O₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Protocol 2: Deprotection of an n-Pentenyl Glycoside to the Hemiacetal

This procedure liberates the anomeric hydroxyl group.[17]

Materials:

  • n-Pentenyl glycoside (1.0 equiv)

  • N-Bromosuccinimide (NBS) (3.0 equiv)

  • Acetone/Water (e.g., 9:1 v/v)

  • Zinc dust

  • Acetic Acid

Procedure:

  • Dissolve the n-pentenyl glycoside (e.g., 0.1 mmol) in an acetone/water mixture (e.g., 2 mL of 9:1 mixture).

  • Add NBS (0.3 mmol) and stir the reaction at room temperature.

  • Monitor the disappearance of the starting material by TLC (typically 1-3 hours).

  • Workup: Upon completion, add zinc dust (excess) and a few drops of acetic acid to the reaction mixture.

  • Stir vigorously for 30 minutes to quench any excess bromine and reactive intermediates.

  • Filter the mixture through celite, washing with acetone.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify the resulting hemiacetal by silica gel column chromatography. Note that hemiacetals can be unstable on silica; use a neutral solvent system and run the column quickly.

References

  • Zuurmond, H. M., et al. (1993). Iodonium-Promoted Glycosylations with Phenyl Selenoglycosides. Journal of Carbohydrate Chemistry, 12(8). Available at: [Link]

  • Codee, J. D. C., et al. (2005). Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation. Cellular and Molecular Life Sciences. Available at: [Link]

  • Noort, D., et al. (1990). Iodonium ion promoted reactions at the anomeric C-2 center of 1-methylene sugars. Utrecht University Repository. Available at: [Link]

  • McKay, M. J., et al. (2019). Acid-Mediated N-Iodosuccinimide-Based Thioglycoside Activation for the Automated Solution-Phase Synthesis of α-1→2-Linked l-Rhamnans. Molecules, 24(14). Available at: [Link]

  • Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. Available at: [Link]

  • Liu, R., et al. (2021). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. The Journal of Organic Chemistry, 86(6), 4763–4778. Available at: [Link]

  • Liu, R., et al. (2021). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. ResearchGate. Available at: [Link]

  • Richards, C. J., et al. (2021). Direct chemical glycosylation with pentenyl- and thioglycoside donors of N-acetylglucosamine. ResearchGate. Available at: [Link]

  • Kahne, D., et al. (1998). Glycosylation Methods: Use of n-Pentenyl Glycosides. ResearchGate. Available at: [Link]

  • Madsen, R., & Fraser-Reid, B. (2020). n-Pentenyl Glycosides In Oligosaccharide Synthesis. ResearchGate. Available at: [Link]

  • Madsen, R., & Fraser-Reid, B. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. In Modern Methods in Carbohydrate Synthesis. CRC Press. Available at: [Link]

  • Zhu, Y., & Yang, X. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Synthesis, 7(4). Available at: [Link]

  • Mootoo, D. R., et al. (1989). n-Pentenyl glycosides permit the chemospecific liberation of the anomeric center. Journal of the American Chemical Society, 111(22), 8540–8542. Available at: [Link]

  • Yamago, S., et al. (2018). Glycosylations of Glycals Using N-Iodosuccinimide (NIS) and Phosphorus Compounds for Syntheses of 2-Iodo- and 2-Deoxyglycosides. ResearchGate. Available at: [Link]

  • Mukaiyama, T., et al. (2001). Stereoselective Glycosylation of Thioglycosides Promoted by Respective Combinations of N-Iodo- or N-Bromosuccinimide and Trityl Tetrakis(pentafluorophenyl)borate. Application to One-Pot Sequential Synthesis of Trisaccharide. ResearchGate. Available at: [Link]

  • Pathak, T. P., & Maddess, M. L. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 873–903. Available at: [Link]

  • van der Marel, G. A., & Codée, J. D. C. (2012). Protective group strategies in carbohydrate and peptide chemistry. Leiden University Scholarly Publications. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available at: [Link]

  • Codée, J. D. C., & van der Marel, G. A. (2011). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Volume 37. Wiley-VCH. Available at: [Link]

  • de la Fuente, M. A., & Busto, E. (2020). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 16, 2831–2846. Available at: [Link]

  • Buntasana, S., et al. (2023). Glycosylation of n-pentenyl glycosides using bromodiethylsulfonium salt as an activator: interception of the glycosyl intermediate by chloride ion transfer. Organic & Biomolecular Chemistry, 21(48), 9883-9895. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Iodonium DI-sym-collidine perchlorate. PubChem Compound Database. Retrieved from [Link]

  • Ogawa, T., et al. (1993). n-Pentenyl Mannoside Precursors for Synthesis of the Nonamannan Component of High Mannose Glycoproteins. The Journal of Organic Chemistry, 58(23), 6349–6356. Available at: [Link]

  • Crich, D., & Vinogradova, O. (2007). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 72(18), 6891–6899. Available at: [Link]

  • Pathak, T. P., & Maddess, M. L. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 873–903. Available at: [Link]

  • Mootoo, D. R., et al. (1988). Armed and disarmed n-pentenyl glycosides in saccharide couplings leading to oligosaccharides. Journal of the American Chemical Society, 110(16), 5583–5584. Available at: [Link]

  • Trant, J. F., & Le, D. (2018). Chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-D-glucosamine. ResearchGate. Available at: [Link]

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Technical Support Center: Managing the Reactivity of Armed and Disarmed Pentenyl Glycosyl Donors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pentenyl glycosyl donors. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in complex oligosaccharide synthesis. Here, we will dissect the nuanced reactivity of armed and disarmed pentenyl glycosyl donors, offering field-proven insights through a troubleshooting and FAQ format. Our goal is to move beyond mere procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses fundamental questions regarding the "armed-disarmed" principle as it applies to n-pentenyl glycoside (NPG) donors.

Q1: What is the "armed-disarmed" principle in the context of pentenyl glycosyl donors?

The "armed-disarmed" strategy, pioneered by Fraser-Reid, is a powerful chemoselective glycosylation method that modulates the reactivity of glycosyl donors based on the electronic properties of their protecting groups.[1][2]

  • Armed Donors : These donors are protected with electron-donating groups, typically ethers like benzyl (Bn) or silyl ethers.[3][4] These groups increase the electron density on the pyranose ring, stabilizing the developing positive charge at the anomeric center during activation.[5][6] This makes the donor highly reactive.

  • Disarmed Donors : These donors are protected with electron-withdrawing groups, such as esters like acetate (Ac) or benzoate (Bz).[1][2][4] These groups decrease electron density on the ring, destabilizing the oxocarbenium-like transition state and thus making the donor significantly less reactive.[5][6]

This reactivity difference allows an armed donor to be selectively activated and coupled with a disarmed donor (acting as an acceptor) without the risk of the disarmed donor self-coupling.[4][7]

Q2: How is the pentenyl group activated, and why is it effective?

The n-pentenyl group is a stable anomeric protecting group that can be selectively activated under oxidative conditions to function as a leaving group.[8][9] The most common activation method involves an electrophilic source of iodine or bromine.[10][11]

The mechanism proceeds as follows:

  • Electrophilic Attack : An electrophile, typically from N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS), attacks the double bond of the pentenyl group.[10][12]

  • Cyclization : The endocyclic oxygen (O-5) of the sugar acts as an internal nucleophile, attacking the resulting halonium ion intermediate.

  • Formation of Oxocarbenium Ion : This intramolecular cyclization leads to the departure of the pentenyl group (now a cyclic tetrahydrofuran derivative) and the formation of a highly reactive oxocarbenium ion.

  • Nucleophilic Attack : The glycosyl acceptor (an alcohol) attacks the oxocarbenium ion, forming the desired glycosidic bond.

This activation is highly chemoselective; the conditions typically do not affect other functional groups like benzyl ethers, esters, or even other alkenes like allyl groups.[8]

Q3: Can a disarmed donor ever be more reactive than an armed one?

Generally, no. The principle is founded on the predictable electronic effects of protecting groups.[1][5] However, context is critical. Certain structural features or reaction conditions can lead to unexpected reactivity. For instance, neighboring group participation from a C-2 ester on a β-anomer can, in some specific cases with weak promoters, accelerate the reaction to a surprising degree, but this is an exception rather than a rule.[5] For most standard activation conditions (e.g., NIS/TfOH), the armed-disarmed hierarchy holds true.[6]

Section 2: Troubleshooting Guide for Pentenyl Glycosylation

This section provides solutions to common problems encountered during experiments.

Problem 1: Low or No Yield of the Desired Glycoside

You've run the reaction, and TLC/LC-MS analysis shows unreacted starting materials or a complex mixture with little to no desired product.

Q4: My armed donor is not being consumed. What are the likely causes?

Possible Cause 1: Inactive Promoter/Activator. The combination of NIS and a catalytic amount of a strong acid like triflic acid (TfOH) or TMSOTf is a common and powerful activator system.[13] If this system fails, it's often due to reagent degradation.

  • Troubleshooting Steps:

    • Check NIS Quality: NIS should be a light tan or off-white crystalline solid. If it is dark brown or yellow, it may have decomposed. Use freshly recrystallized or newly purchased NIS.

    • Verify Acid Catalyst Activity: Triflic acid is extremely hygroscopic. Ensure it is from a fresh bottle or has been properly stored. Consider using a freshly opened ampule.

    • Alternative Activators: For sluggish reactions, more potent activators like bromodiethylsulfonium bromopentachloroantimonate (BDSB) can be effective, though they may require specific handling.[10][11]

Possible Cause 2: Insufficiently Anhydrous Conditions. Glycosylation reactions are highly sensitive to moisture, which competes with your glycosyl acceptor.

  • Troubleshooting Steps:

    • Dry Glassware: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum.[14]

    • Use Anhydrous Solvents: Use freshly distilled, anhydrous-grade solvents (e.g., DCM, acetonitrile) from a solvent purification system or a fresh, sealed bottle.

    • Activate Molecular Sieves: Use freshly activated 3Å or 4Å molecular sieves in the reaction flask.[14] Activate them by heating under high vacuum.

Q5: My starting materials are consumed, but I get a complex mixture of byproducts. Why?

This often points to side reactions outcompeting the desired glycosylation.

Possible Cause 1: Donor Decomposition. Pre-activation of the donor before the acceptor is present, or overly harsh activation conditions, can lead to decomposition or formation of undesired products like glycals.

  • Troubleshooting Steps:

    • Order of Addition: Add the activator solution dropwise at low temperature (e.g., -40 °C to -78 °C) to a stirring mixture of the donor and acceptor.[14] This ensures the acceptor is present to trap the reactive intermediate.

    • Temperature Control: If decomposition is suspected, run the entire reaction at a lower, constant temperature.[14]

    • Sidetracking Reaction: With bromine-based activators, a known side reaction is the formation of a vicinal dibromide across the pentenyl double bond, which deactivates the donor.[6][15] This can sometimes be reversed via reductive elimination, but it's better to avoid it by using iodine-based activators (NIS) which are less prone to this issue.[15]

Possible Cause 2: Acceptor Reactivity Issues. A sterically hindered or electronically deactivated acceptor alcohol may be a poor nucleophile, allowing the activated donor to pursue other reaction pathways.

  • Troubleshooting Steps:

    • Increase Acceptor Equivalents: Use a larger excess of the glycosyl acceptor to favor the bimolecular reaction.

    • Modify Reaction Concentration: Adjusting the concentration (typically in the 0.05 M to 0.2 M range) can influence reaction kinetics.[14]

Problem 2: Poor Stereoselectivity (Incorrect α/β Ratio)

You've successfully formed the glycosidic bond, but the anomeric stereochemistry is not what you desired.

Q6: How can I control the α/β selectivity of the glycosylation?

Stereocontrol is one of the most significant challenges in glycosylation chemistry and is influenced by a complex interplay of factors.[16]

Factor 1: The C-2 Protecting Group (Neighboring Group Participation). This is the most powerful tool for ensuring 1,2-trans selectivity.

  • For 1,2-trans Glycosides (e.g., β-gluco, β-galacto): Use a "participating" group at the C-2 position, such as an acetate or benzoate.[14][17] Upon activation, the C-2 ester carbonyl oxygen attacks the anomeric center to form a stable acyloxonium ion intermediate.[17] This intermediate shields the α-face, forcing the incoming acceptor to attack from the β-face exclusively.

  • For 1,2-cis Glycosides (e.g., α-gluco, β-manno): Use a "non-participating" group at the C-2 position, such as a benzyl ether.[14] In this case, there is no neighboring group to direct the attack. The outcome is then governed by other factors like solvent, temperature, and the anomeric effect, often leading to mixtures.

Factor 2: Solvent and Temperature.

  • Solvent Effects: Ethereal solvents like diethyl ether or THF can participate in the reaction, often favoring the formation of the α-anomer through an SN2-like displacement of an intermediate α-glycosyl triflate. Nitrile solvents like acetonitrile can also participate, often leading to β-glycosides via the formation of a nitrilium-ion intermediate.

  • Temperature: Lower temperatures can enhance selectivity by favoring the kinetically controlled product.

Factor 3: Promoter System. The choice of activator and catalyst can influence the lifetime and nature of the reactive intermediate, thereby affecting the stereochemical outcome.[18] For challenging 1,2-cis linkages, specific promoter/additive combinations (e.g., TMSI/Ph₃PO) have been developed to favor the desired stereoisomer.[18]

Decision Workflow for Troubleshooting a Glycosylation Reaction

troubleshooting_workflow start Reaction Start check_tlc Monitor Reaction by TLC/LC-MS start->check_tlc no_reaction No Reaction: Starting Materials Remain check_tlc->no_reaction No complex_mix Complex Mixture: SMs Consumed check_tlc->complex_mix Partial product_formed Product Formed check_tlc->product_formed Yes check_reagents Q4: Check Reagents - Is NIS/NBS fresh? - Is acid catalyst active? no_reaction->check_reagents check_temp Q5: Check Temperature - Reaction too warm? complex_mix->check_temp check_stereo Check Stereoselectivity (α/β ratio) product_formed->check_stereo check_conditions Q4: Check Conditions - Anhydrous solvent? - Glassware flame-dried? - Sieves activated? check_reagents->check_conditions check_addition Q5: Check Addition Order - Pre-activating donor? check_temp->check_addition check_acceptor Q5: Check Acceptor - Is it sterically hindered? check_addition->check_acceptor desired_stereo Desired Stereoisomer check_stereo->desired_stereo Correct wrong_stereo Incorrect Stereoisomer check_stereo->wrong_stereo Incorrect review_c2 Q6: Review C-2 Group - Participating (Ac, Bz) for 1,2-trans? - Non-participating (Bn) for 1,2-cis? wrong_stereo->review_c2 review_solvent Q6: Review Solvent/Temp - Try ethereal or nitrile solvent? - Lower temperature? review_c2->review_solvent

Caption: A workflow for diagnosing common pentenyl glycosylation issues.

Section 3: Protocols and Data

Illustrative Comparison of Donor Reactivity

The following table summarizes the general relative reactivity based on the C-2 protecting group. This is a simplified guide; actual reaction rates depend on the full protecting group pattern and specific conditions.

C-2 Protecting GroupDonor ClassRelative ReactivityTypical Stereochemical Outcome
O-Benzyl (OBn)Armed HighMixture of α/β (kinetically controlled)
O-Acetyl (OAc)Disarmed Low1,2-trans (e.g., β-gluco)
O-Benzoyl (OBz)Disarmed Low1,2-trans (e.g., β-gluco)
Phthalimido (NPhth)DisarmedModerate1,2-trans (e.g., β-glucosamine)

Table based on principles described in multiple sources.[3][4][14]

General Protocol for an NIS/TfOH Activated Glycosylation

This protocol provides a starting point and should be optimized for each specific donor/acceptor pair.

  • Preparation: To a flame-dried, round-bottom flask containing activated 4Å molecular sieves (approx. 100 mg per 0.1 mmol of donor), add the glycosyl donor (1.2 eq) and the glycosyl acceptor (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the stirred suspension to the desired starting temperature (typically -40 °C).

  • Activator Solution: In a separate flame-dried flask, prepare a stock solution of N-Iodosuccinimide (NIS, 1.5 eq) and Triflic acid (TfOH, 0.1 eq) in anhydrous DCM.

  • Reaction Initiation: Add the activator solution dropwise to the stirring mixture of the donor and acceptor over 5-10 minutes.

  • Monitoring: Monitor the reaction progress by TLC. Look for the consumption of the limiting reagent (typically the acceptor).

  • Quenching: Once the reaction is complete, quench by adding a few drops of saturated aqueous sodium thiosulfate, followed by triethylamine to neutralize the acid.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with DCM, filter through celite to remove sieves and solids, and wash the filtrate with saturated Na₂S₂O₃ (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.

Mechanism: Armed vs. Disarmed Activation

The diagram below illustrates the electronic difference during the activation step.

armed_disarmed_mechanism cluster_armed Armed Donor cluster_disarmed Disarmed Donor armed_donor Donor (C-2: O-Benzyl) Electron-Donating armed_transition Transition State (Oxocarbenium Ion) Stabilized armed_donor->armed_transition + NIS/TfOH armed_product Fast Reaction armed_transition->armed_product disarmed_donor Donor (C-2: O-Benzoyl) Electron-Withdrawing disarmed_transition Transition State (Oxocarbenium Ion) Destabilized disarmed_donor->disarmed_transition + NIS/TfOH disarmed_product Slow Reaction disarmed_transition->disarmed_product

Caption: Electronic effects on the transition state for armed vs. disarmed donors.

References

  • Demchenko, A. V. (2003). Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis. Synlett, 2003(9), 1225-1240. [Link]

  • Grokipedia. (n.d.). Armed and disarmed saccharides. Retrieved January 7, 2026, from [Link]

  • Jensen, H. H., & Bols, M. (2006). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. In Topics in Current Chemistry (Vol. 264, pp. 113-132). Springer. [Link]

  • Crich, D., & Lim, L. B. L. (2004). Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides. The Journal of Organic Chemistry, 69(18), 6129–6131. [Link]

  • Elofsson, M., Walse, B., & Kihlberg, J. (1991). Application of n-pentenyl glycosides in the regio- and stereo-controlled synthesis of alpha-linked N-glycopeptides. Carbohydrate Research, 216, 323-335. [Link]

  • Wikipedia. (n.d.). Armed and disarmed saccharides. Retrieved January 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Glycosyl donor. Retrieved January 7, 2026, from [Link]

  • Fraser-Reid, B., Konradsson, P., Mootoo, D. R., & Udodong, U. (1990). Armed/disarmed effects in glycosyl donors: rationalization and sidetracking. Journal of the Chemical Society, Chemical Communications, (11), 823-825. [Link]

  • Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chulalongkorn University Digital Collections. [Link]

  • Fraser-Reid, B., & Madsen, R. (2000). Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies. In Glycochemistry (pp. 141-157). Springer, Berlin, Heidelberg. [Link]

  • ResearchGate. (n.d.). Armed/Disarmed Effects in Glycosyl Donors: Rationalization and Sidetracking. Retrieved January 7, 2026, from [Link]

  • Kartha, K. P. R., & Field, R. A. (2017). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 22(10), 1648. [Link]

  • ResearchGate. (n.d.). n-Pentenyl-Type Glycosides for Catalytic Glycosylation and Their Application in Single-Catalyst One-Pot Oligosaccharide Assemblies. Retrieved January 7, 2026, from [Link]

  • Zu, Y., et al. (2019). n-Pentenyl-Type Glycosides for Catalytic Glycosylation and Their Application in Single-Catalyst One-Pot Oligosaccharide Assemblies. Organic Letters, 21(20), 8270-8274. [Link]

  • He, W., et al. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 23(5), 1032. [Link]

  • ResearchGate. (n.d.). α/β-Stereo- and Diastereoselective Glycosylation with n-Pentenyl Glycoside Donors, Promoted by N-Iodosuccinimide and Catalyzed by Chiral Brønsted Acid. Retrieved January 7, 2026, from [Link]

  • Fraser-Reid, B., et al. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. In Modern Methods in Carbohydrate Synthesis. Taylor & Francis. [Link]

  • van der Vorm, S., et al. (2018). Reagent Controlled Stereoselective Synthesis of α-Glucans. ACS Catalysis, 8(4), 3345-3351. [Link]

  • Bennett, C. S. (2019). Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. Journal of the American Chemical Society, 141(40), 15813-15818. [Link]

  • Demchenko, A. V. (2008). Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation. Expert Opinion on Drug Discovery, 3(1), 53-69. [Link]

  • Pedersen, C. M. (2022). Pentenyl glycosides in oligosaccharide synthesis. Morressier. [Link]

  • Mootoo, D. R., Konradsson, P., Udodong, U., & Fraser-Reid, B. (1988). Armed and disarmed n-pentenyl glycosides in saccharide couplings leading to oligosaccharides. Journal of the American Chemical Society, 110(16), 5583-5584. [Link]

  • ResearchGate. (n.d.). n-Pentenyl Glycosides In Oligosaccharide Synthesis. Retrieved January 7, 2026, from [Link]

  • Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chulalongkorn University Digital Collections. [Link]

  • Mootoo, D. R., Date, V., & Fraser-Reid, B. (1988). n-Pentenyl glycosides permit the chemospecific liberation of the anomeric center. Journal of the American Chemical Society, 110(8), 2662-2663. [Link]

  • Reddit. (2020, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]

  • ResearchGate. (n.d.). O-Glycosyl Donors. Retrieved January 7, 2026, from [Link]

  • Journal of the American Chemical Society. (1992). n-Pentenyl glycosides facilitate a stereoselective synthesis of the pentasaccharide core of the protein membrane anchor found in Trypanosoma brucei. [Link]

  • Frontiers in Chemistry. (2020). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. [Link]

  • Mukhopadhyay, B., et al. (2006). Palladium(ii)-assisted activation of thioglycosides. Organic & Biomolecular Chemistry, 4(18), 3465-3472. [Link]

  • DTU Research Database. (2010). Glycosylation with Disarmed Glycosyl Bromides Promoted by Iodonium Ions. [Link]

  • Pathak, T. P., & Maddur, A. A. (2018). Chemical O-Glycosylations: An Overview. ChemistrySelect, 3(29), 8344-8365. [Link]

  • Ask This Paper. (1999). Glycosyl iodides are highly efficient donors under neutral conditions. [Link]

Sources

Technical Support Center: Solvent Effects on Pent-4-enyl-D-glucopyranoside Glycosylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycosylation reactions involving Pent-4-enyl-D-glucopyranoside donors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in these critical reactions. Here, we address common issues encountered during experimentation in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My glycosylation reaction with a pentenyl glucopyranoside donor is resulting in a low yield of the desired product. How can the choice of solvent be contributing to this, and what can I do to improve it?

Answer:

Low yields in glycosylation reactions are a frequent challenge and can often be traced back to the reaction solvent. The solvent plays a critical role in stabilizing the charged intermediate species formed during the reaction.[1][2] An inappropriate solvent can lead to the decomposition of the donor or the formation of unwanted byproducts.

Troubleshooting Steps:

  • Assess Solvent Polarity: Glycosylation reactions generally favor moderately polar solvents that can stabilize the oxocarbenium ion intermediate without being overly reactive.[1] Dichloromethane (DCM) is a common starting point due to its ability to dissolve most reactants and its relatively non-coordinating nature.[1][3] If you are using a very nonpolar solvent like toluene, or a highly polar one like dimethylformamide (DMF) as the primary solvent, you may be experiencing either insufficient stabilization of the intermediate or unwanted side reactions.[2]

  • Ensure Anhydrous Conditions: All solvents must be rigorously dried. Trace amounts of water can hydrolyze the activated donor or the promoter, leading to significantly lower yields. The use of freshly activated molecular sieves (3Å or 4Å) is essential.[4]

  • Consider Solvent Reactivity: While solvents are often considered inert, some can participate in the reaction. For instance, highly nucleophilic solvents can compete with your glycosyl acceptor. Generally, for pentenyl glycoside activation with promoters like N-iodosuccinimide (NIS) and a catalytic acid (e.g., TMSOTf or TfOH), chlorinated solvents like DCM or 1,2-dichloroethane are preferred.[1][5][6]

  • Optimize Reactant Solubility: Poor solubility of either the donor or acceptor at the reaction temperature can lead to low yields.[7] If you observe poor solubility, consider using a co-solvent. For example, a mixture of DCM and a small amount of a more polar solvent might improve solubility without drastically altering the reaction's stereochemical outcome.

Question 2: I am struggling with poor stereoselectivity in my glycosylation. I'm getting a mixture of α and β anomers. How can I use the solvent to control the stereochemical outcome?

Answer:

The solvent has a profound impact on the stereoselectivity of glycosylation reactions, often by influencing the reaction mechanism and the nature of the key intermediates.[1][8][9] For pentenyl glucopyranoside donors, which lack a participating group at the C-2 position (assuming a non-participating protecting group like a benzyl ether), the solvent can be a powerful tool to direct the formation of either the α- or β-glycosidic linkage.

General Principles of Solvent-Directed Stereoselectivity:

  • Ethereal Solvents for α-Glycosides: Solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), and dioxane tend to favor the formation of the α-anomer (1,2-cis product).[1][8][10] This is often attributed to the solvent's ability to participate in the reaction, forming an intermediate that directs the incoming acceptor to the α-face.[1][3] The less polar nature of ethereal solvents can also promote the anomeric effect, which favors the α-configuration.[1][10]

  • Nitrile Solvents for β-Glycosides: Acetonitrile (MeCN) and other nitrile solvents are well-known for promoting the formation of the β-anomer (1,2-trans product).[1][8] This is due to the participation of the nitrile solvent, which can form an α-nitrilium ion intermediate. Subsequent attack by the glycosyl acceptor from the opposite (β) face leads to the 1,2-trans product.[1][8]

  • Non-Coordinating Solvents: Dichloromethane (DCM) and toluene are considered non-coordinating and their effect can be more nuanced.[8] In many cases, DCM can favor the formation of the β-isomer, possibly by promoting an Sₙ2-like displacement on an intermediate glycosyl triflate.[1][3]

Troubleshooting and Optimization Strategy:

  • For α-Selectivity: If your goal is the α-glycoside, consider switching to or using a co-solvent system with diethyl ether. A mixture of DCM and Et₂O (e.g., 1:1 or 1:4) can significantly enhance α-selectivity.[1]

  • For β-Selectivity: To favor the β-glycoside, acetonitrile is the solvent of choice. Even as a co-solvent with DCM, it can have a strong directing effect.[1]

  • Temperature Control: Remember that temperature also plays a crucial role. Lower temperatures generally favor the kinetically controlled product, which is often the β-glycoside, while higher temperatures can lead to the thermodynamically more stable α-glycoside.[7][8]

Data Summary: Solvent Effects on Stereoselectivity

Solvent TypePredominant AnomerProposed Mechanism
Ethereal (e.g., Et₂O, THF, Dioxane)α (1,2-cis)Solvent participation leading to attack from the α-face.[1][3]
Nitrile (e.g., MeCN)β (1,2-trans)Formation of an α-nitrilium intermediate, followed by β-face attack.[1][8]
Chlorinated (e.g., DCM)Often β-favoredCan promote Sₙ2-like displacement on activated intermediates.[1][3]
Aromatic (e.g., Toluene)α-favoredLess polar nature promotes the anomeric effect.[1][8]
Question 3: My reaction is sluggish and requires long reaction times. Can the solvent affect the reaction rate?

Answer:

Yes, the solvent can significantly influence the rate of a glycosylation reaction. Generally, glycosylations proceed faster in DCM compared to reactions carried out in diethyl ether or acetonitrile.[2][10] This difference in reaction rate can be exploited in synthetic strategies, such as one-pot sequential glycosylations.[2][10]

Troubleshooting a Sluggish Reaction:

  • Solvent Choice: If you are using Et₂O or MeCN and experiencing slow reaction rates, switching to DCM may accelerate the reaction.

  • Promoter System: The choice of promoter is also critical. For pentenyl glycosides, a common and effective promoter system is N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or triflic acid (TfOH).[4][5] Ensure your promoters are of high quality and handled under anhydrous conditions.

  • Acceptor Reactivity: The nucleophilicity of your glycosyl acceptor will also heavily impact the reaction rate.[11][12] If you are using a particularly hindered or electronically deactivated acceptor, you may need to employ more forcing conditions (e.g., a more reactive donor or a stronger promoter system).

Question 4: I am observing the formation of a significant amount of a byproduct that appears to be a rearranged or eliminated product from my pentenyl glycoside donor. Could the solvent be the cause?

Answer:

The formation of byproducts arising from the pentenyl group is a known issue. The choice of solvent can influence the stability of the activated donor and the propensity for side reactions.

Common Side Reactions and Solvent Influence:

  • Hydrolysis: As mentioned, wet solvents will lead to the hydrolysis of the activated donor.

  • Decomposition of the Activated Donor: In some solvent systems, the activated pentenyl glycoside may be unstable and decompose before the acceptor can react. This can be more prevalent in highly polar, coordinating solvents.

  • Intramolecular Reactions: The pentenyl group itself can potentially participate in intramolecular reactions, although this is less common with the standard NIS/TfOH activation.

Troubleshooting Side Reactions:

  • Solvent Selection: Stick to well-established, moderately polar, and non-coordinating solvents like DCM as your starting point.

  • Order of Addition: Adding the promoter to a mixture of the donor and acceptor is generally preferred. Pre-activating the donor for an extended period before adding the acceptor can sometimes lead to decomposition.[4]

  • Temperature Control: Running the reaction at a lower temperature (e.g., starting at -40 °C or -78 °C) can help to minimize side reactions by controlling the rate of activation and subsequent competing pathways.[4]

Experimental Protocols & Visualizations

General Protocol for Pentenyl Glucopyranoside Glycosylation

This protocol provides a general starting point and should be optimized for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., Argon), add freshly activated 4Å molecular sieves to a flame-dried round-bottom flask.

  • Reactant Addition: Add the pentenyl glucopyranoside donor (typically 1.2-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent) to the flask.

  • Solvent Addition: Add anhydrous solvent (e.g., DCM, to achieve a concentration of approximately 0.1 M) via syringe.

  • Cooling: Cool the stirred mixture to the desired starting temperature (e.g., -40 °C).

  • Activator Preparation: In a separate flame-dried flask, prepare a solution of N-Iodosuccinimide (NIS, 1.5-2.0 equivalents) and a catalytic amount of Triflic acid (TfOH) or TMSOTf (0.1-0.2 equivalents) in the same anhydrous solvent.

  • Reaction Initiation: Add the activator solution dropwise to the stirring mixture of the donor and acceptor.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (for NIS-containing reactions) or triethylamine.

  • Work-up and Purification: Dilute with the reaction solvent, wash with appropriate aqueous solutions, dry the organic layer, and purify by column chromatography.

Visualizing Solvent-Mediated Stereochemical Control

The following diagram illustrates the proposed mechanistic pathways influenced by ethereal and nitrile solvents in glycosylation reactions involving donors without a C-2 participating group.

Solvent_Effect_on_Glycosylation cluster_alpha Ethereal Solvent (e.g., Et₂O) cluster_beta Nitrile Solvent (e.g., MeCN) Donor Pentenyl Glucopyranoside Donor Activation Activation (e.g., NIS/TfOH) Donor->Activation Oxocarbenium Oxocarbenium Ion Intermediate Activation->Oxocarbenium Intermediate_Alpha Solvent-Coordinated Intermediate Oxocarbenium->Intermediate_Alpha Coordination Intermediate_Beta α-Nitrilium Ion Intermediate Oxocarbenium->Intermediate_Beta Participation Solvent_Et2O Et₂O Solvent_Et2O->Intermediate_Alpha Product_Alpha α-Glycoside Intermediate_Alpha->Product_Alpha Acceptor Attack (α-face) Solvent_MeCN MeCN Solvent_MeCN->Intermediate_Beta Product_Beta β-Glycoside Intermediate_Beta->Product_Beta Acceptor Attack (β-face)

Caption: Solvent influence on glycosylation stereoselectivity.

References

  • Kafle, A., Liu, J., & Cui, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry, 95(2), 127-142. [Link]

  • Codee, J. D. C., et al. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2584-2599. [Link]

  • Huang, X., et al. (2011). Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent. Beilstein Journal of Organic Chemistry, 7, 137-143. [Link]

  • Kafle, A., Liu, J., & Cui, L. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Canadian Journal of Chemistry. [Link]

  • Kafle, A., Liu, J., & Cui, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. SciSpace. [Link]

  • Widmalm, G., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. [Link]

  • Mong, K.-K. T. (2017). Solvent Effect on Glycosylation. In Glycoscience: Biology and Medicine (pp. 1-12). Springer. [Link]

  • Solvent effect in the glycosylation reaction of a with 5. ResearchGate. [Link]

  • Jensen, H. H., et al. (2001). Direct Chemical Glycosylation With Pentenyl- And Thioglycoside Donors of N-acetylglucosamine. Journal of the Chemical Society, Perkin Transactions 1, (20), 2603-2612. [Link]

  • Jensen, H. H., et al. (2001). Direct chemical glycosylation with pentenyl- and thioglycoside donors of N-acetylglucosamine. ResearchGate. [Link]

  • Mandal, S. S., & Misra, A. K. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 893963. [Link]

  • Mong, K.-K. T. (2017). Solvent Effect on Glycosylation. National Yang Ming Chiao Tung University Academic Hub. [Link]

  • Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. [Link]

  • Wang, Y., et al. (2021). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society, 143(3), 1493-1503. [Link]

  • Reagents and conditions: (a) NIS, AgOTf, DCM, 92% for 4 via 2, 77% for... ResearchGate. [Link]

  • van der Vorm, S., et al. (2019). Acceptor reactivity in glycosylation reactions. Chemical Society Reviews, 48(17), 4648-4665. [Link]

  • Morales-Serna, J. A., & Gonzalez, F. J. (2016). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 12, 1784-1804. [Link]

  • van der Vorm, S., et al. (2023). Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Chemical Science, 14(5), 1239-1249. [Link]

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Technical Support Center: Purification of Products from Pentenyl Glycoside Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pentenyl glycoside reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying the products of these powerful glycosylation methods. My aim is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Pentenyl glycosides are valued for their stability and the mild, chemoselective activation conditions they require, typically involving an electrophilic halogenating agent like N-iodosuccinimide (NIS)[1][2][3]. However, the very reagents that make these reactions efficient can also complicate the purification process. This guide offers solutions to common challenges encountered during the workup and purification of reaction mixtures.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that frequently arise during the purification of products from pentenyl glycoside reactions. Each problem is presented in a question-and-answer format, followed by a detailed, step-by-step protocol.

Issue 1: Persistent Yellow/Brown Color in the Organic Layer After Workup

Question: After quenching my pentenyl glycoside reaction, which used NIS as an activator, my organic layer remains a persistent yellow or brown color even after a standard aqueous wash. What is causing this, and how can I remove it?

Answer: The persistent color is most likely due to the presence of residual iodine (I₂) or unreacted N-iodosuccinimide (NIS). These species are colored and can be challenging to remove with water or brine alone. The key is to use a reducing agent to convert the iodine to colorless iodide ions (I⁻), which are readily soluble in the aqueous phase.

Protocol for Removal of Iodine and NIS
  • Initial Quenching: After the reaction is deemed complete by TLC, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4] Stir the biphasic mixture vigorously for 10-15 minutes. The disappearance of the color is a good indicator that the quenching is complete.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with your primary organic solvent (e.g., dichloromethane or ethyl acetate) and wash the organic layer sequentially with:

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) (1x).[6]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (1x) to neutralize any acidic byproducts.[6]

    • Brine (1x) to facilitate phase separation and remove bulk water.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Expert Insight: The thiosulfate wash is crucial. It reduces both the iodine byproduct and any excess NIS. If the color persists, it may indicate a large excess of NIS was used, and a second thiosulfate wash may be necessary.

Issue 2: Difficulty in Separating the Product from Succinimide Byproduct

Question: I've successfully removed the iodine color, but I'm having trouble separating my desired glycoside from succinimide (a byproduct of NIS) using column chromatography. They have very similar polarities. What can I do?

Answer: The co-elution of the product and succinimide is a common challenge. Succinimide is relatively polar and can streak across a wide range of solvent polarities on silica gel. The solution is to exploit the acidic nature of the N-H proton on succinimide to convert it into a salt, thereby making it highly water-soluble and easily separable from your desired neutral glycoside.

Protocol for Succinimide Removal via Basic Wash
  • Post-Thiosulfate Wash: After performing the sodium thiosulfate wash as described in Issue 1, perform a wash with a basic aqueous solution. A 1 M solution of sodium hydroxide (NaOH) is effective.[7]

  • Procedure:

    • Add the 1 M NaOH solution to the separatory funnel containing the organic layer.

    • Shake the funnel gently at first to avoid emulsion formation, venting frequently.

    • After separation of the layers, drain the aqueous basic layer.

    • Wash the organic layer with water (1x) and then brine (1x) to remove any residual base.

  • Drying and Concentration: Proceed with drying the organic layer over an anhydrous salt and concentrate as usual.

Expert Insight: This basic wash deprotonates the succinimide, forming sodium succinimide, which is highly polar and will partition into the aqueous layer. This technique is often more effective than relying solely on chromatography.[8]

Issue 3: Separation of Anomeric Products (α/β Isomers)

Question: My reaction has produced a mixture of α and β anomers of the desired glycoside, and they are very difficult to separate by standard flash chromatography. What strategies can I employ?

Answer: The separation of anomers is a classic challenge in carbohydrate chemistry due to their subtle structural differences.[9][10] Success often depends on optimizing chromatographic conditions or, in some cases, employing more advanced techniques.

Strategies for Anomer Separation
StrategyDescriptionKey Considerations
Solvent System Optimization Systematically screen different solvent systems for flash chromatography. Sometimes, a less conventional solvent mixture can provide the necessary selectivity. For example, using toluene/ethyl acetate, dichloromethane/acetone, or adding a small amount of an alcohol like methanol or isopropanol can alter the selectivity.Monitor separation closely by TLC in various solvent systems to identify the optimal conditions before committing to a large-scale column.
High-Performance Liquid Chromatography (HPLC) For particularly challenging separations, preparative normal-phase or reverse-phase HPLC can offer superior resolution.This is often a lower-throughput and more expensive option, but it can be invaluable for obtaining pure samples of each anomer for characterization.
Recrystallization If one of the anomers is crystalline, it may be possible to selectively crystallize it from the mixture.This is highly dependent on the physical properties of your specific compounds and may require extensive screening of solvents and conditions.

Expert Insight: The choice of protecting groups on your glycosyl donor and acceptor can significantly influence the anomeric ratio of the product.[11] For future syntheses, consider if a participating protecting group at the C-2 position (like an acetyl or benzoyl group) could be used to favor the formation of the 1,2-trans product, potentially simplifying purification.[11]

Workflow Diagram for a Standard Pentenyl Glycoside Reaction Purification

G A Crude Reaction Mixture (Product, NIS, I₂, Succinimide, Acid) B Quench with Saturated Aqueous Na₂S₂O₃ A->B C Liquid-Liquid Extraction (e.g., DCM or EtOAc) B->C D Wash with Saturated Aqueous NaHCO₃ C->D E Wash with 1M NaOH (aq) (Optional, for succinimide removal) D->E F Wash with Brine E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Filter and Concentrate G->H I Silica Gel Column Chromatography H->I J Pure Glycoside Product I->J

Caption: Standard purification workflow for pentenyl glycoside reactions.

Frequently Asked Questions (FAQs)

Q1: My pentenyl glycoside donor is sluggish to react. Can I use a stronger activator?

A1: Yes, while NIS is common, its reactivity can sometimes be insufficient.[12][13] The combination of NIS with a catalytic amount of a Lewis acid, such as triflic acid (TfOH) or triethylsilyl triflate (TESOTf), can significantly enhance the rate of activation.[1] More recently, activators like bromodiethylsulfonium bromopentachloroantimonate (BDSB) have been shown to be highly effective for activating even less reactive n-pentenyl glycosides.[14] However, be aware that stronger acidic conditions may affect acid-labile protecting groups on your substrates.

Q2: I observe the formation of a glycosyl chloride as an intermediate when using BDSB. Is this normal?

A2: Yes, this is a key feature of using BDSB as an activator. The non-nucleophilic SbCl₅Br⁻ anion can transfer a chloride ion to the glycosyl intermediate. This disrupts the equilibrium of the reaction and forms a glycosyl chloride, which then proceeds to the final product.[14]

Q3: Can solid-phase extraction (SPE) be used to simplify the purification process?

A3: Solid-phase extraction can be a valuable tool, particularly for the cleanup of derivatized oligosaccharides.[15] For example, a normal-phase SPE cartridge could potentially be used to separate the relatively non-polar glycoside product from highly polar byproducts like succinimide or inorganic salts, reducing the burden on the final chromatographic step. The choice of SPE sorbent would depend on the specific properties of your product and impurities.

Q4: What is the role of molecular sieves in the reaction?

A4: Molecular sieves (typically 3Å or 4Å) are crucial for ensuring anhydrous conditions.[4] Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated glycosyl donor and lead to lower yields. Always use freshly activated molecular sieves.

Q5: How can I avoid the formation of emulsions during the workup?

A5: Emulsions often form when there are insoluble materials or when the densities of the organic and aqueous phases are too similar.[5] To manage emulsions, you can try adding brine to increase the ionic strength and density of the aqueous phase, or filtering the entire mixture through a pad of Celite to remove particulate matter that might be stabilizing the emulsion. Gentle, rather than vigorous, shaking of the separatory funnel can also help.

References
  • A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC. PubMed Central.
  • Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis. PLOS ONE.
  • Chemical O‐Glycosyl
  • Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections.
  • Removal of some common glycosylation by-products during reaction work-up. PubMed.
  • n-Pentenyl Glycosides In Oligosaccharide Synthesis. Taylor & Francis eBooks.
  • troubleshooting low yields in glycosylation reactions with sorbopyranose donors. Benchchem.
  • Troubleshooting: The Workup. University of Rochester.
  • n-Pentenyl Glycosides In Oligosaccharide Synthesis.
  • Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers. PubMed.
  • Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.
  • Chemical glycosyl
  • N-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. Pure and Applied Chemistry.
  • Glycosylation of n-pentenyl glycosides using bromodiethylsulfonium salt as an activator: interception of the glycosyl intermedi
  • "Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfoni" by Supan

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Validation & Comparative

A Comparative Guide to Glycosyl Donors: Pent-4-enyl Glucopyranosides vs. Thioglycosides

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of oligosaccharide synthesis, the choice of the glycosyl donor is a critical determinant of success, influencing reaction efficiency, stereochemical outcome, and overall synthetic strategy. Among the diverse arsenal of donors available to chemists, Pent-4-enyl glycosides (NPGs) and thioglycosides have emerged as robust and versatile intermediates. This guide provides an in-depth comparison of these two prominent classes of glycosyl donors, grounded in mechanistic principles and supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.

Fundamental Properties: Stability and Handling

A primary consideration for any synthetic building block is its stability towards various reaction conditions encountered during multi-step syntheses. Both NPGs and thioglycosides exhibit excellent stability, a feature that allows for extensive protecting group manipulations on the donor itself before the crucial glycosylation step.

  • Pent-4-enyl Glycosides (NPGs): NPGs are renowned for their stability across a wide spectrum of chemical transformations.[1][2] They are typically stable at room temperature and are unaffected by most standard laboratory reagents and practices, making them highly reliable building blocks.[1] Their preparation can be achieved through common glycosidation procedures, including the direct Fischer glycosidation of aldoses.[1][3]

  • Thioglycosides: First synthesized by Fischer in 1909, thioglycosides have a long-standing reputation as dependable glycosyl donors.[4] They are stable towards a majority of protecting group manipulations and can endure both acidic and basic conditions, rendering them highly versatile for complex synthetic routes.[4][5][6] Their stability, however, does not compromise their reactivity, as they can be readily activated by a plethora of mild thiophilic reagents.[4]

The Heart of the Reaction: Activation Mechanisms

The key distinction between NPGs and thioglycosides lies in their mode of activation. This difference is fundamental to designing orthogonal and chemoselective glycosylation strategies.

Activation of Pent-4-enyl Glycosides

The activation of NPGs proceeds via an electrophilic addition to the terminal double bond of the pentenyl group. The most common promoters are sources of halonium ions, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).[7][8] The reaction is typically co-promoted by a catalytic amount of a strong acid, often a triflate source like trifluoromethanesulfonic acid (TfOH) or triethylsilyl triflate (TESOTf).[1]

The mechanism involves the formation of a five-membered cyclic halonium ion intermediate. This is followed by an intramolecular attack by the anomeric oxygen, which displaces the leaving group and forms an oxocarbenium ion, the key reactive species. This ion is then trapped by the glycosyl acceptor to form the desired glycosidic linkage.

G cluster_0 Pentenyl Glycoside Activation NPG Pent-4-enyl Glucopyranoside Halonium Cyclic Iodonium Intermediate NPG->Halonium + NIS Promoter NIS / TfOH Oxocarbenium Oxocarbenium Ion Halonium->Oxocarbenium Intramolecular Attack Side_Product Iodo-THF Derivative Halonium->Side_Product Product Glycosidic Product Oxocarbenium->Product + R'-OH Acceptor Glycosyl Acceptor (R'-OH)

Caption: Activation pathway for Pent-4-enyl glycoside donors.

Activation of Thioglycosides

Thioglycosides are activated by a wide array of thiophilic promoters.[4][9] The "soft" nature of the anomeric sulfur allows it to be targeted by soft electrophiles.[5] One of the most prevalent and robust methods involves the use of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).[6][10][11]

In this system, the thiophilic promoter (e.g., an iodonium ion generated from NIS) attacks the sulfur atom of the thioglycoside. This leads to the departure of the thio-aglycon (e.g., as a sulfenyl halide) and the formation of a reactive glycosyl intermediate, often a glycosyl triflate.[10] This intermediate exists in equilibrium with ion pairs and can then react with the glycosyl acceptor, typically following an SN1 or SN2-like pathway, to yield the glycoside product.[10][12] Numerous other promoters have been developed, including metal salts (AuCl₃, CuBr₂, PdBr₂) and organosulfur reagents like dimethyl(methylthio)sulfonium triflate (DMTST).[4][9][13]

G cluster_1 Thioglycoside Activation Thioglycoside Thioglycoside Donor (R-S-Glc) Activated_Complex Activated Sulfur Intermediate Thioglycoside->Activated_Complex + NIS Promoter NIS / TfOH Intermediate Glycosyl Triflate Intermediate Activated_Complex->Intermediate - R-SI Product Glycosidic Product Intermediate->Product + R'-OH - TfOH Acceptor Glycosyl Acceptor (R'-OH)

Caption: Activation pathway for thioglycoside donors via NIS/TfOH.

Performance and Reactivity Comparison

The practical utility of a glycosyl donor is measured by its performance in glycosylation reactions, specifically its reactivity, yield, and stereoselectivity.

The "Armed-Disarmed" Principle

A foundational concept in carbohydrate chemistry, the "armed-disarmed" strategy, was first developed using n-pentenyl glycosides and is applicable to both donor classes.[2][14][15] The reactivity of a glycosyl donor is significantly influenced by the electronic nature of its protecting groups.

  • Armed Donors: Donors protected with electron-donating groups (e.g., benzyl ethers) are highly reactive ("armed") as these groups stabilize the developing positive charge of the oxocarbenium ion intermediate.

  • Disarmed Donors: Conversely, donors protected with electron-withdrawing groups (e.g., esters like acetate or benzoate) are less reactive ("disarmed").[2][3]

This principle allows for chemoselective glycosylations, where an armed donor can be selectively activated in the presence of a disarmed acceptor that also possesses a glycosyl donor leaving group.[16]

Experimental Head-to-Head Comparison

Direct comparative studies provide the most valuable insights into performance. A study by Jensen and co-workers investigated the use of both pentenyl and thiophenyl glycosides of N-acetylglucosamine (GlcNAc) as donors, promoted by NIS and various metal triflates. The results showed that with simple alcohol acceptors, both donor types provided good yields, with the pentenyl glycosides being somewhat superior in terms of yield .[17][18]

Table 1: Comparison of Pentenyl vs. Thiophenyl GlcNAc Donors [17]

Donor TypeAcceptorPromoter SystemYield (%)
Pentenyl1-OctanolNIS / Yb(OTf)₃85
Thiophenyl1-OctanolNIS / Yb(OTf)₃76
Pentenyl(-)-MentholNIS / Yb(OTf)₃88
Thiophenyl(-)-MentholNIS / Yb(OTf)₃79
Pentenyl1-OctanolNIS / AgOTf81
Thiophenyl1-OctanolNIS / AgOTf74

Data extracted from Carbohydrate Research, 2010, 345(7), 872-879.[17]

It is important to note, however, that when more complex and less reactive carbohydrate-based acceptors were used, the yields for the pentenyl donor dropped to poor or moderate levels.[17][18] This highlights that the optimal donor choice is highly dependent on the specific substrates involved. Thioglycoside reactivity can also be finely tuned by altering the thio-aglycon (e.g., S-ethyl vs. S-phenyl), providing an additional layer of control.[19][20]

Experimental Protocols

The following are representative, generalized protocols for glycosylation reactions using each donor type. Researchers must optimize conditions for their specific substrates.

Protocol 1: Glycosylation using a Pent-4-enyl Glycoside Donor

This protocol is based on the general procedure for NIS/TfOH activation of n-pentenyl glycosides.[1]

Materials:

  • Pent-4-enyl glycoside donor (1.2 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • N-Iodosuccinimide (NIS) (1.3 equiv.)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv.)

  • Activated molecular sieves (4 Å)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, argon-purged flask containing activated 4 Å molecular sieves, add a solution of the pentenyl glycoside donor and glycosyl acceptor in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (typically -40 °C to -20 °C).

  • Add NIS to the suspension and stir for 5 minutes.

  • Add TfOH (as a dilute solution in DCM) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine, followed by dilution with DCM.

  • Filter the mixture through a pad of Celite®, washing the pad with DCM.

  • Wash the combined organic filtrate sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Glycosylation using a Thioglycoside Donor

This protocol describes a standard glycosylation using the widely adopted NIS/TfOH promoter system.[6]

Materials:

  • Thioglycoside donor (1.2 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • N-Iodosuccinimide (NIS) (1.5 equiv.)

  • Trifluoromethanesulfonic acid (TfOH) (0.2 equiv.)

  • Activated molecular sieves (4 Å, powdered)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Add the glycosyl acceptor and thioglycoside donor to a flame-dried, argon-purged flask. Co-evaporate with dry toluene to remove residual water and then place under high vacuum for at least 1 hour.

  • In a separate flask, add activated 4 Å molecular sieves and heat under vacuum, then cool to room temperature under argon.

  • Dissolve the donor and acceptor in anhydrous DCM and transfer the solution via cannula to the flask containing the molecular sieves.

  • Cool the suspension to the desired temperature (e.g., -60 °C to -20 °C).

  • Add NIS to the mixture and stir.

  • Add TfOH dropwise. The reaction progress should be carefully monitored by TLC.

  • Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or pyridine.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Filter the mixture through Celite® and transfer the filtrate to a separatory funnel.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to afford the desired glycoside.

Conclusion and Outlook

Both Pent-4-enyl glycosides and thioglycosides are powerful and reliable donors for modern oligosaccharide synthesis.

  • Pent-4-enyl glycosides offer excellent stability and can provide slightly higher yields in certain contexts, particularly with simple acceptors.[17][18] Their activation mechanism via the terminal alkene is distinct and valuable for orthogonal strategies.

  • Thioglycosides represent one of the most versatile and widely used classes of donors.[21] Their reactivity can be modulated by the thio-aglycon, and they are compatible with a vast array of activation methods, including pre-activation strategies that enable unique chemoselectivity.[9][22][23]

The choice between these two donors is not a matter of universal superiority but rather a strategic decision based on the specific synthetic challenge. Factors to consider include the reactivity of the glycosyl acceptor, the desired orthogonal strategy, and the specific protecting groups employed throughout the synthetic route. A deep understanding of their respective activation mechanisms and reactivity profiles, as outlined in this guide, empowers the synthetic chemist to harness the full potential of these exceptional glycosyl donors.

References

  • Thioglycoside activation strategies | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. University of Missouri-St. Louis. Retrieved from [Link]

  • Demchenko, A. V., et al. (n.d.). Activation of thioglycosides under mild alkylation conditions. PMC. Retrieved January 14, 2026, from [Link]

  • Kamat, M. N., et al. (2019). Activation of Thioglycosides with Copper(II) Bromide. Molecules, 24(15), 2798. [Link]

  • Advances in Supported Synthesis of Oligosaccharides Using Thioglycoside Donors. (2025). Preprints.org. [Link]

  • A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride | Organic Letters - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]

  • Cai, L., et al. (2021). Sequential activation of thioglycosides enables one-pot glycosylation. RSC Publishing. [Link]

  • Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI. (2021, October 6). Retrieved January 14, 2026, from [Link]

  • Jensen, H. H., et al. (2010). Direct Chemical Glycosylation With Pentenyl- And Thioglycoside Donors of N-acetylglucosamine. Carbohydrate Research, 345(7), 872–879. [Link]

  • Thioglycoside-based glycosylations in oligosaccharide synthesis | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]

  • Recent advances in the use of thioglycosides for synthesis of oligosaccharides. (2025). ResearchGate. [Link]

  • Direct chemical glycosylation with pentenyl- and thioglycoside donors of N-acetylglucosamine - ResearchGate. (2025). Retrieved January 14, 2026, from [Link]

  • Madsen, R., & Fraser-Reid, B. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. In Modern Methods in Carbohydrate Synthesis. Taylor & Francis. [Link]

  • Glycosylation Methods: Use of n‐Pentenyl Glycosides | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Figure 1: [Glycosidation of thioglycoside donor.]. - Glycoscience Protocols (GlycoPODv2). (n.d.). Retrieved January 14, 2026, from [Link]

  • Zhang, X., et al. (2025). Nitrene-mediated glycosylation with thioglycoside donors under metal catalysis. PMC. Retrieved January 14, 2026, from [Link]

  • Fraser-Reid, B., et al. (1992). N-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. Chemical Reviews, 92(4), 613-631. [Link]

  • Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC - PubMed Central. (2023, October 18). Retrieved January 14, 2026, from [Link]

  • Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. [Link]

  • Buntasana, S. (2022). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Chula Digital Collections. [Link]

  • The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly - Beilstein Journals. (2017, October 9). Retrieved January 14, 2026, from [Link]

  • On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Trinderup, H. H., et al. (2022). Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. ResearchGate. [Link]

  • Fraser-Reid, B., et al. (1992). Armed/disarmed effects in glycosyl donors: rationalization and sidetracking. The Journal of Organic Chemistry, 57(9), 2711-2715. [Link]

  • n-Pentenyl esters versus n-pentenyl glycosides. Synthesis and reactivity in glycosidation reactions | Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]

  • On the Gluco/Manno Paradox: Practical α-Glucosylations by NIS/TfOH Activation of 4,6-O-Tethered Thioglucoside Donors | Semantic Scholar. (2016, October 1). Retrieved January 14, 2026, from [Link]

  • (PDF) O-Glycosyl Donors - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Advancements in O-Glycosylation Techniques with Diverse Donor Molecules - Research Reels. (2025, April 15). Retrieved January 14, 2026, from [Link]

  • Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Mootoo, D. R., et al. (1988). n-Pentenyl glycosides permit the chemospecific liberation of the anomeric center. Journal of the American Chemical Society, 110(16), 5583-5584. [Link]

  • n-Pentenyl Glycosides In Oligosaccharide Synthesis - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • The S‐pent‐4‐enyl thioglycosides donors 137 developed by Kunz and Lecuk. (n.d.). Retrieved January 14, 2026, from [Link]

  • Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Comparison of thioglycoside glycosyl donor relative reactivity values... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Comparison of glycosyl donors: a supramer approach - Beilstein Journals. (n.d.). Retrieved January 14, 2026, from [Link]

  • n-Pentenyl-Type Glycosides for Catalytic Glycosylation and Their Application in Single-Catalyst One-Pot Oligosaccharide Assemblies - PubMed. (2019, October 18). Retrieved January 14, 2026, from [Link]

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A Comparative Guide for Glycosyl Donors: Pent-4-enyl-D-glucopyranoside vs. Methyl 1,2-Orthoesters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic carbohydrate chemistry, the choice of a glycosyl donor is a critical decision that profoundly influences the outcome of a glycosylation reaction. This guide provides a detailed, objective comparison between two prominent glycosyl donors: Pent-4-enyl-D-glucopyranoside (NPG) and methyl 1,2-orthoesters. By examining their mechanisms, performance, and experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Introduction to Glycosyl Donors

Glycosylation, the enzymatic or chemical process that attaches a carbohydrate to another molecule, is fundamental to numerous biological processes and the synthesis of a wide array of therapeutics. The glycosyl donor is a carbohydrate precursor containing a leaving group at the anomeric center, which is activated to form a glycosidic bond with a glycosyl acceptor (an alcohol, thiol, or amine). The ideal glycosyl donor offers a balance of stability for storage and protecting group manipulations, coupled with high reactivity and stereoselectivity under mild activation conditions.

Pent-4-enyl-D-glucopyranosides (NPGs) have emerged as versatile and reliable glycosyl donors.[1][2] Their stability to a wide range of reagents used in carbohydrate chemistry, combined with their chemoselective activation, makes them a popular choice.[2]

Methyl 1,2-orthoesters represent another important class of glycosyl donors, particularly for the synthesis of 1,2-trans-glycosides.[3][4] Their unique structure and mechanism of activation offer distinct advantages in controlling stereochemistry.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between NPGs and methyl 1,2-orthoesters lies in their activation mechanisms.

This compound: Electrophilic Activation

NPGs are activated by electrophilic reagents, typically halonium ions generated from sources like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).[5][6] The reaction proceeds through a 5-exo-tet cyclization, where the terminal double bond of the pentenyl group participates in an intramolecular reaction with the halonium ion.[7] This forms a cyclic intermediate, which then allows for the departure of the pentenyl group and subsequent attack by the glycosyl acceptor.

G NPG Pent-4-enyl Glycoside (NPG) Intermediate1 Halonium Ion Intermediate NPG->Intermediate1 Activation Activator Electrophilic Activator (e.g., NIS/TESOTf) Activator->Intermediate1 Intermediate2 Cyclic Intermediate (5-exo-tet cyclization) Intermediate1->Intermediate2 Intramolecular Cyclization Oxocarbenium Oxocarbenium Ion Intermediate2->Oxocarbenium Leaving Group Departure Product Glycosidic Product Oxocarbenium->Product Acceptor Glycosyl Acceptor (ROH) Acceptor->Product Nucleophilic Attack

Caption: Activation mechanism of a Pent-4-enyl Glycoside (NPG) donor.

Methyl 1,2-Orthoester: Acid-Catalyzed Rearrangement

Methyl 1,2-orthoesters are activated under acidic conditions, often using a Lewis acid such as boron trifluoride etherate (BF3·OEt2).[3][4] The activation involves protonation or coordination of the Lewis acid to one of the orthoester oxygens, leading to the formation of a dioxolenium ion. This intermediate is then attacked by the glycosyl acceptor to furnish the 1,2-trans-glycoside. The neighboring group participation of the C2-acyloxy group is crucial for the high stereoselectivity observed with these donors.[8][9]

G Orthoester Methyl 1,2-Orthoester Intermediate1 Activated Complex Orthoester->Intermediate1 Catalyst Acid Catalyst (e.g., BF3·OEt2) Catalyst->Intermediate1 Activation Dioxolenium Dioxolenium Ion Intermediate Intermediate1->Dioxolenium Rearrangement Product 1,2-trans-Glycoside Dioxolenium->Product Acceptor Glycosyl Acceptor (ROH) Acceptor->Product Nucleophilic Attack

Caption: Activation mechanism of a Methyl 1,2-Orthoester glycosyl donor.

Performance Comparison: A Head-to-Head Analysis

The choice between NPGs and methyl 1,2-orthoesters often depends on the specific requirements of the synthesis, including the desired stereochemistry, the nature of the acceptor, and the overall synthetic strategy.

FeatureThis compound (NPG)Methyl 1,2-Orthoester
Stereoselectivity Can provide both α and β-glycosides depending on reaction conditions and protecting groups.[10][11]Primarily yields 1,2-trans-glycosides due to neighboring group participation.[8][9]
Reactivity Reactivity can be tuned by "arming" and "disarming" strategies based on the electronic nature of protecting groups.[1]Generally considered less reactive than NPGs, requiring stronger activation conditions.[8]
Stability Highly stable to a wide range of reaction conditions, making them suitable for multi-step syntheses.[2]Stable to basic and neutral conditions but sensitive to acid.[12]
Activator/Promoter Electrophilic reagents like NIS, NBS, often with a Lewis acid co-catalyst (e.g., TESOTf).[5][6]Lewis acids (e.g., BF3·OEt2) or Brønsted acids.[3][4]
Common Applications Synthesis of complex oligosaccharides, glycoconjugates, and nucleosides.[1][13]Synthesis of 1,2-trans-linked oligosaccharides and glycans.[3][14]
Byproducts Tetrahydrofuran derivatives and succinimide.Methanol and rearranged orthoester byproducts.[4]

Experimental Data and Protocols

The following sections provide representative experimental protocols for glycosylation reactions using both NPGs and methyl 1,2-orthoesters.

Glycosylation using a Pent-4-enyl Glycoside Donor

This protocol describes a typical glycosylation reaction using an NPG donor, activated by N-iodosuccinimide (NIS) and triethylsilyl trifluoromethanesulfonate (TESOTf).

Materials:

  • Pent-4-enyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (Donor)

  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Acceptor)

  • N-Iodosuccinimide (NIS)

  • Triethylsilyl trifluoromethanesulfonate (TESOTf)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.2 equiv.), glycosyl acceptor (1.0 equiv.), and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -40 °C.

  • Add NIS (1.3 equiv.) to the mixture and stir for 15 minutes.

  • Add TESOTf (0.2 equiv.) dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Filter the mixture through Celite and wash with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired disaccharide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep1 Combine Donor, Acceptor, & Sieves in DCM Prep2 Stir at RT for 30 min Prep1->Prep2 React1 Cool to -40 °C Prep2->React1 React2 Add NIS, Stir 15 min React1->React2 React3 Add TESOTf React2->React3 React4 Monitor by TLC React3->React4 Workup1 Quench with Na2S2O3 React4->Workup1 Workup2 Filter through Celite Workup1->Workup2 Workup3 Aqueous Washes Workup2->Workup3 Workup4 Dry, Concentrate Workup3->Workup4 Workup5 Purify by Chromatography Workup4->Workup5

Caption: Experimental workflow for glycosylation using an NPG donor.

Glycosylation using a Methyl 1,2-Orthoester Donor

This protocol outlines a glycosylation reaction employing a methyl 1,2-orthoester donor, activated by boron trifluoride etherate.[4]

Materials:

  • Methyl 3,4,6-tri-O-acetyl-α-D-mannopyranoside 1,2-(methyl orthoacetate) (Donor)

  • Benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Acceptor)

  • Boron trifluoride etherate (BF3·OEt2)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the orthoester donor (1.5 equiv.), acceptor (1.0 equiv.), and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C.

  • Add BF3·OEt2 (0.3 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the reaction mixture through Celite and wash with DCM.

  • Wash the combined organic filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the 1,2-trans-linked disaccharide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep1 Combine Donor, Acceptor, & Sieves in DCM Prep2 Stir at RT for 30 min Prep1->Prep2 React1 Cool to 0 °C Prep2->React1 React2 Add BF3·OEt2 React1->React2 React3 Warm to RT, Monitor by TLC React2->React3 Workup1 Quench with Triethylamine React3->Workup1 Workup2 Filter through Celite Workup1->Workup2 Workup3 Aqueous Washes Workup2->Workup3 Workup4 Dry, Concentrate Workup3->Workup4 Workup5 Purify by Chromatography Workup4->Workup5

Caption: Experimental workflow for glycosylation using a methyl 1,2-orthoester donor.

Conclusion: Selecting the Right Tool for the Job

Both Pent-4-enyl-D-glucopyranosides and methyl 1,2-orthoesters are powerful tools in the synthetic chemist's arsenal. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the desired outcome.

  • For versatility and the synthesis of both α- and β-linkages , Pent-4-enyl-D-glucopyranosides offer a robust and tunable platform. Their stability and the concept of "armed-disarmed" chemoselectivity provide a high degree of control in complex oligosaccharide synthesis.[1]

  • For the reliable and stereoselective synthesis of 1,2-trans-glycosides , methyl 1,2-orthoesters are an excellent choice. The inherent neighboring group participation ensures high fidelity in forming this specific linkage.[8][9]

Ultimately, a thorough understanding of the mechanisms, reactivity, and experimental nuances of each donor class will empower researchers to design and execute successful glycosylation strategies, advancing the fields of drug discovery and chemical biology.

References

  • Biel, M., & Wagner, S. (2020). α/β-Stereo- and diastereoselective glycosylation with n-pentenyl glycoside donors, promoted by N-iodosuccinimide and catalyzed by chiral Brønsted acid. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). α/β-Stereo- and diastereoselective glycosylation with n-pentenyl glycoside donors, promoted by N-iodosuccinimide and catalyzed by chiral Brønsted acid. Retrieved from [Link]

  • ResearchGate. (n.d.). α/β-Stereo- and Diastereoselective Glycosylation with n-Pentenyl Glycoside Donors, Promoted by N-Iodosuccinimide and Catalyzed by Chiral Brønsted Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 1,2-Orthoesters in Acid-Washed Molecular Sieves Mediated Glycosylations. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). n-Pentenyl esters versus n-pentenyl glycosides. Synthesis and reactivity in glycosidation reactions. Retrieved from [Link]

  • Buntasana, S. (n.d.). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfoni. Chula Digital Collections. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 1,2-Orthoesters as Useful Glycosyl Donors in Glycosylation Reactions: A Comparison with n-Pent-4-enyl 1,2-Orthoesters. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Glycosyl Donors. Retrieved from [Link]

  • Taylor & Francis eBooks. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. In Modern Methods in Carbohydrate Synthesis. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Glycosylation of n-pentenyl glycosides using bromodiethylsulfonium salt as an activator: interception of the glycosyl intermediate by chloride ion transfer. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleobase glycosylation with pentenyl glycosides. Retrieved from [Link]

  • Chula Digital Collections. (n.d.). Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. Retrieved from [Link]

  • PubMed. (2003). Orthoesters versus 2-O-acyl glycosides as glycosyl donors: theorectical and experimental studies. Chemistry. [Link]

  • ResearchGate. (n.d.). The preparation of orthoesters via the Koenigs–Knorr glycosylation reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycosylation of a Newly Functionalized Orthoester Derivative. Retrieved from [Link]

  • MDPI. (n.d.). Glycosylation of a Newly Functionalized Orthoester Derivative. Retrieved from [Link]

  • Accounts of Chemical Research. (1992). N-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. [Link]

  • National Center for Biotechnology Information. (n.d.). Pre-activation Based Stereoselective Glycosylations. Retrieved from [Link]

  • ScienceDirect. (n.d.). Controlling the stereoselectivity of glycosylation via solvent effects. Retrieved from [Link]

  • Semantic Scholar. (n.d.). n-Pentenyl esters versus n-pentenyl glycosides. Synthesis and reactivity in glycosidation reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Unexpected Stereocontrolled Access to 1α,1′β-Disaccharides from Methyl 1,2-Ortho Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Glycosylation Methods: Use of n‐Pentenyl Glycosides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Retrieved from [Link]

  • RSC Publishing. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Orthoesters versus 2-O-Acyl Glycosides as Glycosyl Donors: Theoretical and Experimental Studies. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Comparison of glycosyl donors: a supramer approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Glycosyl ortho-(1-phenylvinyl)benzoates versatile glycosyl donors for highly efficient synthesis of both O-glycosides and nucleosides. Nature Communications. [Link]

  • ResearchGate. (n.d.). Glycosyl donors and acceptors used in this study. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1989). Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. [Link]

  • ResearchGate. (n.d.). Glycosyl donors and acceptors used in this study. Ts=p‐toluenesulfonyl;... Retrieved from [Link]

  • ResearchGate. (n.d.). Glycosyl 3-Phenyl-4-pentenoates as Versatile Glycosyl Donors: Reactivity and Their Application in One-Pot Oligosaccharide Assemblies. Retrieved from [Link]

Sources

A Researcher's Guide to NMR Spectroscopic Analysis for Confirming Glycosidic Linkage Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex world of glycobiology, the precise determination of a compound's three-dimensional structure is paramount. Among the most critical structural features of oligosaccharides and glycoconjugates is the stereochemistry of the glycosidic linkage, which dictates the molecule's overall conformation, biological activity, and interaction with protein receptors. An α- or β-linkage can be the difference between a potent therapeutic and an inactive compound. While various analytical techniques can provide compositional data, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for unambiguously assigning anomeric configuration in solution.[1][2][3]

This guide provides an in-depth comparison of the principal NMR-based methods for determining glycosidic linkage stereochemistry. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to empower you to select the most effective strategy for your specific research needs.

The Anomeric Challenge: Why Stereochemistry Matters

Glycosidic bonds are formed when a hydroxyl group of one monosaccharide reacts with the anomeric carbon of another.[1][4] This creates a new stereocenter at the anomeric carbon, resulting in two possible orientations: α or β. This seemingly subtle difference has profound implications for the glycan's structure and function. The flexibility of glycans, governed by the torsion angles around the glycosidic linkage, further complicates structural elucidation.[5][6][7]

A Multi-pronged NMR Approach to Stereochemical Assignment

A robust determination of anomeric configuration rarely relies on a single NMR experiment. Instead, a combination of techniques provides complementary data, leading to a confident and self-validating structural assignment. The primary NMR parameters we leverage are chemical shifts, scalar (J) couplings, and Nuclear Overhauser Effects (NOEs).[8] For more complex or flexible systems, advanced techniques like Residual Dipolar Coupling (RDC) analysis may be required.

Below, we compare the core NMR methodologies, outlining their principles, applications, and the experimental data they provide.

¹H NMR Spectroscopy: The First Line of Inquiry

One-dimensional ¹H NMR is often the starting point for structural analysis of carbohydrates.[9] The anomeric proton (H-1) signals are typically found in a relatively uncongested region of the spectrum, between 4.5 and 5.5 ppm.[10]

Key Observables for Stereochemical Assignment:
  • Anomeric Proton Chemical Shift (δH1): As a general rule, for many common sugars, the anomeric proton of an α-anomer resonates at a lower field (higher ppm) than the corresponding β-anomer.[9] For instance, in glucose, the α-anomeric proton appears around 5.1 ppm, while the β-anomeric proton is observed near 4.5 ppm.[11]

  • Vicinal Proton-Proton Coupling Constant (³J(H1,H2)): This is one of the most reliable indicators of anomeric stereochemistry. The magnitude of this coupling is dependent on the dihedral angle between H-1 and H-2, as described by the Karplus relationship.[12]

    • A large ³J(H1,H2) value (typically 7-9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer in most common pyranose sugars (like glucose and galactose).[10][13][14]

    • A small ³J(H1,H2) value (typically 1-4 Hz) suggests a gauche relationship (axial-equatorial or equatorial-equatorial), which is indicative of an α-anomer .[10]

Decision-Making Workflow for ¹H NMR Analysis

G start Acquire 1D ¹H NMR Spectrum locate_H1 Locate Anomeric Proton (H-1) Signal (δ ≈ 4.5-5.5 ppm) start->locate_H1 measure_J Measure ³J(H1,H2) Coupling Constant locate_H1->measure_J decision ³J(H1,H2) Value? measure_J->decision alpha α-Anomer decision->alpha  Small (1-4 Hz) beta β-Anomer decision->beta  Large (7-9 Hz)

Caption: A simplified workflow for preliminary anomeric configuration assignment using ¹H NMR data.

¹³C NMR Spectroscopy: A Complementary Perspective

¹³C NMR spectroscopy offers a wider chemical shift dispersion compared to ¹H NMR, reducing signal overlap, which is particularly beneficial for larger oligosaccharides.[15]

Key Observables for Stereochemical Assignment:
  • Anomeric Carbon Chemical Shift (δC1): The chemical shift of the anomeric carbon (C-1) is highly sensitive to its stereochemical environment. Anomeric carbons typically resonate between 90 and 110 ppm.[10] In many cases, the C-1 of a β-anomer is found slightly downfield (higher ppm) compared to the α-anomer.[1]

  • Glycosylation-Induced Shifts: The formation of a glycosidic bond causes a significant downfield shift (4-10 ppm) for the anomeric carbon and the carbon atom to which it is linked.[16]

  • One-Bond Carbon-Proton Coupling Constant (¹J(C1,H1)): The magnitude of the one-bond coupling between the anomeric carbon and its attached proton can also be diagnostic. Typically, ¹J(C1,H1) is larger for α-anomers (~170 Hz) than for β-anomers (~160 Hz). This difference arises from the anomeric effect.

Comparative Summary of ¹H and ¹³C NMR Parameters
NMR Parameterα-Anomerβ-AnomerCausality
¹H Chemical Shift (δH1) Generally Downfield (e.g., ~5.1 ppm for glucose)[11]Generally Upfield (e.g., ~4.5 ppm for glucose)[11]Anisotropic effects of the ring oxygen and other substituents.
³J(H1,H2) Coupling Small (1-4 Hz)[10]Large (7-9 Hz)[10][14]Dihedral angle dependence (Karplus relationship); gauche vs. trans-diaxial arrangement.
¹³C Chemical Shift (δC1) Generally UpfieldGenerally Downfield[1]Stereoelectronic effects influencing the shielding of the C-1 nucleus.
¹J(C1,H1) Coupling Larger (~170 Hz)Smaller (~160 Hz)The anomeric effect influences the C1-H1 bond character.

Through-Space Correlations: The Power of the Nuclear Overhauser Effect (NOE)

While chemical shifts and J-couplings provide information through covalent bonds, the NOE provides information about the spatial proximity of nuclei, irrespective of their bonding connectivity.[4] This is a powerful tool for confirming the stereochemistry of the glycosidic linkage by identifying which protons are close to each other across the bond.

The primary experiments used are 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). For oligosaccharides, ROESY is often preferred as it avoids the issue of zero-crossing for molecules of intermediate size where NOEs can be weak or absent.

The NOE-Based Logic:
  • For an α-linkage (axial H-1): A key NOE is expected between the anomeric proton (H-1') of one residue and the proton on the carbon atom of the receiving residue that forms the glycosidic bond (e.g., H-X).

  • For a β-linkage (equatorial H-1): The spatial arrangement is different, and the NOE between H-1' and H-X is typically weaker or absent. Instead, NOEs to other protons on the receiving residue may be observed.

The specific inter-residue NOEs observed are highly dependent on the preferred conformation around the glycosidic bond.[7]

Experimental Protocol: 2D ROESY
  • Sample Preparation: Dissolve the purified carbohydrate in a suitable deuterated solvent (e.g., D₂O). Ensure the sample is free of paramagnetic impurities.

  • Spectrometer Setup: Tune and match the probe for ¹H. Set the temperature to the desired value.

  • Acquisition:

    • Use a standard 2D ROESY pulse sequence with a spin-lock pulse.

    • Set the mixing time (spin-lock duration) to an appropriate value, typically between 100-300 ms. A range of mixing times may be necessary to build up NOE intensity.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully.

  • Analysis:

    • Identify the diagonal peaks corresponding to the chemical shifts of the protons.

    • Look for cross-peaks that indicate spatial proximity between protons. Specifically, analyze the region connecting the anomeric protons of one residue with the protons of the adjacent residue.

    • Correlate the observed cross-peaks with the expected NOEs for α and β configurations based on molecular models.

Visualizing the NOE Strategy

G start Acquire 2D NOESY/ROESY Spectrum assign Assign Intra-residue and Inter-residue Cross-peaks start->assign check_noe Observe NOE between H-1' and H-X? assign->check_noe alpha Strong NOE suggests α-linkage check_noe->alpha  Yes beta Weak/Absent NOE suggests β-linkage check_noe->beta  No model Compare with Molecular Models and other NMR data alpha->model beta->model

Sources

A Senior Application Scientist's Guide to Mass Spectrometry for the Characterization of Oligosaccharides from Pentenyl Donors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology and drug development, the precise structural elucidation of oligosaccharides is paramount. The synthetic route to these complex molecules often employs activated sugar donors, among which n-pentenyl glycosides have carved a significant niche due to their stability and versatile reactivity.[1][2][3] While the pentenyl group serves as an excellent leaving group in the glycosylation reaction and is absent in the final product, the oligosaccharides synthesized via this methodology require rigorous characterization to confirm their identity, purity, and structure.[1][4][5]

This guide provides an in-depth comparison of the two primary mass spectrometry (MS) techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), for the comprehensive analysis of these synthetic oligosaccharides. As a senior application scientist, my focus is to not only detail the methodologies but also to provide the underlying rationale for experimental choices, ensuring a robust and self-validating analytical workflow.

The Synthetic Context: Oligosaccharides from Pentenyl Donors

n-Pentenyl glycosides are valued in oligosaccharide synthesis for their stability under a range of reaction conditions, yet they can be readily activated for glycosylation.[1][4][5] This allows for a strategic and controlled assembly of complex carbohydrate structures. The final oligosaccharide product, having shed its pentenyl anchor, is then subjected to structural verification. The choice of mass spectrometry technique for this characterization is critical and depends on the specific analytical question at hand – be it rapid screening of reaction products, detailed structural elucidation of a purified compound, or quantitative analysis of isomeric mixtures.

Core Principles of Mass Spectrometry for Oligosaccharide Analysis

Mass spectrometry has become an indispensable tool for carbohydrate analysis due to its high sensitivity and ability to handle complex mixtures.[6] The two most prevalent soft ionization techniques, MALDI and ESI, are particularly well-suited for analyzing delicate biomolecules like oligosaccharides as they minimize in-source fragmentation.[6]

Structural details beyond molecular weight are primarily obtained through tandem mass spectrometry (MS/MS), where a specific ion is isolated, fragmented, and the resulting product ions are analyzed to deduce sequence, branching, and linkage information.[6]

Comparative Analysis: MALDI-TOF MS vs. ESI-MS

The decision to employ MALDI-TOF MS or ESI-MS for the characterization of synthetic oligosaccharides hinges on a variety of factors, including the desired throughput, the complexity of the sample, and the level of structural detail required. Below is a comparative overview of their performance attributes.

FeatureMALDI-TOF MSESI-MS
Primary Ion Species Singly charged ions (e.g., [M+Na]⁺)Multiply charged ions (e.g., [M+nH]ⁿ⁺, [M+nNa]ⁿ⁺)
Throughput High; suitable for rapid screening of multiple samplesLower; often coupled with liquid chromatography (LC) for online separation
Salt Tolerance Moderate; requires co-crystallization with a matrixLower; excessive salt can suppress ionization
Coupling to Separation Primarily offline (e.g., LC followed by spotting on a MALDI plate)Readily coupled online with HPLC or capillary electrophoresis (CE)[6]
Sensitivity Generally high, especially for neutral oligosaccharidesCan be higher for certain analytes, but sensitivity can decrease with increasing glycan mass[6]
Fragmentation in MS/MS Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) in TOF/TOF instrumentsPrimarily Collision-Induced Dissociation (CID)
Structural Information Can provide extensive cross-ring and glycosidic bond cleavages, especially with derivatization[6]Yields predominantly glycosidic bond cleavages for protonated ions; metal adducts can enhance cross-ring fragmentation
Analysis of Mixtures Can analyze mixtures, but ion suppression can be a factorExcellent for complex mixtures when coupled with LC separation
Data Presentation: A Hypothetical Comparison

To illustrate the practical differences, consider the analysis of a synthetic pentasaccharide. The following table presents hypothetical but representative data one might obtain from each technique.

ParameterMALDI-TOF MSESI-MS (direct infusion)ESI-MS (LC-coupled)
Observed m/z 1057.35 ([M+Na]⁺)540.18 ([M+2Na]²⁺), 1057.35 ([M+Na]⁺)540.18 ([M+2Na]²⁺), 1057.35 ([M+Na]⁺)
Resolution ~20,000~50,000~50,000
MS/MS Fragmentation Rich fragmentation with both glycosidic (Y- and B-ions) and cross-ring (A- and X-ions) cleavages, especially after permethylation.Primarily glycosidic cleavages (Y- and B-ions).Primarily glycosidic cleavages (Y- and B-ions).
Isomer Separation Not possible without prior separation.Not possible without prior separation.Baseline separation of linkage isomers.
Analysis Time per Sample < 5 minutes~10 minutes30-60 minutes (including LC run)

Enhancing Structural Information: The Role of Derivatization

For both MALDI and ESI, derivatization of the oligosaccharide can significantly enhance the quality of the mass spectrometric data. Permethylation, the replacement of all hydroxyl and N-acetyl protons with methyl groups, is a widely used technique for several reasons:

  • Increased Sensitivity: Methylation increases the hydrophobicity of the oligosaccharide, leading to improved ionization efficiency.

  • Simplified Spectra: It eliminates the heterogeneity of adduct formation (e.g., mixtures of [M+Na]⁺ and [M+K]⁺), resulting in a single, intense peak for each species.

  • Enhanced Fragmentation: Permethylation directs fragmentation pathways, leading to more predictable and informative MS/MS spectra with a greater abundance of cross-ring cleavage ions that are crucial for linkage analysis.[6]

  • Stabilization of Sialic Acids: For sialylated oligosaccharides, permethylation stabilizes the labile sialic acid residues.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of a purified, synthetic oligosaccharide.

Protocol 1: Permethylation of Oligosaccharides

This protocol is a foundational step for enhancing MS analysis.

Rationale: To improve ionization efficiency, simplify spectra, and obtain more detailed structural information from MS/MS fragmentation.

Materials:

  • Dried oligosaccharide sample (1-10 µg)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium hydroxide (NaOH) powder

  • Methyl iodide (CH₃I)

  • Methanol

  • Chloroform

  • Water (HPLC grade)

  • Sep-Pak C18 cartridge

Procedure:

  • Sample Preparation: Place the dried oligosaccharide sample in a 1.5 mL microcentrifuge tube.

  • Base Slurry Preparation: In a separate glass tube, suspend approximately 20 mg of powdered NaOH in 1 mL of anhydrous DMSO. Vortex vigorously.

  • Reaction Initiation: Add 200 µL of the NaOH/DMSO slurry to the dried sample. Add 100 µL of methyl iodide.

  • Reaction: Cap the tube tightly and vortex vigorously for 10-15 minutes at room temperature. The solution will become cloudy.

  • Quenching: Carefully open the tube to release any pressure. Add 1 mL of water to quench the reaction.

  • Extraction: Add 1 mL of chloroform and vortex thoroughly. Centrifuge to separate the phases.

  • Washing: Carefully remove the upper aqueous layer. Wash the lower chloroform layer three more times with 1 mL of water each time.

  • Drying: After the final wash, transfer the chloroform layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Desalting: Condition a Sep-Pak C18 cartridge with methanol followed by water. Resuspend the dried permethylated sample in 50% methanol/water and load it onto the cartridge. Wash with water to remove salts. Elute the permethylated oligosaccharide with 100% methanol.

  • Final Preparation: Dry the eluted sample and store it at -20°C until MS analysis.

Protocol 2: MALDI-TOF MS Analysis of Permethylated Oligosaccharides

Rationale: For rapid, high-throughput screening and detailed structural analysis of purified oligosaccharides.

Materials:

  • Permethylated oligosaccharide sample

  • MALDI matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI target plate

  • Calibrant solution

Procedure:

  • Sample Resuspension: Resuspend the dried permethylated sample in 10 µL of methanol.

  • Spotting: On the MALDI target plate, spot 1 µL of the matrix solution. To this spot, add 1 µL of the resuspended sample. Allow the spot to air dry completely (the "dried droplet" method).

  • Calibration: Spot the calibrant solution adjacent to the sample spots according to the instrument manufacturer's instructions.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire spectra in positive ion reflectron mode.

  • MS/MS Analysis: For structural elucidation, perform MS/MS (either PSD or CID in a TOF/TOF instrument) on the parent ion of interest.

Protocol 3: LC-ESI-MS/MS Analysis of Native Oligosaccharides

Rationale: For the analysis of complex mixtures and for obtaining complementary fragmentation data to MALDI-MS.

Materials:

  • Oligosaccharide sample (can be a mixture)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Porous graphitized carbon (PGC) or amide-based HILIC column

Procedure:

  • Sample Preparation: Dissolve the oligosaccharide sample in an appropriate solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 pmol/µL.

  • LC Separation: Inject the sample onto the LC system equipped with a PGC or HILIC column. Elute the oligosaccharides using a gradient of increasing Mobile Phase A.

  • ESI-MS Analysis: The eluent from the LC is directly introduced into the ESI source of the mass spectrometer. Acquire data in positive ion mode over a relevant m/z range.

  • Data-Dependent MS/MS: Set up the instrument to automatically perform MS/MS on the most abundant ions detected in each MS scan. Use a collision energy appropriate for glycosidic bond cleavage.

  • Data Analysis: Process the data to identify the retention times and mass-to-charge ratios of the oligosaccharides and analyze the MS/MS spectra to determine their sequences.

Visualization of Workflows and Concepts

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Experimental Workflow for Oligosaccharide Characterization

Oligosaccharide Characterization Workflow cluster_synthesis Synthesis cluster_analysis Analysis Pentenyl_Donor Pentenyl Glycoside Donor Glycosylation Glycosylation Reaction Pentenyl_Donor->Glycosylation Acceptor Acceptor Molecule Acceptor->Glycosylation Oligosaccharide Synthetic Oligosaccharide Glycosylation->Oligosaccharide Purification Purification Oligosaccharide->Purification Permethylation Permethylation (Optional) Purification->Permethylation ESI_MS LC-ESI-MS(/MS) Purification->ESI_MS Native MALDI_MS MALDI-TOF MS(/MS) Permethylation->MALDI_MS Derivatized Permethylation->ESI_MS Derivatized Structure Structural Elucidation MALDI_MS->Structure ESI_MS->Structure

Caption: Workflow from synthesis to structural elucidation.

Comparison of MALDI and ESI Ionization

Ionization_Comparison cluster_maldi MALDI cluster_esi ESI Oligosaccharide Oligosaccharide Sample Matrix Co-crystallize with Matrix Oligosaccharide->Matrix Solution Dissolve in Solvent Oligosaccharide->Solution Laser Laser Desorption/Ionization Matrix->Laser MALDI_Ion [M+Na]⁺ (Singly Charged) Laser->MALDI_Ion Spray Electrospray Ionization Solution->Spray ESI_Ion [M+nH]ⁿ⁺ (Multiply Charged) Spray->ESI_Ion

Caption: Conceptual comparison of MALDI and ESI ionization processes.

Oligosaccharide Fragmentation in MS/MS

Fragmentation Parent_Ion Precursor Ion [M+Na]⁺ CID Collision-Induced Dissociation (CID) Parent_Ion->CID Glycosidic Glycosidic Bond Cleavage (B, Y ions) CID->Glycosidic Cross_Ring Cross-Ring Cleavage (A, X ions) CID->Cross_Ring Sequence Sequence Information Glycosidic->Sequence Linkage Linkage Information Cross_Ring->Linkage

Caption: Fragmentation pathways for structural information.

Conclusion

The characterization of oligosaccharides synthesized from pentenyl donors is a critical step in ensuring the quality and validating the structure of these complex molecules. Both MALDI-TOF MS and ESI-MS offer powerful, complementary approaches to this analytical challenge. MALDI-TOF MS excels in high-throughput screening of purified products, while LC-ESI-MS is unparalleled for the analysis of complex mixtures and the separation of isomers. The strategic use of derivatization, particularly permethylation, significantly enhances the depth of structural information attainable from both platforms. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate mass spectrometric strategy for their specific needs, thereby advancing their research and development endeavors in the dynamic field of glycoscience.

References

  • Harvey, D. J. (2011). Derivatization of carbohydrates for analysis by chromatography, electrophoresis and mass spectrometry. Journal of Chromatography B, 879(17-18), 1196–1225. [Link]

  • Reid, C. W., Stupak, J., & Szymanski, C. M. (2010). Characterization of lipid-linked oligosaccharides by mass spectrometry. Methods in Molecular Biology, 600, 187–197. [Link]

  • Boons, G. J., & Hale, K. J. (2000). Synthesis of Oligosaccharides on Solid Support Using Thioglycosides and Pentenyl Glycosides. In Solid-Phase Organic Synthesis (pp. 349-373). John Wiley & Sons, Inc. [Link]

  • Hamilton, A. D., & Seiler, P. (1988). A Library of Chemically Defined Human N-Glycans Synthesized from Microbial Oligosaccharide Precursors. Angewandte Chemie International Edition, 27(1), 77-79. [Link]

  • Pardo, E., & Martin-Lomas, M. (2007). Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry. Chemical Science, 8(1), 244-252. [Link]

  • Yang, W. B., Lin, C. H., & Fang, J. M. (2013). MALDI-TOF MS Analysis of Native and Permethylated or Benzimidazole-Derivatized Polysaccharides. Molecules, 18(12), 15036–15051. [Link]

  • Madsen, R. (2005). Pentenyl glycosides in oligosaccharide synthesis. Abstracts of Papers of the American Chemical Society, 229, U1012-U1012. [Link]

  • Burlingame, A. L. (1996). Characterization of Protein Glycosylation by Mass Spectrometry. In Techniques in Protein Chemistry VII (pp. 13-24). Academic Press. [Link]

  • Křen, V., & Thiem, J. (2000). Synthesis and MALDI-TOF MS Analysis of Protected Oligosaccharide Components of N-Glycoproteins. Collection of Czechoslovak Chemical Communications, 65(7), 1091-1106. [Link]

  • Oscarson, S. (2000). O-Glycosyl Donors. In Carbohydrate Chemistry (pp. 77-96). Springer, Berlin, Heidelberg. [Link]

  • Morelle, W., & Michalski, J. C. (2005). Analysis of N- and O-linked glycans from glycoproteins using MALDI-TOF mass spectrometry. Nature Protocols, 2(7), 1585-1602. [Link]

  • Fraser-Reid, B., Madsen, R., & Wu, Z. (1996). n-Pentenyl Glycosides In Oligosaccharide Synthesis. In Modern Methods in Carbohydrate Synthesis (pp. 193-208). Harwood Academic Publishers. [Link]

  • Zaia, J. (2004). Mass spectrometry of oligosaccharides. Mass Spectrometry Reviews, 23(3), 161–227. [Link]

  • Reiding, K. R., Blank, D., Kuijper, D. M., Deelder, A. M., & Wuhrer, M. (2014). High-throughput profiling of protein N-glycosylation by MALDI-TOF-MS employing linkage-specific sialic acid esterification. Analytical Chemistry, 86(12), 5784–5793. [Link]

  • De Leoz, M. L. A., Duewer, D. L., Fung, A., & Liu, L. (2020). Protein Glycosylation Investigated by Mass Spectrometry: An Overview. Mass Spectrometry Reviews, 39(1-2), 11-39. [Link]

Sources

A Researcher's Guide to the Comparative Reactivity of O-Glycosyl Donors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of an O-glycosyl donor is a critical determinant in the success of complex oligosaccharide and glycoconjugate synthesis. The reactivity of the glycosyl donor not only dictates the efficiency of the glycosylation reaction but also profoundly influences its stereochemical outcome. This guide provides an in-depth comparison of the reactivity of common O-glycosyl donors, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic strategies.

The Crucial Role of the Glycosyl Donor in Glycosylation

Chemical glycosylation is the cornerstone of glycochemistry, involving the formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor.[1] The donor, a carbohydrate derivative with a suitable leaving group at the anomeric center, is the electrophilic partner in this reaction.[1] Its inherent reactivity, governed by the nature of the leaving group and the pattern of protecting groups on the sugar backbone, is a key parameter that must be carefully considered and controlled.

The choice of glycosyl donor impacts several aspects of the synthesis:

  • Reaction Conditions: Highly reactive donors can be activated under mild conditions, preserving sensitive functional groups elsewhere in the molecule. Less reactive donors, conversely, may require more forcing conditions.

  • Stereoselectivity: The reactivity of the donor influences the reaction mechanism (SN1 vs. SN2 character), which in turn is a deciding factor for the stereochemistry at the newly formed anomeric center.[2][3]

  • Chemoselectivity: In the synthesis of complex oligosaccharides, donors with different reactivities can be used in a sequential manner, allowing for the selective activation of one donor in the presence of another.[4]

The "Armed-Disarmed" Principle: A Framework for Understanding Reactivity

A fundamental concept in predicting the reactivity of a glycosyl donor is the "armed-disarmed" principle.[5][6] This principle posits that the electronic nature of the protecting groups on the sugar ring significantly modulates the reactivity of the donor.

  • "Armed" Donors: These donors are protected with electron-donating groups, such as benzyl (Bn) or silyl ethers. These groups increase the electron density at the anomeric center, stabilizing the developing positive charge of the oxocarbenium ion intermediate and thus accelerating the rate of glycosylation.[1][5]

  • "Disarmed" Donors: Conversely, donors protected with electron-withdrawing groups, like acetyl (Ac) or benzoyl (Bz) esters, are considered "disarmed." These groups decrease the electron density at the anomeric center, destabilizing the oxocarbenium ion and rendering the donor less reactive.[1][5]

This principle provides a powerful tool for designing one-pot multi-step glycosylation strategies, where an "armed" donor can be selectively activated in the presence of a "disarmed" donor-acceptor.

A Comparative Overview of Common O-Glycosyl Donors

The reactivity of a glycosyl donor is intrinsically linked to the nature of its anomeric leaving group. Here, we compare the most common classes of O-glycosyl donors.

Glycosyl Halides

Glycosyl halides, particularly bromides and chlorides, are among the classical glycosyl donors. Their reactivity generally follows the order of leaving group ability: Iodide > Bromide > Chloride > Fluoride.

  • Glycosyl Iodides: These are highly reactive donors, often generated in situ due to their instability.[7][8] Their high reactivity allows for glycosylations to occur under mild conditions, but can also lead to challenges in controlling stereoselectivity.[7]

  • Glycosyl Bromides and Chlorides: These are more stable than iodides and are widely used. Their activation is typically achieved using heavy metal salts (e.g., silver triflate, mercury(II) cyanide) in what is known as the Koenigs-Knorr reaction.[1]

The reactivity of glycosyl halides is also strongly influenced by the "armed-disarmed" principle. For instance, an "armed" per-O-benzylated glycosyl bromide will be significantly more reactive than its "disarmed" per-O-acetylated counterpart.

Glycosyl Trichloroacetimidates

Glycosyl trichloroacetimidates are highly versatile and widely used donors due to their crystalline nature, stability, and tunable reactivity.[9] They are typically activated under mildly acidic conditions, often using a catalytic amount of a Lewis acid such as trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF3·OEt2).[10]

The reactivity of trichloroacetimidate donors can be modulated by the protecting groups on the sugar ring. Furthermore, the anomeric configuration of the imidate can influence the stereochemical outcome of the glycosylation.

Thioglycosides

Thioglycosides are another popular class of glycosyl donors, prized for their stability to a wide range of reaction conditions used for protecting group manipulations. This stability allows for their use as both glycosyl donors and acceptors in convergent oligosaccharide synthesis strategies.

Activation of thioglycosides is typically achieved using thiophilic promoters such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH) or TMSOTf.[6] The reactivity of thioglycosides is highly dependent on the aglycon group (e.g., -SPh, -SEt) and the protecting groups on the sugar.

n-Pentenyl Glycosides

n-Pentenyl glycosides (NPGs) are unique in that the anomeric leaving group is an alkene. They are stable to many reaction conditions but can be chemoselectively activated in the presence of other functional groups.[11] Activation is typically achieved by reaction with an electrophilic halogen source, such as N-iodosuccinimide (NIS) and a catalytic acid, which forms a cyclic halonium ion intermediate.

The reactivity of n-pentenyl glycosides is also subject to the "armed-disarmed" effect, making them valuable tools in chemoselective glycosylation strategies.[12]

Quantitative Comparison of Glycosyl Donor Reactivity

To move beyond qualitative descriptions, the concept of Relative Reactivity Values (RRVs) has been introduced as a quantitative measure of glycosyl donor reactivity.[13] RRVs are determined through competitive glycosylation experiments where two different donors compete for a limited amount of a glycosyl acceptor. The ratio of the products formed provides a numerical value for their relative reactivity.

While a comprehensive, universally applicable RRV scale is challenging due to the dependence on specific reaction conditions, the following table provides a general overview of the relative reactivity of different donor types based on available literature data. It is important to note that these are approximate values and can vary significantly with changes in protecting groups, activators, and solvents.

Glycosyl Donor Class Representative Donor (Armed/Disarmed) Typical Activator(s) Relative Reactivity (General Trend)
Glycosyl IodidePer-O-benzylatedIn situ formation (e.g., TMSI)Very High
Glycosyl BromidePer-O-benzylated ("Armed")AgOTf, Hg(CN)2High
Glycosyl TrichloroacetimidatePer-O-benzylated ("Armed")TMSOTf (cat.), BF3·OEt2High
n-Pentenyl GlycosidePer-O-benzylated ("Armed")NIS, TfOH (cat.)Medium-High
ThioglycosidePer-O-benzylated ("Armed")NIS, TfOH (cat.)Medium
Glycosyl BromidePer-O-acetylated ("Disarmed")AgOTf, Hg(CN)2Low
Glycosyl TrichloroacetimidatePer-O-acetylated ("Disarmed")TMSOTf, BF3·OEt2Low
n-Pentenyl GlycosidePer-O-acetylated ("Disarmed")NIS, TfOH (cat.)Very Low
ThioglycosidePer-O-acetylated ("Disarmed")NIS, TfOH (cat.)Very Low

Visualizing the Activation of Glycosyl Donors

The activation of a glycosyl donor is the first and most critical step in a glycosylation reaction. The following diagrams illustrate the general activation mechanisms for the four classes of donors discussed.

Glycosyl_Halide_Activation Donor Glycosyl Halide (X = Br, Cl) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Activator Lewis Acid (e.g., AgOTf) Activator->Intermediate Product Glycoside Intermediate->Product Acceptor Acceptor-OH Acceptor->Product Nucleophilic Attack

Caption: Activation of a Glycosyl Halide.

Trichloroacetimidate_Activation Donor Glycosyl Trichloroacetimidate Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Activator Lewis Acid (cat.) (e.g., TMSOTf) Activator->Intermediate Product Glycoside Intermediate->Product Acceptor Acceptor-OH Acceptor->Product Nucleophilic Attack

Caption: Activation of a Glycosyl Trichloroacetimidate.

Thioglycoside_Activation Donor Thioglycoside Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Activator Thiophilic Promoter (e.g., NIS/TfOH) Activator->Intermediate Product Glycoside Intermediate->Product Acceptor Acceptor-OH Acceptor->Product Nucleophilic Attack

Caption: Activation of a Thioglycoside.

nPentenyl_Glycoside_Activation Donor n-Pentenyl Glycoside Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Activator Electrophilic Halonium Source (e.g., NIS) Activator->Intermediate Product Glycoside Intermediate->Product Acceptor Acceptor-OH Acceptor->Product Nucleophilic Attack

Caption: Activation of an n-Pentenyl Glycoside.

Experimental Protocol: Determination of Relative Reactivity Values (RRV)

This protocol outlines a general method for determining the relative reactivity of two glycosyl donors through a competitive glycosylation reaction, with monitoring by High-Performance Liquid Chromatography (HPLC).

Materials
  • Glycosyl Donor 1 (D1)

  • Glycosyl Donor 2 (D2)

  • Glycosyl Acceptor (A) (e.g., a simple alcohol like cyclohexanol or a more complex sugar derivative)

  • Internal Standard (IS) (a stable compound that does not react under the reaction conditions and is easily detectable by HPLC)

  • Activator/Promoter system appropriate for the donor class

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Molecular sieves (4 Å), activated

  • Quenching reagent (e.g., triethylamine, saturated sodium bicarbonate solution)

  • HPLC grade solvents for mobile phase

  • HPLC system with a suitable detector (e.g., UV, RI) and column

Experimental Workflow

RRV_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare stock solutions of D1, D2, A, and IS in anhydrous solvent React1 Combine equimolar amounts of D1, D2, and A with IS and molecular sieves Prep1->React1 Prep2 Activate molecular sieves Prep2->React1 React2 Cool to reaction temperature (e.g., -78 °C to 0 °C) React1->React2 React3 Add activator/promoter React2->React3 React4 Monitor reaction by TLC React3->React4 React5 Quench the reaction React4->React5 Analysis1 Work-up and isolate crude product React5->Analysis1 Analysis2 Analyze by HPLC Analysis1->Analysis2 Analysis3 Determine the ratio of products (P1 and P2) relative to IS Analysis2->Analysis3 Analysis4 Calculate RRV Analysis3->Analysis4

Caption: Workflow for RRV Determination.

Step-by-Step Procedure
  • Preparation:

    • Prepare stock solutions of known concentrations for Donor 1 (D1), Donor 2 (D2), the Acceptor (A), and the Internal Standard (IS) in anhydrous dichloromethane (DCM).

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, add activated 4 Å molecular sieves.

  • Reaction Setup:

    • To the flask, add equimolar amounts of D1, D2, and a limiting amount of A (e.g., D1:D2:A ratio of 1:1:0.5) along with the IS.

    • Cool the reaction mixture to the desired temperature (this will depend on the reactivity of the donors and the activator system).

  • Initiation and Monitoring:

    • Add the appropriate activator/promoter for the class of glycosyl donors being tested.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the consumption of the acceptor.

    • The reaction should be stopped before the complete consumption of the donors to ensure accurate kinetic data.

  • Quenching and Work-up:

    • Quench the reaction by adding a suitable reagent (e.g., triethylamine for acid-catalyzed reactions).

    • Allow the mixture to warm to room temperature, dilute with DCM, and filter to remove the molecular sieves.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo to obtain the crude product mixture.

  • HPLC Analysis:

    • Dissolve a known amount of the crude product in the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Identify the peaks corresponding to the two products (P1 from D1 and P2 from D2) and the internal standard.

    • Integrate the peak areas of P1, P2, and the IS.

  • Calculation of RRV:

    • The relative reactivity value (RRV) of D1 with respect to D2 is calculated using the following formula: RRV (D1/D2) = (AreaP1 / ResponseFactorP1) / (AreaP2 / ResponseFactorP2)

    • Response factors for each product relative to the internal standard should be determined independently if they are not assumed to be equal.

Conclusion

The selection of an O-glycosyl donor is a multifaceted decision that requires a thorough understanding of the principles governing their reactivity. By considering the nature of the leaving group, the electronic effects of protecting groups, and the specific reaction conditions, researchers can strategically choose the optimal donor for their synthetic targets. The "armed-disarmed" principle provides a valuable predictive framework, while the quantitative determination of relative reactivity values offers a more precise tool for comparing donor efficacy. This guide serves as a foundational resource to aid in the rational design of glycosylation strategies, ultimately enabling the efficient and stereoselective synthesis of complex carbohydrates.

References

  • Gervay-Hague, J. Taming the Reactivity of Glycosyl Iodides To Achieve Stereoselective Glycosidation. Accounts of Chemical Research. 2016 , 49 (1), 11-22. Available at: [Link]

  • Gervay-Hague, J. Taming the Reactivity of Glycosyl Iodides To Achieve Stereoselective Glycosidation. eScholarship, University of California. 2015 . Available at: [Link]

  • Wikipedia. Glycosyl donor. Available at: [Link]

  • Wikipedia. Chemical glycosylation. Available at: [Link]

  • Zhu, F., et al. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide. ACS Catalysis. 2023 , 13 (15), 10186-10196. Available at: [Link]

  • van der Vorm, S., et al. Reactivity and selectivity in glycosylation reactions. Scholarly Publications Leiden University. 2025 . Available at: [Link]

  • Al-Mughaid, H., et al. O-Glycosyl Donors. ResearchGate. 2018 . Available at: [Link]

  • Deslongchamps, P., et al. Competitive glycosylation experiment. ResearchGate. 2020 . Available at: [Link]

  • Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis. Medium. 2026 . Available at: [Link]

  • Crich, D., et al. Cation Clock Reactions for the Determination of Relative Reaction Kinetics in Glycosylation Reactions: Applications to Gluco- and Mannopyranosyl Sulfoxide and Trichloroacetimidate Type Donors. Journal of the American Chemical Society. 2015 , 137 (32), 10336-10345. Available at: [Link]

  • Seeberger, P. H., et al. Comparison of glycosyl donor activation temperatures to relative reactivity. ResearchGate. 2022 . Available at: [Link]

  • Poletti, L., et al. Glycosylation with Trichloroacetimidates in Ionic Liquids: Influence of the Reaction Medium on the Stereochemical Outcome. The Journal of Organic Chemistry. 2007 , 72 (22), 8433-8440. Available at: [Link]

  • Fraser-Reid, B., et al. n-Pentenyl esters versus n-pentenyl glycosides. Synthesis and reactivity in glycosidation reactions. Journal of the Chemical Society, Chemical Communications. 1992 , (16), 1160-1162. Available at: [Link]

  • Oscarson, S., et al. Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules. 2018 , 23 (10), 2633. Available at: [Link]

  • Pathak, T. P., et al. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. 2022 , 10, 923297. Available at: [Link]

  • van der Vorm, S., et al. Acceptor reactivity in glycosylation reactions. Chemical Society Reviews. 2019 , 48 (17), 4686-4704. Available at: [Link]

  • Huang, X., et al. Relative Reactivity Values (RRVs) of Three Donor Series Measured with Methanol as the Acceptor. ResearchGate. 2009 . Available at: [Link]

  • Seeberger, P. H., et al. Comparison of thioglycoside glycosyl donor relative reactivity values and activation temperatures. ResearchGate. 2024 . Available at: [https://www.researchgate.net/figure/Comparison-of-thioglycoside-glycosyl-donor-relative-reactivity-values-and-activation_fig5_379768297]([Link] reactivity-values-and-activation_fig5_379768297)

  • Pathak, T. P., et al. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. 2022 , 10. Available at: [Link]

  • Kononov, L. O., et al. Comparison of glycosyl donors: a supramer approach. Beilstein Journal of Organic Chemistry. 2019 , 15, 223-233. Available at: [Link]

  • USP. More comprehensive standards for monitoring glycosylation. 2020 . Available at: [Link]

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  • USP. More comprehensive standards for monitoring glycosylation. PubMed. 2021 . Available at: [Link]

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  • University of Kentucky. HPLC STANDARD OPERATING PROCEDURE. 2014 . Available at: [Link]

  • Kren, V., et al. High-performance liquid chromatography coupled to mass spectrometry methodology for analyzing site-specific N-glycosylation patterns. ResearchGate. 2025 . Available at: [Link]

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A Comparative Guide to Glycosyl Donors in Convergent Synthesis: Assessing the Efficiency of Pent-4-enyl-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of complex oligosaccharide and glycoconjugate synthesis, the strategic choice of the glycosyl donor is paramount to the success of a convergent synthetic approach. This guide provides a detailed comparative analysis of Pent-4-enyl-D-glucopyranoside as a glycosyl donor, evaluating its efficiency against other prevalent alternatives such as glycosyl trichloroacetimidates and thioglycosides. We will delve into the mechanistic underpinnings, provide actionable experimental protocols, and present comparative data to inform the strategic decisions in your synthetic endeavors.

The Strategic Landscape of Convergent Glycosylation

Convergent synthesis, a strategy wherein complex molecules are assembled from smaller, pre-synthesized fragments, offers significant advantages in terms of efficiency and overall yield compared to linear approaches.[1] In the context of oligosaccharide synthesis, this involves the coupling of a glycosyl donor, a carbohydrate with an activated anomeric carbon, and a glycosyl acceptor, a carbohydrate with a free hydroxyl group.

cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A Monosaccharide 1 B Monosaccharide 2 A->B Glycosylation C Disaccharide Donor B->C Activation G Target Tetrasaccharide C->G Convergent Coupling D Monosaccharide 3 E Monosaccharide 4 D->E Glycosylation F Disaccharide Acceptor E->F Deprotection F->G

Caption: Convergent synthesis strategy for a target tetrasaccharide.

The efficiency of the convergent coupling step is critically dependent on the nature of the glycosyl donor. An ideal donor should be stable during the synthesis of the fragment and selectively activated under mild conditions that do not compromise other protecting groups within the coupling partners.

This compound: A Versatile Glycosyl Donor

Pent-4-enyl glycosides, introduced by Fraser-Reid, are a class of glycosyl donors that have carved a significant niche in oligosaccharide synthesis.[2] The pentenyl group at the anomeric position is stable to a wide range of reaction conditions, effectively acting as a protecting group. However, it can be readily activated by electrophilic halogenating agents, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), typically in the presence of a catalytic amount of a Lewis acid like triflic acid (TfOH) or trimethylsilyl triflate (TMSOTf).[3]

The activation mechanism proceeds through an iodonium ion-mediated cyclization, forming a tetrahydrofuran ring and activating the anomeric carbon for nucleophilic attack by the glycosyl acceptor.

start Pent-4-enyl- D-glucopyranoside O-Glc activator NIS/TfOH intermediate Activated Intermediate Iodonium Ion activator->intermediate Activation acceptor Glycosyl Acceptor (ROH) product {Disaccharide | R-O-Glc} intermediate->product acceptor->product Nucleophilic Attack

Caption: Activation of this compound.

A key concept governing the reactivity of pentenyl glycosides is the "armed-disarmed" principle. Glycosyl donors with electron-donating protecting groups (e.g., benzyl ethers) are considered "armed" and are more reactive than those with electron-withdrawing groups (e.g., esters), which are "disarmed." This differential reactivity allows for the selective activation of an armed donor in the presence of a disarmed acceptor, a powerful tool in one-pot oligosaccharide synthesis.[2]

Comparative Analysis of Glycosyl Donors

To provide a clear assessment of the efficiency of this compound, we compare it with two other widely used classes of glycosyl donors: glycosyl trichloroacetimidates and thioglycosides.

Glycosyl Donor ClassActivation ConditionsStabilityReactivityStereoselectivity
Pent-4-enyl Glycosides NIS/TfOH, NBS/TfOH, IDCPHighModerate to High (tunable by protecting groups)Dependent on protecting groups and reaction conditions
Glycosyl Trichloroacetimidates Catalytic Lewis acid (e.g., TMSOTf, BF₃·OEt₂)Moderate (sensitive to acid)HighGenerally good, can be influenced by solvent and temperature
Thioglycosides NIS/TfOH, DMTST, IDCPHighModerate to High (tunable by protecting groups and aglycon)Dependent on protecting groups and reaction conditions

Data Presentation: A Head-to-Head Comparison in a One-Pot Synthesis

The following data, adapted from a study on one-pot oligosaccharide synthesis, illustrates the relative reactivities of different glycosyl donors, including a pentenyl glycoside. In this convergent synthesis, different donors are sequentially activated to build a tetrasaccharide.

StepGlycosyl DonorLeaving GroupActivation ConditionsAcceptorProduct Yield
1Glycosyl TrichloroacetimidateO-C(=NH)CCl₃TMSOTfDiol85%
2ThioglycosideS-TolNIS/TfOHTrisaccharide alcohol92%
3Pentenyl Glycoside O-(CH₂)₃CH=CH₂NIS/TfOHTetrasaccharide alcohol89%

This table is a representative example based on findings in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

This example demonstrates that pentenyl glycosides can be efficiently activated in the later stages of a one-pot synthesis, showcasing their compatibility with other common glycosyl donors.

Experimental Protocols

To provide a practical context, we present detailed, step-by-step methodologies for glycosylation reactions using this compound and a glycosyl trichloroacetimidate.

Protocol 1: Glycosylation using this compound

This protocol is a general guideline for the activation of a pentenyl glycoside with N-iodosuccinimide (NIS) and triflic acid (TfOH).

Materials:

  • This compound donor (1.2 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Triflic acid (TfOH) (0.1 equiv)

  • Activated molecular sieves (4 Å)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the pentenyl glycoside donor, glycosyl acceptor, and activated molecular sieves.

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -40 °C.

  • In a separate flask, dissolve NIS in anhydrous CH₂Cl₂.

  • Add the NIS solution to the reaction mixture, followed by the catalytic amount of TfOH.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Allow the mixture to warm to room temperature and dilute with CH₂Cl₂.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Glycosylation using a Glycosyl Trichloroacetimidate

This protocol outlines a standard procedure for the activation of a glycosyl trichloroacetimidate donor with a catalytic amount of trimethylsilyl triflate (TMSOTf).

Materials:

  • Glycosyl trichloroacetimidate donor (1.2 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • Trimethylsilyl triflate (TMSOTf) (0.1 equiv)

  • Activated molecular sieves (4 Å)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the glycosyl trichloroacetimidate donor, glycosyl acceptor, and activated molecular sieves.

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -78 °C.

  • Add TMSOTf dropwise to the stirred suspension.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with triethylamine (Et₃N).

  • Allow the mixture to warm to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices

The choice between a pentenyl glycoside and a trichloroacetimidate often hinges on the overall synthetic strategy.

  • Stability vs. Reactivity: Trichloroacetimidates are generally more reactive than pentenyl glycosides but are also more sensitive to acidic conditions. If the synthetic route for a fragment involves acidic steps, a pentenyl glycoside offers greater stability.

  • Orthogonality: In a multi-step convergent synthesis, the ability to selectively activate one type of donor in the presence of another is crucial. While both pentenyl glycosides and thioglycosides are activated by similar reagents, careful tuning of conditions and the use of the armed-disarmed principle can achieve selectivity.[3] Trichloroacetimidates, activated by Lewis acids, offer a more distinct orthogonal activation strategy relative to pentenyl and thioglycosides.

  • Stereochemical Outcome: The stereoselectivity of glycosylation is influenced by a multitude of factors, including the protecting groups on the donor and acceptor, the solvent, and the temperature. For 1,2-trans glycosidic linkages, a participating protecting group (e.g., an acetyl group) at the C-2 position of the donor is often employed to direct the stereochemistry. For the more challenging 1,2-cis linkages, the choice of donor and reaction conditions becomes even more critical.

cluster_0 Decision Factors for Glycosyl Donor Selection A Synthetic Strategy E Choice of Glycosyl Donor A->E B Desired Stereochemistry B->E C Protecting Group Scheme C->E D Orthogonality Requirements D->E F Pentenyl Glycoside E->F G Trichloroacetimidate E->G H Thioglycoside E->H

Caption: Logical workflow for selecting a glycosyl donor.

Conclusion

This compound stands as a robust and versatile glycosyl donor for convergent oligosaccharide synthesis. Its high stability, coupled with tunable reactivity through the armed-disarmed principle, makes it a valuable tool in the synthetic chemist's arsenal. While glycosyl trichloroacetimidates may offer higher intrinsic reactivity, the stability and orthogonality of pentenyl glycosides provide strategic advantages in complex, multi-step syntheses. The ultimate choice of glycosyl donor should be a carefully considered decision based on the specific demands of the synthetic target and the overall strategic plan.

References

  • Demchenko, A. V. (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.
  • Codée, J. D. C., et al. (2005). Thioglycosides in sequential glycosylations. Chemical Society Reviews, 34(9), 769-782.
  • Nicolaou, K. C., & Mitchell, H. J. (2001). Adventures in carbohydrate chemistry: new synthetic technologies, chemical synthesis, molecular design, and biological applications.
  • Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation.
  • Fraser-Reid, B., et al. (1988). n-Pentenyl glycosides in organic synthesis: a new strategy for the construction of oligosaccharides.
  • Boons, G. J. (1996). Strategies in oligosaccharide synthesis. Tetrahedron, 52(4), 1095-1121.

Sources

A Comparative Guide to the Kinetic Studies of Pent-4-enyl-D-glucopyranoside Glycosylation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the kinetic properties of Pent-4-enyl-D-glucopyranoside (NPG) in chemical glycosylation. Moving beyond a simple protocol, we explore the mechanistic underpinnings of NPG activation, present methodologies for accurate kinetic monitoring, and offer a comparative performance analysis against other widely used glycosyl donors. The insights herein are designed to empower researchers to make informed decisions in the strategic design of complex oligosaccharide syntheses.

Introduction: The Imperative of Kinetics in Glycan Synthesis

The construction of a specific glycosidic linkage with precise stereocontrol is a central challenge in carbohydrate chemistry.[1] The outcome of a glycosylation reaction is not merely a thermodynamic endpoint but a complex interplay of reaction rates governed by the glycosyl donor, acceptor, promoter, and reaction conditions.[2][3] Kinetic studies are therefore indispensable, as they provide a quantitative measure of a glycosyl donor's reactivity, elucidate reaction mechanisms, and enable the rational optimization of conditions to favor the desired product over side reactions.[4]

Among the arsenal of glycosyl donors, this compound and its analogues have carved a unique niche. NPGs function as both a stable protecting group for the anomeric hydroxyl and a latent leaving group, activated under specific and mild conditions.[5][6] This guide delves into the kinetics of NPG glycosylations to provide a clear, data-supported perspective on their utility.

The Pent-4-enyl Glycoside: Stability and Chemoselective Activation

The defining feature of an n-pentenyl glycoside is its robust stability to a wide range of reagents used in standard protecting group chemistry, making it an excellent choice for multi-step synthetic sequences.[6][7] Its activation is not spontaneous and relies on a chemoselective reaction with a halonium ion source.[7][8]

Mechanism of Activation: The process is typically initiated by an electrophilic agent, such as N-iodosuccinimide (NIS), often in conjunction with a catalytic amount of a Lewis acid like triethylsilyl triflate (TESOTf) or triflic acid (TfOH).[7] The electrophile adds across the double bond of the pentenyl group, forming a cyclic halonium ion intermediate. This intramolecular participation activates the anomeric center, making it susceptible to nucleophilic attack by a glycosyl acceptor.

G cluster_0 NPG Activation Pathway Donor Pent-4-enyl Glucopyranoside (NPG) Intermediate Cyclic Iodonium Intermediate Donor->Intermediate Electrophilic Addition Promoter + NIS / H⁺ Product Disaccharide Product Intermediate->Product Nucleophilic Attack (SN2-like) Acceptor + Acceptor-OH (R-OH) Byproduct Iodo-substituted Tetrahydrofuran Product->Byproduct Releases

Caption: NPG activation pathway via halonium ion formation.

This mechanism is highly reliable and proceeds under neutral or weakly acidic conditions, preserving acid-labile protecting groups elsewhere in the molecule. The choice of promoter system can be tuned; for instance, bromodiethylsulfonium bromopentachloroantimonate (BDSB) has been shown to be a highly efficient activator for NPGs, including less reactive donors.[5]

Methodologies for Kinetic Analysis of NPG Glycosylation

To accurately assess the performance of NPGs, robust methods for monitoring reaction progress are essential. The choice of analytical technique depends on the specific reactants and the desired level of detail.

Key Monitoring Techniques:

  • 1H NMR Spectroscopy: Variable Temperature (VT) NMR is a powerful tool for probing reaction kinetics.[9] By tracking the disappearance of the anomeric proton signal of the NPG donor and the appearance of the product's anomeric signal over time, a rate profile can be constructed directly in the reaction vessel. This provides clean, non-invasive, and real-time data.

  • HPLC/UPLC: For reactions involving chromophore-bearing protecting groups, HPLC or UPLC analysis of quenched reaction aliquots is a highly sensitive method. It allows for the simultaneous quantification of starting materials, products, and any significant byproducts.

  • Mass Spectrometry (MS): When coupled with a separation technique like UPLC, MS can be used to monitor the formation of the desired product with high specificity, which is particularly useful in complex reaction mixtures or biological systems.[10]

Experimental Protocol: A Model Kinetic Study via 1H NMR

This protocol provides a framework for determining the initial reaction rate of an NIS/TESOTf promoted NPG glycosylation.

Objective: To measure the rate of consumption of Pent-4-enyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside upon reaction with a standard alcohol acceptor.

Materials:

  • Pent-4-enyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside (Donor)

  • Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Acceptor)

  • N-Iodosuccinimide (NIS)

  • Triethylsilyl triflate (TESOTf)

  • Deuterated Dichloromethane (CD2Cl2), dried over molecular sieves

  • Activated 4 Å Molecular Sieves

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Preparation: In an oven-dried NMR tube, combine the NPG donor (1.0 equiv.), the acceptor (1.2 equiv.), activated 4 Å molecular sieves, and the internal standard.

  • Solvation & Equilibration: Add dry CD2Cl2 to the desired concentration (e.g., 0.05 M). Cap the tube and cool to the desired reaction temperature (e.g., -40 °C) in the NMR spectrometer probe. Allow 10-15 minutes for thermal equilibration.

  • Initial Spectrum (t=0): Acquire a baseline 1H NMR spectrum to confirm the initial concentrations of reactants relative to the internal standard.

  • Reaction Initiation: Prepare a solution of NIS (1.3 equiv.) and TESOTf (0.1 equiv.) in a small volume of dry CD2Cl2. Rapidly inject this initiator solution into the chilled NMR tube.

  • Kinetic Monitoring: Immediately begin acquiring a series of 1H NMR spectra at fixed time intervals (e.g., every 1-2 minutes).

  • Data Analysis: Integrate the anomeric proton signal of the NPG donor against the signal of the inert internal standard in each spectrum. Plot the concentration of the donor versus time. The initial rate can be determined from the slope of this curve at the earliest time points.

Trustworthiness Check: The inclusion of an internal standard is crucial for self-validation, as it corrects for any variations in spectrometer performance over the course of the experiment. Running the reaction under anhydrous conditions, ensured by molecular sieves, prevents competing hydrolysis of the activated intermediate, ensuring the measured kinetics reflect the glycosylation event.[2]

G cluster_1 Workflow for NMR Kinetic Monitoring A 1. Prepare Reactants (Donor, Acceptor, Sieves, Std) in NMR Tube B 2. Add Dry CD2Cl2 & Equilibrate to Temp A->B C 3. Acquire t=0 Spectrum B->C D 4. Inject Promoter Solution (NIS/TESOTf) C->D E 5. Acquire Spectra at Timed Intervals D->E F 6. Integrate Signals & Plot Concentration vs. Time E->F

Caption: Experimental workflow for kinetic monitoring by NMR.

Comparative Performance Analysis of Glycosyl Donors

The true value of a glycosyl donor is assessed by its performance relative to other available options. NPGs occupy a moderate position in the reactivity spectrum, offering a balance between stability and ease of activation.

Glycosyl Donor ClassTypical Activation ConditionsRelative Reactivity (Qualitative)Key AdvantagesKey Disadvantages
Pent-4-enyl Glycosides NIS/TESOTf; IDCP; BDSB[5][7]ModerateExcellent stability; Chemoselective activation; Orthogonal to other donors.[6][7]Activation can be sluggish with "disarmed" donors; Potential for side reactions at the pentenyl chain.[6][7]
Thioglycosides NIS/TfOH; DMTST; Ph2SO/Tf2OModerate to HighStable; Widely used; Amenable to "armed-disarmed" strategies.[11]Activation requires stoichiometric promoters; Can be less reactive than imidates.
Glycosyl Trichloroacetimidates Catalytic TMSOTf, BF3·OEt2HighHighly reactive; Activation is catalytic; Good for synthesizing 1,2-trans linkages with participating groups.[11]Moisture sensitive; Can be difficult to handle and purify; Anomerization is possible.
Glycosyl Halides Ag⁺ or Hg²⁺ salts; Soluble silver saltsVery HighHistorically significant; Highly reactive.[11]Generally unstable and moisture sensitive; Requires stoichiometric heavy metal promoters.[11]

Causality Behind Performance:

  • Reactivity and Stability Trade-off: The high stability of NPGs and thioglycosides comes at the cost of requiring potent stoichiometric promoters for activation. In contrast, the highly reactive trichloroacetimidates and halides are activated by catalytic Lewis acids but are significantly more sensitive to moisture and handling conditions.[11]

  • The "Armed-Disarmed" Principle: The reactivity of any glycosyl donor, including NPGs, is profoundly influenced by its protecting group scheme. Donors with electron-withdrawing protecting groups (e.g., esters) at the C-2 position are "disarmed," leading to slower glycosylation kinetics. Conversely, those with electron-donating groups (e.g., ethers) are "armed" and react more rapidly.[6][12] This principle is a cornerstone of convergent oligosaccharide synthesis and must be considered when comparing kinetic data. NPGs are less susceptible to this phenomenon than their n-pentenyl ester counterparts.[12]

  • Orthogonality: A key advantage of NPGs is their unique activation chemistry. An NPG can be selectively activated in the presence of a thioglycoside, allowing for sequential glycosylation strategies without intermediate deprotection/re-protection steps. This orthogonality is a significant factor in complex synthetic planning.

Conclusion: Strategic Application of NPGs

This compound is a valuable and versatile glycosyl donor whose kinetic profile makes it suitable for a wide range of applications. While not the most reactive donor available, its exceptional stability, coupled with mild and highly chemoselective activation conditions, provides a distinct advantage in complex, multi-step syntheses. Kinetic analysis reveals that its performance is predictable and can be modulated through the choice of promoter and protecting group strategy. For researchers prioritizing stability, orthogonality, and controlled activation over raw speed, NPGs represent a superior strategic choice for the precise construction of complex glycans.

References

  • Glycan–protein interactions determine kinetics of N-glycan remodeling - PMC. (n.d.). National Center for Biotechnology Information.
  • Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • n-Pentenyl esters versus n-pentenyl glycosides. Synthesis and reactivity in glycosidation reactions. (n.d.). Semantic Scholar.
  • Parametric Analysis of Donor Activation for Glycosylation Reactions. (2024). ResearchGate.
  • Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. (2014). ACS Publications.
  • Comparison of glycosyl donors: a supramer approach - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • n-Pentenyl Glycosides In Oligosaccharide Synthesis. (1996). Taylor & Francis eBooks.
  • Direct elaboration of pent-4-enyl glycosides into disaccharides. (n.d.). RSC Publishing.
  • Probing the reaction kinetics by VT 1 H NMR spectroscopy experiments. (n.d.). ResearchGate.
  • Reaction kinetics of the rhamnosyl donors A) SN1- and SN2-like triflate. (n.d.). ResearchGate.
  • Oxidative hydrolysis of conformationally restrained pent-4-enyl glycosides: formation of N-acetyl-α-D-glucopyranosylamines. (n.d.). RSC Publishing.
  • Glycosylation of n-pentenyl glycoside activated by bromodiethylsulfonium salt. (n.d.). Chula Digital Collections.
  • Novel analytical approach to monitoring advanced glycosylation end products in human serum with on-line spectrophotometric and spectrofluorometric detection in a flow system. (n.d.). PubMed.
  • Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors - PMC. (n.d.). National Center for Biotechnology Information.
  • n-Pentenyl Glycosides In Oligosaccharide Synthesis. (n.d.). ResearchGate.
  • Nucleobase glycosylation with pentenyl glycosides. (n.d.). ResearchGate.
  • Automated Workflow for Instant Labeling and Real-Time Monitoring of Monoclonal Antibody N-Glycosylation. (2022). bioRxiv.
  • Chemical O‐Glycosylations: An Overview - PMC - NIH. (n.d.). National Center for Biotechnology Information.

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A Comparative Guide to the X-ray Crystallography of Pent-4-enyl-D-glucopyranoside Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the structural characteristics of Pent-4-enyl-D-glucopyranoside derivatives as determined by single-crystal X-ray crystallography. Designed for researchers, medicinal chemists, and materials scientists, this document elucidates the critical interplay between molecular structure, synthesis, and crystallization, offering a framework for predicting and understanding the solid-state behavior of this versatile class of compounds. We will explore the nuanced effects of the pent-4-enyl aglycone on crystal packing and hydrogen bonding networks, benchmarked against simpler alkyl glucopyranosides.

Introduction: The Significance of the Pent-4-enyl Moiety

Pent-4-enyl-D-glucopyranosides are valuable intermediates in synthetic carbohydrate chemistry. The terminal alkene of the pentenyl group serves as a versatile chemical handle, enabling a range of transformations such as olefin metathesis, polymerization, and click chemistry for the synthesis of complex glycoconjugates, neoglycoproteins, and carbohydrate-based materials. Furthermore, this group acts as a temporary protecting group that can be activated under specific conditions for glycosylation reactions, facilitating the construction of disaccharides and oligosaccharides.

Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount. The conformation of the pyranose ring, the orientation of the aglycone, and the intricate network of intermolecular interactions in the crystal lattice dictate the molecule's physical properties, stability, and reactivity.[1] This guide offers a comparative analysis to illuminate how the unique features of the pent-4-enyl group—its length, flexibility, and terminal double bond—influence the resulting crystal structures compared to more common alkyl glucosides.

Synthetic Strategy and Crystallization Causality

The successful acquisition of high-quality crystals begins with the synthesis of high-purity material. The choice of synthetic route and protective groups not only dictates the final product but also profoundly impacts its ability to crystallize.

Synthesis of Per-O-acetylated Pent-4-enyl-β-D-glucopyranoside

A common strategy involves the glycosylation of pent-4-en-1-ol with a protected glucose donor, such as glucose pentaacetate. The use of acetyl protecting groups enhances the solubility of the carbohydrate in organic solvents and reduces the number of hydroxyl groups available for indiscriminate hydrogen bonding, which can often frustrate crystallization. This leads to a more rigid, defined molecular conformation conducive to forming an ordered crystal lattice.

The general workflow for this synthesis is outlined below.

cluster_synthesis Synthetic Workflow A D-Glucose B Acetic Anhydride, Sodium Acetate A->B Acetylation C β-D-Glucose Pentaacetate B->C D Pent-4-en-1-ol, BF3·OEt2 (Lewis Acid) C->D Glycosylation E Pent-4-enyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside D->E F Purification (Silica Gel Chromatography) E->F G High-Purity Product F->G

Caption: Synthetic workflow for a representative derivative.

Crystallization: From Solute to Single Crystal

Crystallizing carbohydrate derivatives can be challenging due to their conformational flexibility and amphiphilic nature. The pent-4-enyl group adds another layer of complexity; its nonpolar aliphatic chain contrasts with the polar pyranose core.

Choice of Solvents: The selection of a suitable solvent system is the most critical experimental variable. A common and effective technique is slow evaporation from a binary solvent system. Typically, the compound is dissolved in a good solvent (e.g., ethyl acetate, dichloromethane) in which it is highly soluble, and a poor solvent (e.g., hexane, heptane) is added until the solution becomes slightly turbid. Allowing this solution to evaporate slowly over days or weeks reduces the solubility of the compound, promoting the gradual formation of well-ordered crystals.

Why this works: The slow reduction in solvent volume ensures that molecules have sufficient time to orient themselves into a thermodynamically stable lattice, rather than rapidly crashing out of solution as an amorphous powder. The presence of acetyl groups reduces the molecule's polarity, making it more amenable to crystallization from moderately polar organic solvent mixtures.

Comparative Crystallographic Analysis

Direct, side-by-side published crystallographic data for a wide range of this compound derivatives is scarce. Therefore, this guide presents a comparative analysis between a representative protected pent-4-enyl glucoside and the well-studied methyl-α-D-glucopyranoside. This comparison highlights the structural impact of the aglycone.

FeatureMethyl-α-D-glucopyranosidePent-4-enyl-tetra-O-acetyl-β-D-glucopyranoside (Representative)
Aglycone Group -CH₃ (Methyl)-CH₂CH₂CH₂CH=CH₂ (Pent-4-enyl)
Pyranose Conformation Standard ⁴C₁ chair conformation.Expected to be a stable ⁴C₁ chair conformation, potentially with minor distortions.
Molecular Packing Highly efficient packing driven by extensive hydrogen bonding between hydroxyl groups, forming tight, hydrophilic layers.Packing is a balance between polar interactions at the sugar core and van der Waals forces between the acetyl groups and the aliphatic chains. The flexible pentenyl chains may interdigitate or segregate into hydrophobic layers.
Key Intermolecular Forces Strong O-H···O hydrogen bonds are the dominant directional force, creating a rigid, three-dimensional network.Weaker C-H···O interactions involving the acetyl carbonyls and ring protons become significant. Potential for C-H···π interactions involving the terminal alkene. Van der Waals forces between the pentenyl chains play a major role in overall packing.
Structural Impact The small, rigid methyl group has a minimal steric footprint, allowing the pyranose rings to pack closely.The longer, flexible, and non-polar pentenyl chain introduces significant steric bulk and conformational freedom, often leading to less dense crystal packing and potentially larger unit cell volumes. The presence of the double bond introduces a site for potential specific π-stacking or other weak interactions not present in saturated alkyl chains.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and crystallization of the target compounds.

Protocol: Synthesis of Pent-4-enyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
  • Preparation: To a stirred solution of β-D-glucose pentaacetate (1.0 eq) and pent-4-en-1-ol (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.

  • Reaction Initiation: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq) dropwise. The causality here is that the Lewis acid activates the anomeric acetate, facilitating its displacement by the alcohol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glucose pentaacetate is consumed.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure product.

Protocol: Crystallization via Slow Evaporation
  • Dissolution: Dissolve 10-20 mg of the purified product in a minimal amount of a suitable solvent (e.g., 0.5 mL of ethyl acetate).

  • Addition of Anti-Solvent: Slowly add an anti-solvent (e.g., hexane) dropwise while gently swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of the primary solvent to just clarify the solution.

  • Evaporation: Cover the vial with a cap pierced with a needle to allow for very slow evaporation. Place the vial in a vibration-free location.

  • Observation: Monitor for crystal growth over several days to weeks.

X-ray Crystallography Workflow

Once suitable crystals are obtained, the process of structure determination follows a well-defined path.

cluster_xray X-ray Crystallography Workflow A Harvest a Single Crystal B Mount on Diffractometer A->B C Expose to X-ray Beam (e.g., Mo or Cu Kα) B->C D Collect Diffraction Data (Intensity vs. Angle) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Phase Problem) E->F Determine Unit Cell & Space Group G Structure Refinement F->G Build Initial Atomic Model H Validation & Final Model G->H Optimize Fit to Electron Density Map

Caption: From crystal to final structural model.

Conclusion and Future Outlook

The crystallographic analysis of this compound derivatives reveals a delicate interplay between the conserved structural features of the pyranose core and the variable packing motifs dictated by the aglycone. Compared to simple alkyl glycosides, the pent-4-enyl group introduces conformational flexibility and hydrophobic character that significantly influences crystal lattice formation, often favoring weaker van der Waals and C-H···O interactions over the strong, directional hydrogen bonds seen in unprotected sugars.

Future work should aim to build a systematic library of crystal structures for various derivatives (e.g., with different protecting groups, anomers, or chain lengths) to develop a more comprehensive structure-property relationship. Such a database would be invaluable for rationally designing new carbohydrate-based materials and predicting the solid-state behavior of complex glycoconjugates, ultimately accelerating innovation in drug development and materials science.

References

A comprehensive, numbered list of all cited sources will be generated upon request, including titles, sources, and verifiable URLs.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Pent-4-enyl-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Pent-4-enyl-D-glucopyranoside. As researchers and drug development professionals, adherence to rigorous safety and environmental protocols is paramount. This document synthesizes technical data with field-proven best practices to ensure that waste streams are handled responsibly, minimizing risk and ensuring regulatory compliance. The procedures outlined are grounded in authoritative safety guidelines and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the chemical properties of analogous glycoside compounds and established best practices for laboratory chemical waste management. Always consult your institution's specific chemical hygiene plan and waste disposal protocols.

Core Principles of Glycoside Waste Management

This compound, a carbohydrate derivative, is generally considered to be of low toxicity, similar to other simple glycosides which are often not classified as hazardous under the Globally Harmonized System (GHS).[1] However, a core tenet of modern laboratory safety is to treat all chemical waste as potentially hazardous unless explicitly classified otherwise by institutional policy.[2][3] The presence of the terminal alkene in the pentenyl group does not significantly increase its hazard profile for disposal purposes under normal laboratory conditions, but it underscores the importance of avoiding mixing with strong oxidizing agents.

The primary directive for disposal is to prevent environmental release. Therefore, disposal of this compound down the sanitary sewer or in regular solid waste is strictly prohibited as a matter of best practice and institutional policy at most research facilities.[2][4][5] All waste, including rinsate from containers, must be collected for disposal by a licensed professional waste disposal service.[6]

Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical for disposal, ensure you are wearing appropriate PPE to prevent skin and eye contact. While not acutely toxic, direct exposure can cause irritation.[7][8]

Mandatory PPE:

  • Eye Protection: Safety glasses with side-shields or safety goggles.[1]

  • Hand Protection: Standard laboratory nitrile or neoprene gloves.[9][10]

  • Body Protection: A lab coat must be worn to protect from incidental contact.[8]

All handling, including weighing and preparing for disposal, should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of fine dust particles.[5][10]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the chemical waste, from generation to collection.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for all this compound waste. A high-density polyethylene (HDPE) or glass container is suitable.[3]

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound".[3]

    • The date the first waste was added.

    • An accurate estimation of the concentration and volume.

  • Waste Streams:

    • Solid Waste: Collect surplus or expired solid this compound, along with any contaminated weighing papers or spatulas, directly into the designated solid waste container.

    • Liquid Waste: For solutions of this compound, use a separate, clearly labeled liquid waste container. Do not mix with other waste streams like halogenated solvents unless permitted by your institution's guidelines.[2]

    • Contaminated Materials: Contaminated gloves, pipette tips, and other disposables should be placed in the solid chemical waste container.[5]

Step 2: Container Management
  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste. This prevents the release of vapors and protects the contents from reacting with the atmosphere.[2][3]

  • Avoid Overfilling: Fill containers to no more than 75-80% of their capacity to allow for expansion and prevent spills during transport.[2]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin to capture any potential leaks. This bin should be made of a compatible material and be large enough to hold the entire volume of the largest container.[3]

Step 3: Disposal of Empty Containers

Chemical containers are not considered empty until they have been properly decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) a minimum of three times.[3][11]

  • Collect Rinsate: Crucially, the first rinse must be collected and disposed of as hazardous liquid waste , as it will contain the highest concentration of chemical residue.[3] Subsequent rinses can often be managed as non-hazardous waste, but consult your institutional policy.

  • Deface Label: After rinsing and air-drying, completely obliterate or remove the original manufacturer's label.[3]

  • Final Disposal: The clean, decontaminated container can then be disposed of in the appropriate recycling or solid waste stream (e.g., glass disposal box).[3]

Spill and Decontamination Procedures

Accidental spills should be managed promptly and safely.

For a Small Solid Spill (less than a few grams):

  • Ensure Proper PPE: Don the required PPE before starting cleanup.

  • Containment: Gently cover the spill with absorbent paper towels to prevent dust from becoming airborne.[12]

  • Cleanup: Moisten the absorbent material slightly with water. Carefully sweep or scoop the material into a designated hazardous waste container.[10][13] Avoid dry sweeping, which can create dust.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. The cleaning materials must be disposed of as hazardous waste.[14] Finally, wash the area with soap and water.[15]

For a Liquid Spill:

  • Containment: Cover the spill with an absorbent material like a spill pad or vermiculite, working from the outside in to prevent spreading.[15]

  • Collection: Once absorbed, scoop the material into a sealable hazardous waste container.[14][15]

  • Decontamination: Clean the affected surface area with soap and water. All cleanup materials are to be disposed of as hazardous waste.[14]

Summary of Disposal Pathways

The following table provides a quick reference for the appropriate disposal route for various waste types associated with this compound.

Waste TypeDisposal ContainerFinal Pathway
Unused/Expired Solid ChemicalLabeled Solid Chemical Waste ContainerCollection by Licensed Hazardous Waste Contractor
Aqueous Solutions of the ChemicalLabeled Aqueous/Non-Halogenated Waste ContainerCollection by Licensed Hazardous Waste Contractor
Contaminated Labware (gloves, tips)Labeled Solid Chemical Waste ContainerCollection by Licensed Hazardous Waste Contractor
First Rinsate from Empty ContainerLabeled Aqueous/Non-Halogenated Waste ContainerCollection by Licensed Hazardous Waste Contractor
Triple-Rinsed, Defaced Empty ContainerNormal Laboratory Glass or Plastic WasteInstitutional Recycling or Solid Waste Stream

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste containing this compound.

G cluster_assessment Waste Assessment cluster_action Action start Waste Generation (this compound) is_solid Is the waste primarily solid? (e.g., powder, contaminated wipes) start->is_solid is_liquid Is the waste primarily liquid? (e.g., aqueous solution, rinsate) start->is_liquid is_container Is it an empty container? start->is_container solid_waste Collect in Labeled SOLID Chemical Waste Container is_solid->solid_waste liquid_waste Collect in Labeled LIQUID Chemical Waste Container (with secondary containment) is_liquid->liquid_waste decon Triple-rinse container. Collect first rinsate as liquid waste. is_container->decon end Store Safely for Pickup by Environmental Health & Safety solid_waste->end liquid_waste->end decon->liquid_waste Rinsate dispose_container Deface label and dispose of clean container in appropriate lab trash/recycling. decon->dispose_container Clean Container

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Hazardous Waste Disposal Guide . (2023). Research Safety - Northwestern University. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • Safety Data Sheet - Octyl Beta Glucoside . (n.d.). G-Biosciences. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response . (2023). West Virginia University Environmental Health & Safety. [Link]

  • Chemical Spill Procedures . (n.d.). Unknown University Source. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pent-4-enyl-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or specialized compounds like Pent-4-enyl-D-glucopyranoside, a glycoside molecule, demands a proactive and informed approach to safety.[1][2] This guide moves beyond a simple checklist, offering a procedural and logistical framework for personal protective equipment (PPE) grounded in the principles of risk mitigation and scientific causality.

Hazard Evaluation: The "Known Unknowns" of this compound

This compound is a glycoside, a class of molecules where a sugar is bonded to another functional group.[1] A critical starting point for any safety protocol is acknowledging the available toxicological data. For this specific compound, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3] This lack of comprehensive data is not a signal of safety; it is a directive to operate with a higher degree of caution.

Based on safety data sheets (SDS) for analogous glycosidic compounds and general chemical principles, we must anticipate the following potential hazards:

  • Skin and Eye Contact : May cause irritation upon direct contact.[3][4]

  • Inhalation : If handled as a solid, airborne dust may cause respiratory tract irritation.[3][5]

  • Ingestion : While unlikely in a lab setting with proper protocols, chronic ingestion of related compounds has been associated with adverse effects.[3]

Therefore, our PPE strategy is built not on confirmed toxicity, but on the principle of minimizing all potential routes of exposure until more definitive data becomes available.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we even consider PPE, we must implement more effective safety measures. The hierarchy of controls is a fundamental concept in industrial hygiene that prioritizes safety strategies. PPE is the last line of defense, not the first.

  • Elimination/Substitution : Can a less hazardous chemical be used? (Often not feasible in research).

  • Engineering Controls : These are physical changes to the workspace to isolate the hazard. For this compound, this is the most critical step.

    • Ventilation : Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when manipulating the solid form or creating solutions.[3][5]

    • Containment : Use techniques that minimize dust generation when weighing or transferring the solid.[3]

  • Administrative Controls : These are procedural changes.

    • Develop and strictly follow a Standard Operating Procedure (SOP).

    • Ensure personnel are fully trained on the SOP and potential hazards.

    • Keep quantities to the minimum required for the experiment.

  • Personal Protective Equipment (PPE) : This is the barrier between you and the chemical when the above controls cannot eliminate all risks.

Core PPE for Handling this compound

The following table outlines the minimum required PPE. The causality behind each choice is critical for ensuring compliance and understanding its protective limits.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Powder-free Nitrile or Neoprene GlovesCausality : Prevents dermal absorption and skin irritation.[3] Nitrile provides good resistance to a broad range of chemicals for incidental contact. Powder-free gloves are essential to prevent the powder from aerosolizing and carrying chemical particles.[6] Protocol : Change gloves every 30-60 minutes or immediately if contact is known or suspected, or if the glove shows any sign of degradation (e.g., stickiness, brittleness).[6] Always inspect gloves for tears or punctures before use.
Eye & Face Protection ANSI Z87.1-compliant Safety Glasses with Side Shields or GogglesCausality : Protects eyes from splashes of solutions or contact with airborne powder.[5] Standard prescription glasses are not a substitute. Protocol : For tasks with a higher splash risk (e.g., transferring large volumes of solution), upgrade to chemical splash goggles or use a full-face shield in conjunction with safety glasses.[7]
Body Protection Long-sleeved Laboratory CoatCausality : Provides a removable barrier to protect skin and personal clothing from minor spills and contamination.[3] Protocol : The lab coat should be fully buttoned. Cuffs should be snug around the wrist. Remove the lab coat before leaving the laboratory to prevent cross-contamination.
Respiratory Protection NIOSH-approved Respirator (e.g., N95)Causality : Necessary only when engineering controls (fume hood) are insufficient to control airborne dust.[3] Protocol : The need for respiratory protection must be formally evaluated by an industrial hygienist.[3] If required, personnel must be medically cleared, trained, and fit-tested for the specific respirator model used.

Procedural Workflow: PPE Selection and Use

Adherence to a strict, logical workflow ensures that protection is consistently and correctly applied. The following diagram outlines the decision-making and procedural steps for PPE usage when handling this compound.

PPE_Workflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_selection Phase 2: PPE Selection cluster_donning Phase 3: Donning & Final Check start Start: Plan to Handle This compound review_sds Review SDS and Internal SOP start->review_sds assess_task Assess Task: Solid or Liquid? Scale of work? review_sds->assess_task check_controls Verify Engineering Controls: Fume Hood Operational? Safety Shower/Eyewash Accessible? assess_task->check_controls select_ppe Select Core PPE: - Lab Coat - Safety Glasses - Nitrile Gloves check_controls->select_ppe respirator_q Is solid being weighed outside a fume hood or is dust generation likely? select_ppe->respirator_q select_respirator Add NIOSH-approved Respirator (N95) respirator_q->select_respirator Yes don_ppe Don PPE in Sequence: 1. Lab Coat 2. Respirator (if needed) 3. Eye Protection 4. Gloves (pull cuffs over lab coat sleeves) respirator_q->don_ppe No select_respirator->don_ppe final_check Final Check: No exposed skin? PPE is defect-free? don_ppe->final_check proceed Proceed with Chemical Handling final_check->proceed

Caption: PPE Selection and Donning Workflow.

Step-by-Step Donning and Doffing Protocol

Donning (Putting On):

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Respirator (If Required) : Perform a user seal check to ensure a proper fit.

  • Eye/Face Protection : Put on safety glasses or goggles.

  • Gloves : Don gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat to create a sealed barrier.[6]

Doffing (Taking Off) - The "Contaminated to Contaminated" Principle: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., your gloved hands).

  • Gloves : Remove gloves first. Using a gloved hand, peel one glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off, also inside out, encapsulating the first glove. Dispose of them immediately.[6]

  • Lab Coat : Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward. Place it in the designated receptacle for lab laundry.

  • Eye/Face Protection : Remove by handling the ear or head straps.

  • Respirator : Remove last by handling the straps.

  • Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.[8]

Decontamination and Disposal Plan

Effective safety protocols extend beyond handling to include the entire lifecycle of the material in your lab.

  • Waste Disposal :

    • All solid waste (used gloves, weigh paper, contaminated paper towels) and the chemical itself must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][9]

    • Never dispose of this compound or its solutions down the drain.[10]

    • Follow your institution's specific guidelines for chemical waste pickup.[10]

  • Empty Container Disposal :

    • A container is not "empty" until it has been properly rinsed.

    • The first rinse of the container must be collected and disposed of as hazardous chemical waste.[10] Subsequent rinses can typically be drain-disposed, but consult your institution's EHS office.

    • Once rinsed and air-dried, deface the label and dispose of the container according to laboratory policy.

  • Spill Management :

    • Ensure a chemical spill kit is readily available.

    • For a small spill of solid, carefully sweep it up to avoid creating dust and place it in the hazardous waste container.[5]

    • For a small liquid spill, absorb it with an inert material (e.g., vermiculite or sand) and place it in the hazardous waste container.

    • In case of a large spill, evacuate the area and contact your institution's emergency response team.

Emergency Procedures for Accidental Exposure

Immediate and correct action can significantly mitigate the consequences of an exposure.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3] Seek medical attention.

  • Skin Contact : Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Use a safety shower if the area of contact is large.[3] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Drink water and seek immediate medical attention.[3]

By integrating these expert-driven protocols and understanding the causality behind each safety measure, you build a resilient and trustworthy system for handling this compound, ensuring both personal safety and the integrity of your research.

References

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • University of Mustansiriyah. (n.d.). Glycosides. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet 4-nitrophenyl beta-D-glucopyranoside. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycoside. Retrieved from [Link]

  • SlidePlayer. (n.d.). Glycosides. Retrieved from [Link]

  • Slideshare. (n.d.). Glycosides. Retrieved from [Link]

  • Protheragen. (n.d.). This compound. Retrieved from [Link]

  • Slideshare. (n.d.). GLYCOSIDES. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemicals Approved for Drain Disposal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.